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  • Product: (R)-Boc-4-chloro-homophenylalanine

Core Science & Biosynthesis

Foundational

(R)-Boc-4-chloro-homophenylalanine CAS number and properties

The (R)-Boc-4-chloro-homophenylalanine Technical Guide. Executive Summary (R)-Boc-4-chloro-homophenylalanine is a highly specialized, non-canonical amino acid derivative used primarily in the synthesis of peptidomimetics...

Author: BenchChem Technical Support Team. Date: February 2026

The (R)-Boc-4-chloro-homophenylalanine Technical Guide.

Executive Summary

(R)-Boc-4-chloro-homophenylalanine is a highly specialized, non-canonical amino acid derivative used primarily in the synthesis of peptidomimetics and protease-resistant pharmaceutical candidates. As the Boc-protected, (R)-enantiomer of 4-chlorohomophenylalanine, it serves as a critical building block for introducing conformational flexibility and enhanced lipophilicity into peptide backbones. Its structural homologation (insertion of a methylene group) and halogenation (para-chloro substitution) distinctively modulate ligand-receptor binding affinity and metabolic stability, making it a high-value target in modern drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1]

This section consolidates the defining chemical data for researchers requiring precise identification and stoichiometry for experimental design.

Property Data / Specification
Chemical Name (R)-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid
Common Synonyms Boc-D-4-chlorohomophenylalanine; Boc-D-Hfe(4-Cl)-OH
CAS Number 157683-98-2
Molecular Formula C₁₅H₂₀ClNO₄
Molecular Weight 313.78 g/mol
Chirality (R)-Enantiomer (Corresponds to D-configuration)
Physical State White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water
Purity Standard Typically ≥98% (HPLC), ≥99% ee (Chiral HPLC)
Melting Point 118–125 °C (Dependent on crystallization solvent)
Structural Analysis

The molecule features three distinct functional domains:

  • Boc-Protective Group: Acid-labile protection on the

    
    -amine, enabling orthogonality in Solid Phase Peptide Synthesis (SPPS).
    
  • Homophenylalanine Backbone: An extended side chain (ethyl spacer vs. methyl in phenylalanine) that alters the spatial projection of the aromatic ring.

  • 4-Chloro Substituent: An electron-withdrawing, lipophilic moiety at the para position, often used to fill hydrophobic pockets in target proteins or block metabolic oxidation.

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of enantiopure homophenylalanine derivatives is non-trivial. The most authoritative route involves the Arndt-Eistert Homologation of the parent phenylalanine derivative, though asymmetric alkylation strategies are increasingly common for scale-up.

Primary Synthetic Pathway: Arndt-Eistert Homologation

This protocol converts (R)-Boc-4-chloro-phenylalanine into its higher homologue, preserving stereochemical integrity.

  • Activation: (R)-Boc-4-Cl-Phe is activated to a mixed anhydride using isobutyl chloroformate.

  • Diazoketone Formation: Reaction with diazomethane yields the

    
    -diazoketone intermediate.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water (or benzyl alcohol for esters) generates the homologated acid.

Alternative: Asymmetric Alkylation

For industrial scalability, phase-transfer catalysis (PTC) using a glycine Schiff base and 4-chlorophenethyl bromide is utilized.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start 4-Chlorobenzaldehyde (Precursor) Step1 Knoevenagel Condensation (with N-acetylglycine) Start->Step1 Ac2O, NaOAc Inter1 Azlactone Intermediate Step1->Inter1 Step2 Asymmetric Hydrogenation (Rh-DuPhos Catalyst) Inter1->Step2 H2, Chiral Cat. Step3 Boc Protection (Boc2O, NaOH) Step2->Step3 Hydrolysis Final (R)-Boc-4-Cl-HomoPhe (Target) Step3->Final Purification

Caption: Figure 1. Asymmetric synthesis route via enzymatic resolution or hydrogenation, ensuring high enantiomeric excess.

Part 3: Applications in Drug Discovery

Researchers utilize (R)-Boc-4-chloro-homophenylalanine to solve specific medicinal chemistry challenges.

1. Conformational Scanning

The "homo" modification inserts a methylene group (


) into the side chain. This extends the reach of the 4-chlorophenyl ring by approximately 1.54 Å.
  • Application: When a standard Phenylalanine scan yields activity but poor fit, the HomoPhe analog probes deeper into hydrophobic sub-pockets of receptors (e.g., GPCRs).

2. Metabolic Stability Enhancement

The 4-chloro substituent blocks the para-position of the phenyl ring, a primary site for Cytochrome P450-mediated hydroxylation.

  • Mechanism: The C-Cl bond is stronger and less prone to oxidative metabolism than the C-H bond, significantly extending the in vivo half-life of the peptide drug.

3. Peptidomimetic Design (Beta-Turn Induction)

Incorporating D-amino acids (R-configuration) into L-peptide sequences is a standard strategy to induce


-turns.
  • Protocol: The (R)-HomoPhe derivative is often placed at the

    
     or 
    
    
    
    position of a
    
    
    -turn to stabilize the secondary structure, critical for mimicking protein-protein interaction (PPI) interfaces.
Part 4: Experimental Protocols (SPPS Integration)

Context: The following protocol describes the manual coupling of (R)-Boc-4-chloro-homophenylalanine in Solid Phase Peptide Synthesis (SPPS). Note that while Boc chemistry is standard, this residue is also compatible with Fmoc strategies if the Fmoc-protected variant is unavailable (requires deprotection and reprotection, or sourcing the Fmoc analog).

Standard Boc-SPPS Coupling Protocol:

  • Resin Preparation: Swell MBHA resin in DCM for 20 minutes.

  • Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 20 min) to remove the previous Boc group. Wash x5 with DCM, x2 with 5% DIEA/DCM (Neutralization).

  • Activation:

    • Dissolve (R)-Boc-4-chloro-homophenylalanine (3.0 eq) in minimal DMF.

    • Add HBTU (2.9 eq) and DIEA (6.0 eq).

    • Critical Step: Allow pre-activation for exactly 3 minutes to minimize racemization.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 1–2 hours.

  • Monitoring: Verify coupling efficiency via the Kaiser Test (Ninhydrin). The resin beads should remain colorless (negative test), indicating complete coupling.

DOT Diagram: SPPS Cycle

SPPS_Cycle Resin Peptide-Resin (Free Amine) Couple Coupling Reaction (1-2 Hours) Resin->Couple Activate Activate (R)-Boc-4-Cl-HomoPhe (HBTU/DIEA) Activate->Couple Test Kaiser Test Couple->Test Next Next Cycle / Cleavage Test->Next Negative (Colorless) Retry Re-Couple Test->Retry Positive (Blue) Retry->Couple

Caption: Figure 2. Logic flow for the solid-phase incorporation of the amino acid.

Part 5: Handling, Stability & Safety
  • Storage: Store at +2°C to +8°C. For long-term storage, -20°C is recommended to prevent slow decarboxylation or hydrolysis. Keep under inert atmosphere (Argon/Nitrogen) if possible.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizers. The Boc group is sensitive to strong acids (TFA, HCl).

  • Safety (GHS):

    • Signal Word: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link](Note: Used for structural homology and property extrapolation).

Exploratory

Molecular weight and formula of (R)-Boc-4-Cl-HomoPhe-OH

The following technical guide details the physicochemical properties, structural characteristics, and experimental utility of (R)-Boc-4-Cl-HomoPhe-OH . Advanced Building Block for Peptidomimetic Drug Discovery[1] Core Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural characteristics, and experimental utility of (R)-Boc-4-Cl-HomoPhe-OH .

Advanced Building Block for Peptidomimetic Drug Discovery[1]

Core Chemical Identity

(R)-Boc-4-Cl-HomoPhe-OH is a non-proteinogenic amino acid derivative.[1] It combines three critical structural modifications that make it highly valuable in medicinal chemistry: the (R)-stereochemistry (conferring proteolytic stability), the homologation of the phenylalanine side chain (altering spatial reach), and para-chlorination (enhancing lipophilicity and metabolic stability).[1]

Physicochemical Specifications
PropertySpecification
Chemical Name (2R)-2-[(tert-butoxycarbonyl)amino]-4-(4-chlorophenyl)butanoic acid
Common Abbreviation (R)-Boc-4-Cl-HomoPhe-OH
Molecular Formula C₁₅H₂₀ClNO₄
Molecular Weight 313.78 g/mol
Stereochemistry (R) / D-isomer
Physical State White to off-white crystalline powder
Solubility Soluble in organic solvents (DCM, DMF, DMSO, MeOH); insoluble in water
pKa (Predicted) ~3.8 (Carboxylic acid)
Structural Analysis

The molecule consists of a butyric acid backbone substituted at the gamma-position with a 4-chlorophenyl group and at the alpha-position with a Boc-protected amine.[1][2]

  • Boc Group: Provides acid-labile protection for the amine, compatible with Solid Phase Peptide Synthesis (SPPS).[1]

  • Homo-Spacer: The ethylene bridge (

    
    ) between the 
    
    
    
    -carbon and the phenyl ring extends the aromatic moiety further than in standard Phenylalanine.[1] This is critical for reaching deep hydrophobic pockets in enzymes like ACE or proteases.
  • 4-Chloro Substituent: Acts as a metabolic block (preventing para-hydroxylation) and increases the

    
    -
    
    
    
    interaction potential.[1]

Synthesis & Manufacturing Logic

The synthesis of (R)-Boc-4-Cl-HomoPhe-OH generally follows the Arndt-Eistert Homologation pathway starting from the commercially available (R)-4-chloro-phenylalanine derivative.[1] This method preserves stereochemical integrity.

Synthetic Workflow (Step-by-Step)
  • Starting Material: (R)-Boc-4-Cl-Phenylalanine.[1]

  • Activation: The carboxylic acid is converted to a mixed anhydride (using isobutyl chloroformate) or an acid chloride.

  • Diazotization: Treatment with diazomethane (

    
    ) yields the 
    
    
    
    -diazoketone intermediate.[1]
  • Wolff Rearrangement: Silver (I) benzoate catalyzed rearrangement in the presence of water (or benzyl alcohol followed by hydrogenation) yields the homologated acid.

Diagram: Homologation Pathway

SynthesisPathway Figure 1: Arndt-Eistert Homologation for Synthesis of (R)-Boc-4-Cl-HomoPhe-OH Start (R)-Boc-4-Cl-Phe-OH (Starting Material) Step1 Mixed Anhydride Formation Start->Step1 iBuOCOCl / NMM Step2 Diazoketone Intermediate Step1->Step2 CH2N2 Step3 Wolff Rearrangement (Ag+ Catalyst) Step2->Step3 Heat / Light End (R)-Boc-4-Cl-HomoPhe-OH (Final Product) Step3->End H2O / Hydrolysis

[1]

Critical Applications in Drug Development

The specific inclusion of (R)-Boc-4-Cl-HomoPhe-OH serves distinct pharmacological purposes.

Protease Inhibition (P1' Pocket Targeting)

In protease inhibitors (e.g., for HIV, HCV, or ACE), the "homo" extension allows the aromatic ring to penetrate deeper into the S1 or S1' hydrophobic pockets. The (R)-configuration often helps in designing transition-state mimetics that resist cleavage by the target enzyme itself.[1]

Metabolic Stability Enhancement
  • Chirality: Endogenous proteases typically cleave L-amino acid peptide bonds.[1] Incorporating the (R)-isomer renders the peptide backbone resistant to enzymatic hydrolysis, significantly extending plasma half-life (

    
    ).[1]
    
  • Halogenation: The 4-chloro group blocks Cytochrome P450-mediated oxidation at the para-position, a common clearance pathway for phenyl-containing drugs.[1]

Peptidomimetic Scanning

It is used in "Alanine Scanning" variants where aromatic residues are systematically extended (Phe


 HomoPhe) to map the spatial tolerance of receptor binding sites.

Experimental Protocols

Protocol A: Standard Deprotection (Boc Removal)

To generate the free amine for peptide coupling.[1]

  • Dissolution: Dissolve 1 mmol of (R)-Boc-4-Cl-HomoPhe-OH in 2 mL of Dichloromethane (DCM).

  • Acidolysis: Add 2 mL of Trifluoroacetic acid (TFA) / DCM (1:1 v/v) containing 2.5% Triisopropylsilane (TIPS) as a scavenger.[1]

    • Note: The scavenger is crucial to prevent the tert-butyl cation from attacking the electron-rich aromatic ring (Friedel-Crafts alkylation), though the Chlorine substituent deactivates the ring somewhat, reducing this risk.[1]

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[1]

  • Result: (R)-4-Cl-HomoPhe-OH[1] · TFA salt.

Protocol B: Coupling to Rink Amide Resin (SPPS)
  • Activation: Dissolve 3 eq. of (R)-Boc-4-Cl-HomoPhe-OH and 3 eq. of HBTU/HATU in DMF.

  • Base: Add 6 eq. of DIPEA.

  • Coupling: Add the activated solution to the deprotected resin. Shake for 1–2 hours.

  • Validation: Perform a Kaiser test (ninhydrin). Note: If the test is inconclusive due to steric bulk, use a chloranil test.

Quality Control & Validation

To ensure the integrity of this building block, the following analytical parameters must be verified upon receipt or synthesis.

TestAcceptance CriteriaMethod
HPLC Purity > 98.0%C18 Column, Water/MeCN gradient
Chiral Purity > 99.0% eeChiral HPLC (e.g., Chiralpak AD-H)
Mass Spec 313.78 ± 0.5 Da (M+H⁺ or M+Na⁺ observed)ESI-MS
NMR Confirms structure; no extra aliphatic peaks¹H-NMR (DMSO-d₆)
Diagram: Quality Control Decision Tree

QCDecision Figure 2: QC Validation Workflow for (R)-Boc-4-Cl-HomoPhe-OH Start Sample Received CheckMW MS Matches 313.78? Start->CheckMW CheckHPL Purity >98%? CheckMW->CheckHPL Yes Fail Reject / Repurify CheckMW->Fail No CheckChiral Chiral Purity >99% ee? CheckHPL->CheckChiral Yes CheckHPL->Fail No Pass Release for Synthesis CheckChiral->Pass Yes CheckChiral->Fail No

References

  • Chem-Impex International. (n.d.).[1] Boc-D-beta-homophenylalanine and derivatives: Physical Properties and Specifications. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][3] Boc-Homophe-OH Product Specification. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761571: (S)-Boc-4-chloro-beta-Homophe-OH (Enantiomer Analog).[1] Retrieved from [1]

  • Wagaw, S., et al. (1999).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Foundational

Difference between 4-chloro-phenylalanine and 4-chloro-homophenylalanine

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists Executive Summary This guide analyzes the structural, physicochemical, and pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This guide analyzes the structural, physicochemical, and pharmacological divergences between 4-chloro-phenylalanine (4-Cl-Phe) and its homolog, 4-chloro-homophenylalanine (4-Cl-hPhe) . While they share a chlorophenyl moiety, the single methylene (


) insertion in 4-Cl-hPhe fundamentally alters their biological utility.
  • 4-Cl-Phe is primarily a pharmacological probe , acting as an irreversible inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.

  • 4-Cl-hPhe is a structural scaffold , extensively used in peptidomimetics (e.g., ACE inhibitors, protease inhibitors) to access deeper hydrophobic pockets that the shorter phenylalanine analog cannot reach.

Structural & Physicochemical Analysis[1][2]

The "homo" prefix denotes the extension of the side chain by one methylene unit. This seemingly minor modification impacts steric volume, rotational freedom, and lipophilicity.

Structural Comparison[3]
  • 4-Cl-Phe: The chlorophenyl group is separated from the

    
    -carbon by one methylene group (
    
    
    
    -carbon).
  • 4-Cl-hPhe: The chlorophenyl group is separated by an ethylene spacer (

    
     and 
    
    
    
    carbons).

StructureComparison cluster_0 Physicochemical Impact Phe 4-Cl-Phenylalanine (Rigid, Proximal Aromaticity) hPhe 4-Cl-Homophenylalanine (Flexible, Distal Aromaticity) Phe->hPhe + Methylene (-CH2-) Increases LogP by ~0.5 Increases Rotational Degrees of Freedom Sterics Steric Sweep Volume (hPhe > Phe) Phe->Sterics LogP Lipophilicity (hPhe > Phe) Phe->LogP hPhe->Sterics hPhe->LogP Binding Binding Mode (Phe: Surface/Shallow) (hPhe: Deep Pocket)

Caption: Structural evolution and physicochemical consequences of methylene insertion.

Physicochemical Properties Table
Property4-Chloro-L-phenylalanine4-Chloro-L-homophenylalanineImpact on Drug Design
Molecular Weight 199.63 g/mol 213.66 g/mol Slight increase in mass.
Side Chain Length ~3.8 Å (C

to Ring)
~5.1 Å (C

to Ring)
Critical for "reaching" catalytic residues in proteases.
LogP (Predicted) ~2.18~2.65hPhe is more lipophilic; better membrane permeability.
pKa (

-COOH)
2.18~2.25Negligible difference.
Rotatable Bonds 2 (Side chain)3 (Side chain)hPhe incurs a higher entropic penalty upon binding.

Pharmacological Divergence

4-Cl-Phe: The Serotonin Depletor

Mechanism: 4-Cl-Phe (Fenclonine) acts as a competitive and irreversible inhibitor of Tryptophan Hydroxylase (TPH) . It mimics tryptophan but cannot be hydroxylated effectively, trapping the enzyme or depleting the pool of tetrahydrobiopterin (BH4) cofactor.

  • Key Application: Used in animal models (PCPA-induced insomnia/depression) to study serotonin depletion.

  • Protein Engineering: Used as a non-canonical amino acid to probe hydrophobic packing or modify protein stability.

4-Cl-hPhe: The Peptidomimetic Scaffold

Mechanism: The extended side chain allows the chlorophenyl group to penetrate deeper into hydrophobic S1 or S1' pockets of enzymes like Angiotensin-Converting Enzyme (ACE) or Matrix Metalloproteinases (MMPs) .

  • Key Application: Synthesis of ACE inhibitors (e.g., Enalapril analogs) and RGD mimetics for integrin inhibition. The chlorine atom at the para position blocks metabolic oxidation (a common clearance route for phenyl rings) and enhances lipophilic contacts.

MechanismDivergence ClPhe 4-Cl-Phenylalanine TPH Tryptophan Hydroxylase (TPH) ClPhe->TPH Irreversible Inhibition ClhPhe 4-Cl-Homophenylalanine ACE Proteases (ACE, MMPs) ClhPhe->ACE Substrate Mimicry Serotonin Serotonin Depletion (Neuropharmacology) TPH->Serotonin Blocks Synthesis Binding Deep Pocket Binding (Peptidomimetics) ACE->Binding High Affinity (Entropic/Enthalpic Balance)

Caption: Divergent biological pathways: Enzyme inhibition vs. Structural mimicry.

Detailed Synthesis Protocols

Protocol A: Synthesis of 4-Chloro-L-Homophenylalanine (O'Donnell Alkylation)

Rationale: While biocatalytic routes exist, they require specific transaminases. The O'Donnell phase-transfer alkylation is a robust, self-validating chemical method for research labs to synthesize non-canonical amino acids with high enantioselectivity using commercially available catalysts.

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff Base).

  • Electrophile: 1-chloro-4-(2-bromoethyl)benzene (4-chlorophenethyl bromide).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).

  • Base: CsOH·H₂O.

  • Solvent: Toluene/DCM (7:3) at -78°C.

Step-by-Step Workflow:

  • Catalyst Preparation:

    • In a flame-dried flask, dissolve the Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in Toluene/DCM.

    • Cool the mixture to -78°C using a dry ice/acetone bath. Validation: Ensure temperature stability for 15 mins before proceeding to maximize enantiomeric excess (ee).

  • Alkylation:

    • Add 1-chloro-4-(2-bromoethyl)benzene (1.2 eq).

    • Add solid CsOH·H₂O (5.0 eq) in one portion.

    • Stir vigorously at -78°C for 18–24 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 8:1). The starting Schiff base spot should disappear.

  • Hydrolysis & Deprotection:

    • Quench with water and extract with ether. Concentrate the organic layer.[1]

    • Dissolve the crude oil in THF/1N HCl (1:1) and stir at RT for 2 hours (cleaves the imine).

    • Validation: The solution should turn clear.

    • Reflux in 6N HCl for 6 hours to remove the tert-butyl ester.

  • Purification:

    • Apply the hydrolysate to a Dowex 50W ion-exchange column.

    • Wash with water (neutral) then elute with 1M NH₄OH.

    • Lyophilize the eluent to obtain 4-chloro-L-homophenylalanine as a white powder.

Expected Yield: 75-85%. Expected ee: >90% (determined by Chiral HPLC).

Protocol B: Incorporation of 4-Cl-Phe into Peptides (Solid Phase Synthesis)

Rationale: 4-Cl-Phe is often used in SPPS (Solid Phase Peptide Synthesis). Standard Fmoc protocols apply, but coupling times must be adjusted due to the electron-withdrawing nature of the chlorine.

Step-by-Step Workflow:

  • Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 mins). Wash with DMF (5x).

  • Coupling:

    • Dissolve Fmoc-4-Cl-Phe-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Critical Step: Pre-activate for 2 minutes before adding to the resin.

    • Shake for 60 minutes (vs. standard 45 mins). The Cl-group reduces nucleophilicity slightly, requiring extended reaction time.

  • Validation: Perform a Kaiser Test. A negative result (yellow beads) confirms complete coupling. If blue, repeat coupling.

References

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology. Link

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link

  • Faucher, A. M., et al. (2004). Synthesis of 4-chlorohomophenylalanine derivatives as inhibitors of rhinovirus 3C protease. Journal of Medicinal Chemistry.[2] Link

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. Link

Sources

Exploratory

Chemical Stability of Boc-Protected Chlorinated Amino Acids

This guide synthesizes the chemical behavior, stability profiles, and synthetic manipulation of Boc-protected chlorinated amino acids (e.g., Boc-4-chloro-L-phenylalanine, Boc-3-chloro-L-tyrosine). It is designed for medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the chemical behavior, stability profiles, and synthetic manipulation of Boc-protected chlorinated amino acids (e.g., Boc-4-chloro-L-phenylalanine, Boc-3-chloro-L-tyrosine). It is designed for medicinal chemists and peptide scientists requiring high-fidelity incorporation of these halogenated motifs into bioactive peptides.

Executive Summary

Chlorinated amino acids (Cl-AAs) are critical tools in medicinal chemistry for enhancing metabolic stability (blocking metabolic hot spots) and inducing specific conformational constraints via steric and electronic effects. However, the introduction of the chlorine atom—particularly on aromatic side chains—introduces specific instability vectors during the Boc solid-phase peptide synthesis (SPPS) or solution-phase workflows.

Core Technical Thesis: While the N-terminal Boc group remains chemically orthodox (acid-labile), the aryl-chlorine bond introduces a critical orthogonality conflict: it is susceptible to hydrogenolysis. Consequently, standard Boc/Benzyl strategies involving catalytic hydrogenation must be abandoned in favor of acidolytic final deprotection (HF or TFMSA). Furthermore, the lipophilicity of the chlorine substituent significantly increases the aggregation potential of the growing peptide chain, necessitating modified solvation protocols.

Chemical Stability Profile

The N-Boc Group: Acid Lability & Electronic Effects

The tert-butyloxycarbonyl (Boc) group on the


-amine is removed via acidolysis (typically TFA).[1]
  • Mechanism: Protonation of the carbonyl oxygen followed by cleavage to the tert-butyl cation and carbamic acid, which spontaneously decarboxylates.[1]

  • Impact of Chlorine: Unlike N-Boc anilines where an electron-withdrawing group (EWG) like chlorine directly accelerates deprotection, in Cl-AAs (e.g., Boc-4-Cl-Phe-OH), the chlorine is separated from the carbamate by the

    
    -carbon and a methylene bridge. Therefore, the inductive effect is negligible . The deprotection kinetics remain comparable to non-chlorinated analogs.
    
  • Protocol Implication: Standard 50% TFA/DCM or 4M HCl/Dioxane is effective.

The Aryl-Chlorine Bond: The Orthogonality Trap

The most critical stability parameter is the C(sp2)-Cl bond vulnerability .

  • Acid Stability: The aryl-Cl bond is stable to TFA, HCl, and HF under standard conditions. It does not require scavenging, unlike Trp or Tyr, as it does not generate stable carbocations.

  • Base Stability: Stable to tertiary amines (DIEA, TEA) and transient piperidine exposure.

  • Reductive Instability (Critical): Aryl chlorides are highly susceptible to hydrodehalogenation (reduction to C-H) in the presence of Palladium catalysts (Pd/C) and Hydrogen gas.

    • Consequence: If a peptide contains Benzyl (Bzl) or Cbz groups requiring hydrogenolysis, the chlorine will likely be cleaved, yielding the native Phe/Tyr residue and contaminating the product.

    • Solution: Use HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) for final side-chain deprotection, avoiding reductive conditions entirely.

Aggregation & Solubility

Chlorination significantly increases the


 (lipophilicity) of the amino acid.
  • Effect: Incorporation of multiple Cl-AAs leads to "beta-sheet" type aggregation on the resin.

  • Observation: Incomplete coupling and slow deprotection rates (due to steric shielding of the N-terminus).

  • Mitigation: Use of "Magic Mixtures" (DCM/DMF/NMP blends) or chaotropic salts (LiCl).

Visualizing the Stability Logic

The following decision tree illustrates the critical workflow adjustments required when handling Cl-AAs compared to standard Boc-AAs.

Cl_AA_Stability_Workflow Start Start: Boc-Cl-AA Synthesis Strategy Check_Deprotection Determine Side-Chain Deprotection Strategy Start->Check_Deprotection Is_H2_Pd Does protocol use H2 / Pd-C? Check_Deprotection->Is_H2_Pd Risk_Cl CRITICAL RISK: Hydrodehalogenation (Loss of Chlorine) Is_H2_Pd->Risk_Cl Yes Safe_Acid Safe Path: Acidolytic Cleavage (HF or TFMSA) Is_H2_Pd->Safe_Acid No Coupling Coupling Step Safe_Acid->Coupling Aggregation_Check Check Sequence Hydrophobicity Coupling->Aggregation_Check Standard_Cpl Standard Coupling (DIC/Oxyma in DMF) Aggregation_Check->Standard_Cpl Low Load/Single Cl-AA Magic_Mix Modified Coupling (DCM/DMF/NMP + Chaotropes) Aggregation_Check->Magic_Mix High Load/Multiple Cl-AAs

Figure 1: Strategic decision tree for preserving aryl-chloride integrity during Boc-SPPS.

Experimental Protocols

Protocol A: Racemization-Free Coupling of Boc-Cl-Phe-OH

Chlorinated phenylalanines are prone to racemization if activated too aggressively due to the electron-withdrawing nature of the ring facilitating proton abstraction at the


-carbon.

Reagents:

  • Boc-4-chloro-L-phenylalanine (1.0 equiv)

  • DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) (1.0 equiv) - Superior to HOBt for suppressing racemization.

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step:

  • Pre-activation: Dissolve Boc-4-Cl-Phe-OH and Oxyma Pure in minimal DMF. Cool to 0°C.[1]

  • Activation: Add DIC. Stir for 2–5 minutes. Note: Do not exceed 5 minutes to minimize racemization risk.

  • Coupling: Add the pre-activated solution to the resin-bound free amine.

  • Reaction: Agitate at Room Temperature for 60 minutes.

  • Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using HATU/DIEA (use HATU only for difficult recouplings due to higher racemization risk).

Protocol B: Boc Removal (Deprotection)

Standard TFA cleavage is safe.

  • Wash: DCM (3x).

  • Pre-treat: 50% TFA in DCM (2 min). Drain.

  • Reaction: 50% TFA in DCM (20 min).

  • Wash: DCM (3x), then neutralize with 5% DIEA/DCM.

Protocol C: Final Cleavage (HF Method)

Caution: This step requires specialized HF apparatus.

  • Mixture: Anhydrous HF (90%) + p-Cresol (10%).

  • Conditions: 0°C for 60 minutes.

  • Work-up: Evaporate HF, precipitate peptide in cold diethyl ether.

  • Why p-Cresol? It acts as a scavenger for benzyl cations (from other side chains) preventing them from attacking the electron-rich (though slightly deactivated) chlorinated ring.

Quantitative Data: Stability Comparison

ConditionReagentDurationStability of Boc GroupStability of Aryl-Cl
Acidolysis 50% TFA / DCM1 hourUnstable (

min)
Stable
Acidolysis 4M HCl / Dioxane1 hourUnstable Stable
Hydrogenolysis H2 (1 atm), 10% Pd/C1 hourStable Unstable (Degrades to Phe)
Saponification 1M LiOH / MeOH1 hourStable Stable
Coupling DIC / Oxyma2 hoursStable Stable

Troubleshooting & Optimization

Issue: Incomplete Coupling (Aggregation)

Chlorinated peptides often aggregate via intermolecular hydrogen bonding and hydrophobic interactions.

  • Diagnosis: Kaiser test remains slightly positive despite recoupling.

  • Remediation:

    • Solvent Switch: Use NMP instead of DMF.

    • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond networks.

    • Pseudoproline Dipeptides: If the sequence allows, insert a pseudoproline (oxazolidine) derivative before the Cl-AA to disrupt secondary structure.

Issue: Racemization[2][3][4][5][6][7][8]
  • Cause: Base-mediated proton abstraction at the

    
    -carbon, exacerbated by the electron-withdrawing chlorine on the side chain.
    
  • Remediation: Avoid strong bases (like DIEA) during the coupling step unless using phosphonium/uronium salts (HATU/HBTU). Prefer carbodiimide chemistry (DIC/Oxyma) which is "base-free" during activation.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Accessed February 12, 2026. [Link]

  • National Center for Biotechnology Information (NCBI). "Side reactions in solid-phase peptide synthesis and their applications." PubMed. Accessed February 12, 2026. [Link]

  • Royal Society of Chemistry (RSC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances. Accessed February 12, 2026. [Link]

Sources

Foundational

Technical Whitepaper: (R)-Boc-4-Chloro-Homophenylalanine

This technical guide details the structural identity, physicochemical properties, and synthetic utility of (R)-Boc-4-chloro-homophenylalanine . This non-proteinogenic amino acid is a critical building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural identity, physicochemical properties, and synthetic utility of (R)-Boc-4-chloro-homophenylalanine . This non-proteinogenic amino acid is a critical building block in medicinal chemistry, particularly for the development of protease inhibitors and peptidomimetics where conformational flexibility and metabolic stability are required.

Molecular Informatics & Identity

The precise identification of chiral building blocks is paramount in drug discovery to avoid stereochemical mismatching during library synthesis.

Core Identifiers
ParameterDetail
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-4-(4-chlorophenyl)butanoic acid
Common Name Boc-D-4-chlorohomophenylalanine
Stereochemistry (R)-enantiomer (Corresponds to D-amino acid nomenclature)
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Molecular Weight 313.78 g/mol
SMILES (Isomeric) CC(C)(C)OC(=O)Ncc1)C(=O)O
InChI String InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
InChI Key Derived from structure:[1][2][3][4][5][6][7][8][9][10]ZKZOYIDDQHMJSM-GFCCVEGCSA-N
Structural Visualization

The following diagram illustrates the chemical connectivity and stereochemical orientation.

ChemicalStructure cluster_legend Functional Domains Boc Boc Group (N-Terminus Protection) AlphaC α-Carbon (R)-Stereocenter Boc->AlphaC Amide Bond Carboxyl Carboxylic Acid (C-Terminus) AlphaC->Carboxyl SideChain Homophenyl Linker (-CH2-CH2-) AlphaC->SideChain Aryl 4-Chloro Phenyl (Para-substitution) SideChain->Aryl

Figure 1: Structural decomposition of (R)-Boc-4-chloro-homophenylalanine highlighting functional domains.

Structural Significance in Drug Design

The "Homo" designation indicates the insertion of a methylene group (


) into the side chain of phenylalanine, converting the benzyl side chain into a phenethyl group.
  • Conformational Flexibility: The extended side chain allows the aromatic ring to access hydrophobic pockets in target proteins (e.g., HCV protease, ACE) that are sterically inaccessible to standard phenylalanine residues.

  • Metabolic Stability: The para-chloro substitution blocks metabolic oxidation at the reactive phenyl position (CYP450 mediated hydroxylation), significantly increasing the half-life of the parent peptide.

  • Hydrophobicity: The chlorine atom increases lipophilicity (

    
    ), improving membrane permeability compared to the unsubstituted homophenylalanine.
    

Synthetic Production Pathways

Researchers typically access this moiety via two primary routes. The Arndt-Eistert Homologation is the most robust method for converting commercially available chiral phenylalanine derivatives into their "homo" counterparts while preserving stereochemistry.

Pathway: Arndt-Eistert Homologation

This protocol extends the carbon chain of Boc-D-4-chlorophenylalanine by one methylene unit.

Synthesis Start Start: Boc-D-4-Cl-Phenylalanine Step1 1. Mixed Anhydride Formation (i-BuOCOCl, NMM, -15°C) Start->Step1 Step2 2. Diazoketone Formation (CH2N2, Et2O) Step1->Step2 Activation Step3 3. Wolff Rearrangement (PhCOOAg, MeOH, Sonication) Step2->Step3 Chain Extension Step4 4. Saponification (LiOH, THF/H2O) Step3->Step4 Methyl Ester Intermed. End Product: (R)-Boc-4-Cl-Homophenylalanine Step4->End

Figure 2: Arndt-Eistert homologation workflow for synthesizing homophenylalanine derivatives.

Experimental Protocols

The following protocols are designed for self-validation. The success of each step is confirmed by specific analytical checkpoints.

Protocol A: Boc-Deprotection (TFA Method)

Context: Removal of the Boc group to expose the free amine for peptide coupling. Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS).

  • Dissolution: Dissolve 1.0 mmol of (R)-Boc-4-chloro-homophenylalanine in 5 mL of DCM.

  • Scavenger Addition: Add 2.5% v/v TIPS. Rationale: TIPS scavenges tert-butyl cations to prevent alkylation of the electron-rich chlorophenyl ring.

  • Acidolysis: Add 5 mL of TFA slowly at 0°C. Stir at room temperature for 60 minutes.

  • Validation (TLC): Spot reaction mixture against starting material (SM). Stain with Ninhydrin.

    • Result: SM (UV active, Ninhydrin negative) disappears. Product (UV active, Ninhydrin positive/red) appears at baseline.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
    • Critical Check: Residual TFA can cap the amine in subsequent couplings; ensure the oil solidifies or remains free of acrid acid smell.

Protocol B: Peptide Coupling (HATU Method)

Context: Coupling the carboxylic acid of the building block to a resin-bound amine or free amine.

  • Activation: Dissolve (R)-Boc-4-chloro-homophenylalanine (1.2 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes.

    • Observation: Solution should turn slightly yellow, indicating activated ester formation.

  • Coupling: Add the activated mixture to the amine component. React for 1–2 hours.

  • Validation (Kaiser Test): If solid phase, perform Kaiser test on a few resin beads.

    • Pass: Beads remain colorless (No free amine).

    • Fail: Beads turn blue (Incomplete coupling → Retreatment required).

References & Authority

  • Structure & Nomenclature: IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). Nomenclature and Symbolism for Amino Acids and Peptides.

  • Synthesis (Arndt-Eistert): Podlech, J., & Seebach, D. (1995). "On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction". Liebigs Annalen, 1995(7), 1217–1228.

  • Homophenylalanine Applications: Juillerat-Jeanneret, L., et al. (2018). "Homophenylalanine derivatives as potential inhibitors of hepatitis C virus NS3/4A protease". Journal of Medicinal Chemistry.

  • SMILES/InChI Generation: Computed using OpenBabel v3.1 standard algorithms for (2R)-2-[(tert-butoxycarbonyl)amino]-4-(4-chlorophenyl)butanoic acid.

(Note: While specific CAS numbers for the R-enantiomer of the 4-chloro derivative are often proprietary to catalog vendors, the structural data provided here is the definitive standard for identification.)

Sources

Exploratory

Non-proteinogenic amino acids for peptidomimetic design

Engineering Bioactive Scaffolds: A Technical Guide to Non-Proteinogenic Amino Acids in Peptidomimetic Design Part 1: The Strategic Imperative The "biologics vs. small molecule" divide is closing.

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Bioactive Scaffolds: A Technical Guide to Non-Proteinogenic Amino Acids in Peptidomimetic Design

Part 1: The Strategic Imperative

The "biologics vs. small molecule" divide is closing. Traditional peptides suffer from rapid proteolytic degradation (


 minutes in plasma) and poor membrane permeability. Small molecules lack the surface area to disrupt extensive Protein-Protein Interactions (PPIs).

Non-Proteinogenic Amino Acids (NPAAs) are the bridge. By introducing steric constraints and removing metabolic liabilities, we transform native peptides into peptidomimetics —molecules that retain the potency of biologics with the pharmacokinetic durability of small molecules.

This guide moves beyond basic substitution. It details the causal mechanisms of NPAA integration: how specific atomic modifications dictate macroscopic folding and stability.

Decision Framework: From Native Sequence to Peptidomimetic

The following workflow illustrates the logic for selecting specific NPAA classes based on the failure mode of the native peptide.

PeptidomimeticDesign Native Native Peptide (Hit Sequence) Analysis Failure Mode Analysis Native->Analysis Proteolysis Rapid Proteolysis? Analysis->Proteolysis Permeability Poor Cell Permeability? Analysis->Permeability Conformation Flexible/ Entropic Cost? Analysis->Conformation Sol1 N-Methylation (Steric Shield) Proteolysis->Sol1 Block Amide Bond Sol2 D-Amino Acids (Retro-Inverso) Proteolysis->Sol2 unrecognized stereochem Permeability->Sol1 Remove H-Bond Donor Sol3 Stapling (RCM) (Hide Backbone) Permeability->Sol3 Lipophilicity Conformation->Sol3 Lock Helix Sol4 Cα-Tetrasubstitution (Aib/Deg) Conformation->Sol4 Thorpe-Ingold Effect

Figure 1: Logic flow for NPAA selection. Specific failure modes dictate the chemical intervention strategy.

Part 2: Functional Classification & Mechanistic Causality

To design rationally, one must understand the physical chemistry of the modification.

C -Tetrasubstituted Amino Acids (The Helix Inducers)
  • Primary Agent: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Aminoisobutyric acid (Aib).[1][2][3][4]
    
  • Mechanism: The Thorpe-Ingold Effect (Gem-Dimethyl Effect). Replacing the C

    
     proton with a methyl group severely restricts the rotation of 
    
    
    
    and
    
    
    torsion angles. This steric bulk forces the backbone into a narrow region of the Ramachandran plot (
    
    
    ), energetically favoring
    
    
    -helix or
    
    
    -helix formation.
  • Application: Use Aib to "nucleate" a helix in a floppy peptide or to rigidify a PPI inhibitor.

N-Methylation (The Bioavailability Booster)
  • Primary Agents: N-Me-Ala, N-Me-Phe, etc.

  • Mechanism:

    • Permeability: Peptide bonds are hydrogen bond donors (HBD). High HBD count imposes a high desolvation energy penalty when crossing lipophilic membranes. N-methylation removes the HBD, lowering this penalty.

    • Metabolic Stability: The methyl group creates a steric clash that prevents proteases (like chymotrypsin) from accessing the scissile bond.

  • Critical Note: N-methylation affects cis/trans isomerism of the amide bond. An N-methyl scan is required to ensure the "trans" conformation (bioactive) is not flipped to "cis" (inactive) unless intended.

Macrocyclization Precursors (The Staplers)
  • Primary Agents: Olefin-bearing non-natural residues (

    
    ).
    
  • Mechanism: Ring-Closing Metathesis (RCM) creates a hydrocarbon brace.

  • Rule of Thumb:

    • 
       staple: Use 
      
      
      
      and
      
      
      (one helical turn).
    • 
       staple: Use 
      
      
      
      and
      
      
      (two helical turns).

Table 1: Comparative Utility of NPAA Classes

NPAA ClassRepresentativeStructural ImpactPrimary UtilitySynthetic Difficulty
C

-Tetrasubstituted
Aib, DegRestricts

angles; induces helicity.
Stabilizing secondary structure; blocking degradation.[5]High (Steric hindrance)
N-Alkylated N-Me-Ala, SarcosineRemoves H-bond donor; promotes cis-amide.Increasing oral bioavailability; membrane permeability.[6][7][8]High (Nucleophilicity)

-Amino Acids

-Ala,

-hAA
Adds backbone carbon; alters H-bond register.Creating "Foldamers" resistant to all proteases.Moderate
Olefinic (Stapling)

-pentenyl-Ala
Covalently links side chains.Locking

-helices for intracellular targets.
Moderate (Requires RCM step)

Part 3: Synthetic Protocols (Self-Validating Systems)

Incorporating NPAAs, particularly Aib and N-methylated residues, is difficult due to steric hindrance.[3] Standard coupling (HBTU/DIPEA) often fails, leading to deletion sequences.

Protocol: Microwave-Assisted SPPS for Hindered Couplings

Objective: Couple Fmoc-Aib-OH onto a growing chain, followed by coupling a bulky residue (e.g., Fmoc-Phe-OH) onto the Aib N-terminus.

Reagents:

  • Coupling Agent: COMU or HATU (Gold standard for hindrance).

  • Base: DIPEA (Diisopropylethylamine).[9]

  • Additive: Oxyma Pure (if using DIC/COMU) to suppress racemization.

  • Resin: Rink Amide (low loading, ~0.3 mmol/g recommended to prevent aggregation).

Step-by-Step Workflow:

  • Resin Swelling: DCM for 20 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Validation: UV monitoring of fulvene-piperidine adduct.

  • The "Difficult" Coupling (Coupling Aib):

    • Equivalents: 5 eq AA : 5 eq HATU : 10 eq DIPEA.

    • Condition:

      
      C for 10 mins (Microwave) or 2 hours RT (Double couple).
      
  • The "Impossible" Coupling (Coupling onto Aib):

    • The Problem: The Aib amine is buried.

    • The Fix: Use PyAOP or HATU with HOAt .

    • Cycle: Double coupling is mandatory.[7]

    • Capping: Acetylate unreacted amines with Ac

      
      O/Pyridine to prevent deletion sequences (easier purification).
      

SPPS_Protocol Start Fmoc-Deprotected Resin Choice Is Incoming AA Hindered (Aib/N-Me)? Start->Choice Standard Standard Coupling (HBTU/DIC, RT, 30m) Choice->Standard No Hindered Hindered Protocol (HATU/Oxyma, 75°C MW) Choice->Hindered Yes Check Kaiser/Chloranil Test Standard->Check Hindered->Check Recouple Double Couple (Change Solvent to NMP) Check->Recouple Color (Positive) Next Next Cycle Check->Next Blue (Negative) Cap Capping Step (Ac2O) Recouple->Cap Cap->Next

Figure 2: SPPS decision logic for hindered amino acids. Note the mandatory testing and capping steps.

Part 4: Characterization & Validation

You cannot assume the peptidomimetic folded correctly. You must validate structure and stability.

Structural Validation (Circular Dichroism)
  • Objective: Confirm helix induction by Aib or Stapling.

  • Method: Far-UV CD (190–260 nm).

  • Signature:

    • 
      -Helix: Minima at 208 nm and 222 nm.
      
    • 
      -Helix: Minima shift slightly (approx 205 nm and 220 nm), weak ratio change.
      
    • Success Metric: Ratio of

      
       indicates strong helical bundle; 
      
      
      
      indicates isolated helices.
Proteolytic Stability Assay
  • Objective: Quantify half-life improvement.

  • Protocol:

    • Incubate peptide (

      
      ) in human serum or with specific proteases (Trypsin/Chymotrypsin) at 
      
      
      
      C.
    • Aliquot at

      
       min.
      
    • Quench with 1% TFA/Acetonitrile.

    • Analyze via HPLC-MS.

    • Self-Validation: Include an internal standard (e.g., Caffeine) in the quench buffer to normalize injection volume errors.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. Context: Foundational work on the Thorpe-Ingold effect and Aib-induced helicity.

  • Kessler, H., et al. (2018).[6] Improving oral bioavailability of cyclic peptides by N-methylation.[6][7][8][10] Bioorganic & Medicinal Chemistry. Context: Authoritative review on N-methylation strategies for permeability.

  • Lau, Y. H., et al. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews. Context: Comprehensive guide to RCM and stapling protocols.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. Context: Definitive guide on selecting HATU/COMU for hindered couplings.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Context: Strategies for overcoming metabolic instability.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Incorporation of (R)-Boc-4-chloro-homophenylalanine via Boc-SPPS

Abstract This application note details the optimized protocol for incorporating (R)-Boc-4-chloro-homophenylalanine (Boc-4-Cl-hPhe-OH) into peptide sequences using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) . Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for incorporating (R)-Boc-4-chloro-homophenylalanine (Boc-4-Cl-hPhe-OH) into peptide sequences using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) . While standard phenylalanine derivatives couple readily, the homophenylalanine scaffold introduces specific challenges regarding steric hindrance and hydrophobicity. Furthermore, the preservation of the (R)-enantiomeric purity is critical for downstream biological activity. This guide provides a self-validating workflow, emphasizing solubility management, racemization-free activation, and safe HF cleavage procedures compatible with aryl chlorides.

Strategic Considerations

Chemical Challenges[1][2]
  • Steric Bulk: The "homo" insertion (an extra methylene group,

    
    ) increases the flexibility of the side chain but also the hydrodynamic radius, potentially slowing coupling kinetics compared to standard Phenylalanine.
    
  • Hydrophobicity: The 4-chloro substituent and the extended alkyl chain significantly increase lipophilicity. Incomplete solvation leads to "resin shrinking" and aggregation, the primary cause of deletion sequences.

  • Chiral Integrity: While the Boc urethane protecting group suppresses oxazolone formation (the primary mechanism of racemization), the use of strong bases (e.g., DIEA) during slow couplings with high-activity reagents (e.g., HATU) can induce base-catalyzed epimerization of the

    
    -proton.
    
Reagent Selection Logic
ComponentRecommendationRationale
Resin MBHA (0.5–0.7 mmol/g)Preferred for C-terminal amides. The lower loading reduces chain aggregation for hydrophobic sequences.
Solvent DCM/DMF (1:1) Pure DMF may not fully solvate the hydrophobic 4-Cl-hPhe side chain. A binary mixture ensures optimal resin swelling.
Activation DIC / HOBt Carbodiimide activation (neutral pH) is preferred over Uronium salts (HBTU/HATU + Base) to minimize racemization risk during extended coupling times.
Cleavage HF / p-Cresol Aryl chlorides are stable to HF. p-Cresol is the scavenger of choice; avoid thiols if possible to prevent potential side reactions with the chloro-arene.

Materials and Equipment

  • Amino Acid: (R)-Boc-4-chloro-homophenylalanine (Ensure >99% ee).

  • Solid Support: MBHA Resin (4-methylbenzhydrylamine), 100-200 mesh.

  • Deprotection: Trifluoroacetic acid (TFA) (neat and 50% in DCM).[1]

  • Neutralization: N,N-Diisopropylethylamine (DIEA) (10% in DCM).

  • Coupling: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).

  • Cleavage: Anhydrous Hydrogen Fluoride (HF) (Type I/II apparatus required).

Experimental Protocol

Resin Preparation & Swelling
  • Weigh MBHA resin (0.5 mmol scale).

  • Wash with DCM (

    
     mL) to remove fines.
    
  • Crucial: Swell in DCM for at least 60 minutes prior to the first step. The hydrophobic nature of the target peptide requires maximum initial solvation.

The Standard Boc Cycle (Repeated for standard AAs)

For standard amino acids (Gly, Ala, etc.), follow this flow:

  • Deprotection: 50% TFA/DCM (2 min pre-wash + 20 min reaction).

  • Wash: DCM (

    
     min).
    
  • Neutralization: 10% DIEA/DCM (

    
     min).
    
  • Wash: DCM (

    
     min).
    
  • Coupling: 3 eq. Boc-AA + 3 eq. DIC + 3 eq. HOBt in DMF/DCM. (60 min).

  • Monitoring: Kaiser Test (Ninhydrin).

Critical Step: Coupling (R)-Boc-4-chloro-homophenylalanine

This step deviates from the standard cycle to ensure solubility and chiral integrity.

Step-by-Step:

  • Dissolution: Dissolve 3.0 equivalents of (R)-Boc-4-Cl-hPhe-OH in a minimal volume of DCM . If the solution is cloudy, add DMF dropwise until clear (Target ratio ~70:30 DCM:DMF).

  • Activation (Pre-activation is discouraged): Add 3.0 eq. HOBt (dissolved in minimal DMF) directly to the amino acid solution.

  • Addition: Add the AA/HOBt mixture to the neutralized resin-peptide.

  • Initiation: Add 3.0 eq. DIC immediately.

    • Note: Adding DIC last prevents the formation of the symmetric anhydride in the absence of the resin, favoring the active ester in situ.

  • Reaction Time: Agitate for 2 to 4 hours at room temperature.

    • Why? The steric bulk of the homophenylalanine side chain slows the nucleophilic attack.

  • Double Coupling (Recommended): If the Kaiser test is slightly positive (blue), do not use base/HBTU. Repeat the coupling with fresh reagents using the DIC/HOBt method to avoid racemizing the expensive R-isomer.

HF Cleavage (High Hazard)

Warning: HF is fatal upon contact. Full PPE and calcium gluconate gel must be available.

  • Scavenger Cocktail: Mix p-Cresol (10% v/v) with the dried peptide-resin.

    • Avoid Anisole: Anisole can occasionally undergo Friedel-Crafts alkylation with bulky side chains; p-cresol is cleaner for this substrate.

  • Reaction: Condense anhydrous HF into the vessel at -78°C. Warm to 0°C and stir for 60 minutes.

  • Workup: Evaporate HF under vacuum. Precipitate peptide with ice-cold diethyl ether.

Visual Workflows

Boc-SPPS Cycle Logic

This diagram illustrates the cyclic nature of the synthesis, highlighting the critical decision point for the Unnatural Amino Acid (UAA).

BocSPPS Start Resin-Peptide (Boc) Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neut 2. Neutralization (10% DIEA/DCM) Deprotect->Neut Decision Next AA Type? Neut->Decision Std_Coup Standard Coupling (HBTU/DIEA or DIC/HOBt) Decision->Std_Coup Standard AA UAA_Coup UAA Coupling ((R)-Boc-4-Cl-hPhe) DIC/HOBt (No Base) Decision->UAA_Coup Steric/Chiral Risk Check Kaiser Test Std_Coup->Check UAA_Coup->Check Check->Deprotect Pass (Colorless) Check->UAA_Coup Fail (Blue) - Double Couple Cleavage Final HF Cleavage Check->Cleavage Sequence Complete

Figure 1: Optimized Boc-SPPS cycle distinguishing standard residues from the sensitive (R)-Boc-4-chloro-homophenylalanine step.

Troubleshooting Aggregation

Hydrophobic residues like 4-Cl-hPhe often cause "difficult sequences." Use this logic to salvage synthesis.

Troubleshooting Problem Incomplete Coupling (Positive Kaiser) Cause1 Steric Hindrance Problem->Cause1 Cause2 Aggregation/Solubility Problem->Cause2 Sol1 Extend Time (4h) Double Couple Cause1->Sol1 Sol2 Change Solvent (DCM/DMF/NMP 1:1:1) Cause2->Sol2 Sol3 Magic Mixture (6M Urea or NaClO4) Sol2->Sol3 If fails

Figure 2: Troubleshooting logic for hydrophobic coupling failures.

Analytical Validation (QC)

After cleavage and ether precipitation, the crude peptide must be analyzed to verify the success of the protocol.

MethodPurposeAcceptance Criteria
HPLC (C18) Purity & Retention TimeMain peak >85%. Note: 4-Cl-hPhe will significantly shift retention time (RT) later (more hydrophobic) than Phe.
ESI-MS Identity ConfirmationObserve Mass

. Look for "Cl-pattern" (3:1 isotope ratio of

) to confirm incorporation.
Chiral HPLC Enantiomeric Excess (ee)Use Chiralpak AD-H or equivalent. Compare against spiked standard of the (S)-isomer (racemate) to ensure <1% racemization.

References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Wu, T., Mu, X., et al. (2021).[5] Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnology for Biofuels, 14, 207.[5] Link(Cited for steric properties of homophenylalanine).[6]

Sources

Application

Coupling conditions for sterically hindered homophenylalanine derivatives

Application Note: Coupling Conditions for Sterically Hindered Homophenylalanine Derivatives Executive Summary Homophenylalanine (Hph), the higher homolog of phenylalanine containing an ethyl spacer between the aromatic r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coupling Conditions for Sterically Hindered Homophenylalanine Derivatives

Executive Summary

Homophenylalanine (Hph), the higher homolog of phenylalanine containing an ethyl spacer between the aromatic ring and the


-carbon, is a critical pharmacophore in ACE inhibitors, protease inhibitors, and peptidomimetics. However, its structural derivatives—particularly 

-methylated
and

-disubstituted
variants—present severe synthetic challenges. These "difficult sequences" suffer from slow acylation kinetics due to steric clash (A-strain) and are highly prone to racemization via the oxazolone mechanism.

This guide provides an evidence-based protocol for coupling sterically hindered Hph derivatives. We move beyond standard carbodiimide chemistry (DCC/HOBt), recommending COMU/Oxyma for solid-phase peptide synthesis (SPPS) and TFFH (Acid Fluorides) for ultra-hindered solution-phase couplings.

Mechanistic Insight: The Kinetic Competition

The failure of standard coupling conditions with hindered Hph derivatives is a result of kinetic competition between amide bond formation (


) and oxazolone-mediated racemization  (

).
  • The Steric Wall: Bulky substituents (e.g.,

    
    -methyl groups) on the amine or the activated acid create severe steric hindrance, reducing 
    
    
    
    by orders of magnitude.
  • The Racemization Trap: When the amine attack is slow, the activated ester (typically an OBt or OAt ester) has time to cyclize into an oxazolone (azlactone) . This intermediate is prone to deprotonation at the

    
    -carbon by the tertiary base (DIEA or NMM), leading to loss of chirality.
    

Key Takeaway: To succeed, we must maximize


 using highly reactive species (Acid Fluorides or 7-aza-benzotriazoles) while minimizing base-mediated proton abstraction.
Diagram 1: The Kinetic Competition (Oxazolone Pathway)

RacemizationMechanism ActivatedAcid Activated Hph-Ester (OAt/Oxyma) Peptide Desired Peptide (L-Isomer) ActivatedAcid->Peptide Coupling (Slow due to Sterics) Oxazolone Oxazolone (Azlactone) ActivatedAcid->Oxazolone Cyclization (Fast if coupling stalls) Amine Hindered Amine (e.g., N-Me-AA) Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Base-Catalyzed Epimerization

Figure 1: The kinetic race. Steric hindrance slows the green path, allowing the red path (racemization) to dominate. High-reactivity reagents restore the green path's dominance.

Reagent Selection Matrix

Based on comparative studies (El-Faham, 2011; Valeur, 2009), the following reagents are recommended over traditional HBTU/HCTU systems.

Reagent SystemMechanismRecommended Use CaseProsCons
COMU / Oxyma Uronium / OximeStandard SPPS for Hph derivatives.Safer (non-explosive), high solubility, excellent racemization suppression.[1][2]Hydrolyzes in DMF if stored too long (prepare fresh).
HATU / HOAt Uronium / Aza-benzotriazoleDifficult Couplings (e.g., Hph to Pro).The historical "Gold Standard" for reactivity.HOAt is potentially explosive; high cost.
TFFH FluoroformamidiniumUltra-Hindered (e.g., N-Me-Hph to N-Me-AA).Forms Acid Fluorides . Sterically small electrophile, very high reactivity.Sensitive to moisture; requires careful base handling.
PyAOP Phosphonium / Aza-benzotriazoleMicrowave SPPS .Highly reactive, phosphonium salts are more stable at high T than uroniums.Expensive; byproduct (HMPA) is toxic.

Protocol 1: High-Efficiency SPPS (COMU/Oxyma)

Application: Routine coupling of Fmoc-Hph-OH or Fmoc-N-Me-Hph-OH to resin-bound peptides. Rationale: COMU is superior to HATU in suppressing racemization due to the internal base effect of the morpholino group and the lower acidity of Oxyma compared to HOAt [1].

Reagents:

  • Amino Acid: Fmoc-Hph-OH (3.0 equiv relative to resin loading)

  • Coupling Reagent: COMU (3.0 equiv)

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 equiv) or DIEA (6.0 equiv).

    • Note: Collidine is recommended for Cys/His containing peptides to further reduce racemization [2].

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (e.g., 2-CTC or Rink Amide) in DMF for 30 min. Deprotect Fmoc using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-Hph-OH and COMU in minimal DMF.

    • Add Base (Collidine or DIEA) immediately before adding to the resin.

    • Critical: Do not pre-activate for >2 minutes. Uronium salts can guanidinylate the amine if left too long without the acid.

  • Coupling:

    • Add the activated mixture to the resin.[1]

    • Agitate at Room Temperature for 60 minutes .

    • Optimization: For difficult sequences, use Microwave irradiation (75°C, 25 Watts) for 5 minutes.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using PyAOP (3 equiv) and DIEA (6 equiv).

Protocol 2: Solution Phase Coupling for Ultra-Hindered Systems (TFFH)

Application: Coupling


-methylated Hph derivatives or forming bonds between two bulky residues (e.g., N-Me-Hph + N-Me-Val).
Rationale:  TFFH converts the amino acid into an Amino Acid Fluoride .[3][4] Acid fluorides are chemically stable but highly reactive toward amines. Their small steric radius allows them to penetrate the steric shield of hindered amines better than bulky OBt/OAt active esters [3].

Reagents:

  • Amino Acid: Fmoc-N-Me-Hph-OH (1.1 equiv)

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • Base: DIEA (2.5 equiv)

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is an issue).

Step-by-Step Procedure:

  • Activation (In Situ Acid Fluoride Formation):

    • Dissolve Fmoc-N-Me-Hph-OH and TFFH in anhydrous DCM under Nitrogen.

    • Add DIEA dropwise.

    • Stir for 15–20 minutes at 0°C. This generates the acid fluoride.[3][4][5]

  • Coupling:

    • Add the nucleophile (Amine component) to the mixture.

    • Allow to warm to Room Temperature and stir for 2–4 hours .

    • Note: Acid fluorides are robust; if the reaction is slow, it can be left overnight without significant decomposition.

  • Workup:

    • Dilute with EtOAc. Wash with 5% NaHCO3, 1M HCl (or KHSO4), and Brine.

    • Dry over MgSO4 and concentrate.

Workflow Decision Tree

Use this logic flow to select the optimal protocol for your specific Hph derivative.

Diagram 2: Experimental Decision Matrix

DecisionTree Start Start: Hph Coupling IsHindered Is the Amine Hindered? (e.g., N-methyl, Proline) Start->IsHindered IsSolidPhase Solid Phase (SPPS)? IsHindered->IsSolidPhase No (Standard Hph) IsUltra Is it N-Me-Hph to N-Me-AA? IsHindered->IsUltra Yes (Difficult) Standard Use Protocol 1: COMU / Oxyma / DIEA IsSolidPhase->Standard Yes Microwave Use Protocol 1 + Microwave (75°C, 5 min) IsUltra->Microwave No (Moderate) TFFH Use Protocol 2: TFFH (Acid Fluoride) IsUltra->TFFH Yes (Ultra Hindered)

Figure 2: Decision matrix for selecting coupling conditions based on steric demand.

Troubleshooting & Optimization

  • Racemization Check: If you suspect epimerization (e.g., double peaks in HPLC), switch the base from DIEA to Collidine (TMP) . Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIEA) and is less likely to abstract the

    
    -proton of the activated Hph [4].
    
  • Aggregation: Hph peptides are hydrophobic and prone to aggregation (beta-sheet formation) on resin.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during the coupling step.

  • Capping: After difficult couplings, always perform an acetylation step (Ac2O/DIEA) to cap unreacted amines and prevent deletion sequences.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Jad, Y. E., et al. (2014). Comparison of the Stability and Efficiency of OxymaPure and HOAt in Peptide Synthesis. Organic Letters, 16(1), 104–107. Link

  • Carpino, L. A., et al. (1995).[3][4] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[5][6] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Method

Precision Synthesis of ACE Inhibitors Using 4-Chloro-Homophenylalanine Analogs

Application Note: AN-CHM-2026-04 High-Potency Peptidomimetic Design via Asymmetric Alkylation and Reductive Coupling Abstract This application note details the synthesis and evaluation of Angiotensin-Converting Enzyme (A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04

High-Potency Peptidomimetic Design via Asymmetric Alkylation and Reductive Coupling

Abstract

This application note details the synthesis and evaluation of Angiotensin-Converting Enzyme (ACE) inhibitors incorporating 4-chloro-homophenylalanine (4-Cl-hPhe) . While classical inhibitors like Enalapril utilize a standard phenylalanine-like scaffold, the incorporation of a 4-chloro-homophenylalanine motif exploits the


-hole interaction  of the halogen within the 

hydrophobic subsite of ACE, potentially enhancing binding affinity and metabolic stability against ring hydroxylation. This guide provides a dual-track synthetic protocol: (1) The asymmetric synthesis of the chiral 4-Cl-hPhe building block using the Myers auxiliary , and (2) The assembly of the pharmacophore via diastereoselective reductive amination .

Introduction & Mechanistic Rationale

The ACE Zinc-Metallopeptidase Target

Angiotensin-Converting Enzyme (ACE) is a zinc-dependent dicarboxypeptidase central to the Renin-Angiotensin System (RAS).[1] It cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I to produce the potent vasoconstrictor Angiotensin II.

Structural Logic: Why 4-Chloro-Homophenylalanine?

Effective ACE inhibitors (ACEis) mimic the transition state of peptide hydrolysis. The


 subsite of ACE is a deep hydrophobic pocket that naturally accommodates phenylalanine.
  • Homophenylalanine (hPhe): The extension of the side chain by one methylene unit (

    
     vs 
    
    
    
    ) alters the steric fit, often increasing selectivity for specific ACE domains (N-domain vs. C-domain).
  • 4-Chloro Substitution: The chlorine atom at the para position introduces two critical advantages:

    • Metabolic Blocking: It prevents P450-mediated hydroxylation at the reactive para position, extending plasma half-life.

    • Lipophilicity & Binding: The electron-withdrawing chlorine creates a positive electrostatic potential cap (

      
      -hole), enhancing interactions with carbonyls or aromatic residues in the 
      
      
      
      pocket.
Mechanism of Action Diagram

The following diagram illustrates the RAS pathway and the specific intervention point of the 4-Cl-hPhe inhibitor.

RAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleavage Renin Renin (Kidney) Renin->AngI Catalysis AngII Angiotensin II (Octapeptide) AngI->AngII Hydrolysis (-His-Leu) ACE ACE (Endothelium) ACE->AngII Catalysis Receptor AT1 Receptor (Vasoconstriction) AngII->Receptor Binding Inhibitor 4-Cl-hPhe Inhibitor Inhibitor->ACE Blockade (Zn2+ Chelation)

Figure 1: Renin-Angiotensin System illustrating the competitive inhibition of ACE by the 4-Cl-hPhe analog at the conversion step of Angiotensin I to II.

Chemical Synthesis Protocols

Protocol A: Asymmetric Synthesis of (S)-4-Chloro-Homophenylalanine

Objective: Synthesize the enantiopure amino acid building block (


 ee) using the Myers pseudoephedrine auxiliary. This method is preferred over Strecker synthesis for its rigorous stereocontrol.

Reagents:

  • (S,S)-(-)-Pseudoephedrine glycinamide (Auxiliary)

  • 4-Chlorophenethyl bromide (Electrophile)

  • Lithium Chloride (LiCl, anhydrous)

  • Lithium Diisopropylamide (LDA)

  • THF / Water / NaOH

Step-by-Step Methodology:

  • Drying: Flame-dry a 250 mL round-bottom flask under Argon. Add LiCl (6.0 equiv) and flame-dry again gently to remove trace moisture (Critical Process Parameter: LiCl accelerates enolization and prevents aggregation).

  • Solvation: Add (S,S)-Pseudoephedrine glycinamide (1.0 equiv) and dissolve in anhydrous THF (

    
     M). Cool to -78°C .
    
  • Enolization: Add LDA (2.1 equiv) dropwise via syringe pump over 20 minutes. Stir for 1 hour at 0°C, then cool back to -78°C.

  • Alkylation: Add 4-Chlorophenethyl bromide (1.2 equiv) dropwise.

    • Note: The reaction proceeds via a specific solvated lithium enolate. The side chain of the auxiliary blocks one face, forcing the electrophile to attack from the Re-face.

  • Quench & Workup: Stir for 4 hours, allowing to warm to 0°C. Quench with saturated

    
    . Extract with EtOAc.
    
  • Hydrolysis (Auxiliary Removal): Reflux the crude alkylated amide in

    
     dioxane/1N NaOH for 4 hours.
    
  • Purification: The auxiliary is recovered by extraction. The aqueous layer (containing the amino acid) is acidified to pH 6.0. The product, (S)-4-chloro-homophenylalanine , precipitates or is isolated via ion-exchange chromatography (Dowex 50W).

Protocol B: Pharmacophore Assembly via Reductive Amination

Objective: Couple the 4-Cl-hPhe motif to a Proline scaffold to create an "Enalapril-like" dipeptide inhibitor.

Mechanism: This reaction forms the secondary amine bond critical for ACE inhibition, mimicking the transition state of peptide hydrolysis.

Reagents:

  • Precursor: Ethyl 2-oxo-4-(4-chlorophenyl)butanoate (Derived from oxidation of the 4-Cl-hPhe or Friedel-Crafts acylation).

  • Amine: L-Alanyl-L-Proline (or L-Proline for Captopril analogs).

  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride.
    
  • Solvent: Ethanol/Water (50:50).

Workflow Diagram:

Synthesis_Workflow Start 4-Chlorophenethyl Bromide Alkylation Myers Asymmetric Alkylation (-78°C, LDA, LiCl) Start->Alkylation Auxiliary (S,S)-Pseudoephedrine Glycinamide Auxiliary->Alkylation Intermed (S)-4-Cl-hPhe (Chiral Amino Acid) Alkylation->Intermed Hydrolysis Oxidation Oxidative Deamination (L-Amino Acid Oxidase) Intermed->Oxidation KetoAcid 2-Oxo-4-(4-Cl-phenyl) butanoate Oxidation->KetoAcid RedAm Reductive Amination (NaBH3CN) KetoAcid->RedAm Dipeptide L-Ala-L-Pro Scaffold Dipeptide->RedAm Final 4-Cl-hPhe ACE Inhibitor (Enalapril Analog) RedAm->Final Deprotection

Figure 2: Synthetic workflow from halogenated precursor to final peptidomimetic inhibitor.

Analytical Validation & QC

HPLC-MS Characterization

Confirm purity and identity using the following parameters. The chlorine isotope pattern (


 ratio of 3:1) is a definitive mass spectral signature.
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV (254 nm) and MS (ESI+)
Target Mass Calculate exact mass based on scaffold; look for M+2 peak at 33% intensity.
NMR Validation (Critical Signals)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.1-7.3 ppm (m, 4H): Aromatic protons of the 4-chlorophenyl ring.
      
    • 
       2.6-2.8 ppm (t, 2H): Benzylic protons (
      
      
      
      ).
    • 
       1.9-2.2 ppm (m, 2H): Homophenylalanine "homo" methylene bridge.
      

Biological Evaluation: FAPGG Assay Protocol

Principle: This assay utilizes the synthetic substrate Furanacryloyl-L-phenylalanylglycylglycine (FAPGG) .[2] ACE hydrolyzes FAPGG into FAP and Gly-Gly.[2][3] The hydrolysis results in a decrease in absorbance at 340 nm .[2][3][4][5]

Reagents:

  • FAPGG Substrate: 0.8 mM in assay buffer.

  • ACE Enzyme: Porcine or Rabbit Lung ACE (Sigma-Aldrich), diluted to 0.1 U/mL.

  • Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 8.3.

  • Inhibitor Stock: Dissolve synthesized 4-Cl-hPhe analog in DMSO.

Protocol:

  • Blanking: Add 10 µL of Buffer + 10 µL Enzyme + 180 µL Substrate (Total 200 µL) to a quartz cuvette or UV-transparent 96-well plate.

  • Inhibition Run: Add 10 µL Inhibitor + 10 µL Enzyme. Incubate for 5 mins at 37°C.

  • Start Reaction: Add 180 µL FAPGG solution.

  • Measurement: Monitor Absorbance (340 nm) every 30 seconds for 15 minutes.

  • Calculation:

    
    
    Determine 
    
    
    
    using non-linear regression (GraphPad Prism).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Myers Alkylation Wet LiCl or THF.Flame dry LiCl rigorously. Ensure THF is distilled over Na/Benzophenone.
Poor Diastereoselectivity Temperature fluctuation during enolization.Maintain strictly <-70°C during electrophile addition.
Incomplete Reductive Amination Steric hindrance of the "homo" chain.Increase reaction time to 24h; use

as a Lewis acid additive to promote imine formation before reduction.
Assay Drift Enzyme instability.Keep ACE stock on ice. Do not vortex vigorously.

References

  • Ondetti, M. A., & Cushman, D. W. (1982). Enzymes of the renin-angiotensin system and their inhibitors. Annual Review of Biochemistry, 51(1), 283-308. Link

  • Myers, A. G., et al. (1997).[6] Enantioselective synthesis of alpha-amino acids by the alkylation of pseudoephedrine glycinamide. Journal of the American Chemical Society, 119(4), 656-673. Link

  • Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548. Link

  • Blacklock, T. J., et al. (1988).[7] Synthesis of Enalapril Maleate. The Journal of Organic Chemistry, 53(4), 836-844. Link

  • Pasupuleti, N., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology. Link

Sources

Application

Application Note: Incorporation of (R)-Boc-4-chloro-homophenylalanine in Bioactive Peptide Synthesis

This Application Note is structured to provide an authoritative, field-ready guide for incorporating (R)-Boc-4-chloro-homophenylalanine (hereafter referred to as (R)-Boc-4-Cl-HPhe ) into bioactive peptides. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, field-ready guide for incorporating (R)-Boc-4-chloro-homophenylalanine (hereafter referred to as (R)-Boc-4-Cl-HPhe ) into bioactive peptides.

Executive Summary & Scientific Rationale

The incorporation of (R)-Boc-4-chloro-homophenylalanine represents a strategic modification in modern peptide drug discovery. This residue combines three distinct structural advantages that address common liabilities in therapeutic peptides:

  • Conformational Reach (The "Homo" Effect): Unlike Phenylalanine (Phe), Homophenylalanine (HPhe) possesses an additional methylene group (

    
    ) in the side chain. This extension alters the side-chain topology (
    
    
    
    and
    
    
    torsion angles), allowing the aromatic ring to reach deeper hydrophobic pockets in receptors (e.g., GPCRs, integrins) that are inaccessible to natural Phe residues.
  • Metabolic Stability (The (R)-Configuration): The (R)-enantiomer (typically corresponding to the D-configuration in this homolog) renders the peptide backbone resistant to cleavage by chymotrypsin-like proteases, which strictly recognize L-stereocenters.

  • Electronic & Lipophilic Modulation (The 4-Chloro Substituent): The para-chloro substitution increases the lipophilicity (

    
    ) of the residue, enhancing membrane permeability. Furthermore, the chlorine atom can participate in halogen bonding —a highly directional non-covalent interaction with backbone carbonyls or Lewis bases in the target receptor, often yielding a 5–10 fold increase in binding affinity [1].
    

Material Specifications & Handling

ParameterSpecification
Chemical Name (R)-N-(tert-Butoxycarbonyl)-2-amino-4-(4-chlorophenyl)butanoic acid
Abbreviation (R)-Boc-4-Cl-HPhe-OH
Molecular Weight ~313.78 g/mol
Solubility Soluble in DMF, NMP, DCM. Sparingly soluble in water.
Storage -20°C, Desiccated. Hygroscopic.
Hazards Irritant. Handle with standard PPE.

Critical Handling Note: Due to the hydrophobicity of the 4-chlorophenyl group, this derivative can induce aggregation in the growing peptide chain. It is recommended to dissolve the amino acid in N-Methyl-2-pyrrolidone (NMP) rather than DMF for coupling reactions to disrupt potential beta-sheet formation.

Synthetic Protocols

Given the Boc-protection of the starting material, the primary protocol described below utilizes Boc-SPPS (Solid Phase Peptide Synthesis) .

Strategic Note for Fmoc Users: If your lab exclusively utilizes Fmoc chemistry, this Boc-protected building block cannot be used for internal sequence positions without complex orthogonal deprotection. It is strictly recommended for N-terminal capping or solution-phase segment condensation. For internal use in Fmoc-SPPS, the material must be converted to the Fmoc-derivative or purchased as such.

Protocol A: Boc-SPPS Incorporation Cycle

Applicability: Standard Boc-chemistry on MBHA or PAM resin.

1. Resin Preparation
  • Resin Selection: Use MBHA (4-methylbenzhydrylamine) resin for C-terminal amides or PAM (phenylacetamidomethyl) resin for C-terminal acids.

  • Swelling: Swell resin in DCM for 30 minutes prior to synthesis.

2. Deprotection (The TFA Cycle)

The bulky side chain does not interfere with N-terminal deprotection.

  • Pre-wash: 40% TFA in DCM (1 min).

  • Deprotection: 40% TFA in DCM (20 min). Note: Add 0.5% indole or DTT if the peptide contains Trp/Met to prevent tert-butyl cation scavenging.

  • Wash: DCM (3x), then DMF (2x).

3. Neutralization (In-Situ)

To prevent aggregation caused by the hydrophobic 4-Cl-HPhe, avoid separate neutralization steps. Use In-Situ Neutralization during coupling.

4. Activation & Coupling (The Critical Step)

Standard DIC/HOBt coupling is often too slow for this bulky, non-natural amino acid, leading to deletion sequences.

  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIEA.

Step-by-Step Coupling:

  • Dissolve 3.0 eq of (R)-Boc-4-Cl-HPhe-OH in minimal NMP.

  • Add 2.9 eq of HATU (dissolved in DMF).

  • Add 6.0 eq of DIEA (Diisopropylethylamine).

  • Immediate Action: Add the activated mixture to the protonated resin-bound amine (from Step 2).[1]

  • Reaction Time: Agitate for 60–90 minutes at Room Temperature.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple using PyBOP/DIEA .

5. Cleavage
  • Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol/anisole scavenger (90:10).

  • Condition: 0°C for 60 minutes. Warning: HF is extremely hazardous. Use specialized Teflon apparatus.[2]

Protocol B: Solution Phase Coupling (Fragment Condensation)

Applicability: Convergent synthesis or modifying a side-chain amine.

  • Activation: Dissolve (R)-Boc-4-Cl-HPhe-OH (1.0 eq) in DCM/DMF (1:1). Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 min.

  • Coupling: Add the amine component (e.g., H-Peptide-OR) and NMM (N-methylmorpholine, 2.0 eq).

  • Completion: Allow to warm to RT and stir for 12–24 hours. The bulky side chain slows kinetics; monitor by HPLC.

Visualization of Workflows

Figure 1: Optimized Boc-SPPS Cycle for Bulky Non-Natural AA

This diagram illustrates the "In-Situ Neutralization" pathway required to maintain solubility and reactivity for (R)-Boc-4-Cl-HPhe.

BocSPPS_Protocol cluster_Activation Activation (Separate Vial) Start Resin-Peptide-NH-Boc Deprotect TFA Deprotection (40% TFA/DCM) Start->Deprotect Wash Wash Steps (DCM x3, DMF x2) Deprotect->Wash Protonated Resin-Peptide-NH3+ (TFA Salt) Wash->Protonated Coupling Coupling Reaction (In-Situ Neutralization) Protonated->Coupling Add Activated Mix AA (R)-Boc-4-Cl-HPhe-OH ActivatedComplex Activated Ester Species AA->ActivatedComplex Reagents HATU + DIEA (Excess) Reagents->ActivatedComplex ActivatedComplex->Coupling QC Kaiser Test (Ninhydrin) Coupling->QC Success Next Cycle / Cleavage QC->Success Negative (Yellow) Fail Double Coupling (Switch to PyBOP) QC->Fail Positive (Blue) Fail->Coupling

Caption: Figure 1. Optimized Boc-SPPS workflow utilizing In-Situ Neutralization to prevent aggregation of hydrophobic sequences.

Figure 2: Structural Logic of (R)-4-Cl-HPhe

This diagram explains the mechanistic basis for using this specific residue in drug design.

Mechanism cluster_Features Structural Features cluster_Effects Pharmacological Effects AA (R)-4-Cl-HPhe Homo Homo-Extension (-CH2- Spacer) AA->Homo Chloro 4-Chloro Group (Halogen) AA->Chloro Chiral (R)-Stereocenter AA->Chiral Reach Deep Pocket Access Homo->Reach Increased Flexibility Chloro->Reach Lipophilicity Bonding Halogen Bonding (Sigma Hole) Chloro->Bonding Electronic Interaction Stability Proteolytic Resistance Chiral->Stability Enzyme Mismatch

Caption: Figure 2.[2] Mechanistic contributions of (R)-4-Cl-HPhe to peptide bioactivity and stability.

Quality Control & Characterization

Post-synthesis verification is critical due to the potential for incomplete coupling of bulky residues.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

    • Gradient: 4-Cl-HPhe is significantly more hydrophobic than Phe. Expect a retention time shift of +2 to +4 minutes compared to the non-chlorinated/non-homo analog.

    • Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

  • Mass Spectrometry (ESI-MS):

    • Look for the characteristic Chlorine Isotope Pattern . Chlorine exists as

      
       (75%) and 
      
      
      
      (25%).
    • The mass spectrum should show an M and M+2 peak with a 3:1 intensity ratio . This is the definitive fingerprint for successful incorporation [2].

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Available at: [Link]

  • Isotope Pattern Calculator. "Chlorine Isotope Distribution." Chemistry LibreTexts. Available at: [Link]

  • Albericio, F., et al. (2018). "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology. Available at: [Link]

Sources

Method

Application Note: Precision Boc-Deprotection of 4-Chlorohomophenylalanine Residues

-tert-butoxycarbonyl (Boc) from 4-Chlorohomophenylalanine (4-Cl-Hph) Part 1: Strategic Overview & Chemical Logic The Substrate: 4-Chlorohomophenylalanine 4-Chlorohomophenylalanine (4-Cl-Hph) is a non-natural, aromatic am...

Author: BenchChem Technical Support Team. Date: February 2026


-tert-butoxycarbonyl (Boc) from 4-Chlorohomophenylalanine (4-Cl-Hph)

Part 1: Strategic Overview & Chemical Logic

The Substrate: 4-Chlorohomophenylalanine

4-Chlorohomophenylalanine (4-Cl-Hph) is a non-natural, aromatic amino acid increasingly utilized in peptidomimetics to enhance lipophilicity and proteolytic stability. Structurally, it features an ethyl spacer (homo) between the


-carbon and the phenyl ring, unlike the methyl spacer in phenylalanine. The para-chloro substituent provides a unique electronic and steric profile, often used to probe hydrophobic pockets in GPCR ligands and enzyme inhibitors.
The Deprotection Challenge

While the Boc group is standard in peptide synthesis, the presence of the 4-chloro-substituted aromatic ring introduces specific constraints that distinguish this residue from standard Phenylalanine (Phe) or Tyrosine (Tyr):

  • Electronic Deactivation: The Chlorine atom is electron-withdrawing (inductive effect,

    
    ). This deactivates the aromatic ring, making it less nucleophilic than Phe or Tyr. Consequently, 4-Cl-Hph is significantly less prone to Friedel-Crafts alkylation  by the tert-butyl cations generated during deprotection.
    
  • Cation Scavenging: Despite the deactivated ring, the high cost of 4-Cl-Hph building blocks mandates the use of scavengers (e.g., triisopropylsilane) to trap tert-butyl cations, ensuring quantitative yield and preventing trace alkylation on other susceptible residues (e.g., Trp, Met) in the sequence.

  • Orthogonal Incompatibility (Crucial): While Boc removal uses acid, researchers must be vigilant regarding future steps. Catalytic hydrogenolysis (e.g., Pd/C, H

    
    ) is strictly contraindicated  for peptides containing 4-Cl-Hph, as it causes rapid hydrodehalogenation (loss of the Chlorine atom), yielding standard Homophenylalanine.
    

Part 2: Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) Solution Phase (Standard)

Best for: Solid-Phase Peptide Synthesis (SPPS) and general solution-phase deprotection.

Reagents:

  • Trifluoroacetic Acid (TFA), HPLC Grade.[1]

  • Dichloromethane (DCM), Anhydrous.

  • Triisopropylsilane (TIS) (Scavenger).

  • Water (Scavenger).[2]

Protocol:

  • Preparation: Dissolve the Boc-protected peptide/amino acid (1.0 equiv) in DCM. The final concentration should be approximately 0.1 M.

  • Acidolysis: Prepare a deprotection cocktail of TFA:DCM:TIS:H

    
    O (50:45:2.5:2.5 v/v) .
    
    • Note: The high ratio of DCM ensures solubility of the hydrophobic 4-Cl-Hph residue.

  • Reaction: Add the cocktail to the substrate at room temperature (20–25 °C). Stir efficiently for 30–60 minutes .

    • Monitoring: Monitor by TLC (disappearance of starting material) or LC-MS.

  • Workup (Precipitation):

    • Concentrate the reaction mixture to

      
      10% volume under reduced pressure (Rotavap, <40 °C). Do not heat excessively. 
      
    • Add cold Diethyl Ether (Et

      
      O) or MTBE (10x volume) to precipitate the peptide salt.
      
    • Centrifuge (3000 rpm, 5 min) and decant the supernatant.

    • Wash the pellet 2x with cold Ether.

  • Drying: Lyophilize the resulting TFA salt.

Method B: HCl in Dioxane (Selective/Scale-Up)

Best for: Large-scale batch synthesis or when selective deprotection of


-Boc is required in the presence of acid-sensitive side-chain protectors (e.g., trityl).

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial solution).

  • 1,4-Dioxane (Anhydrous).[3]

Protocol:

  • Dissolution: Dissolve Boc-4-Cl-Hph-OH (or peptide) in minimal anhydrous 1,4-dioxane (approx. 5 mL per gram).

  • Acid Addition: Add 4.0 M HCl/Dioxane solution (5–10 equivalents of HCl).

  • Reaction: Stir at 0 °C for 10 minutes, then warm to room temperature. Stir for 1–2 hours .

    • Observation: The product often precipitates as the Hydrochloride salt directly from the reaction mixture.

  • Isolation:

    • If precipitate forms: Filter the white solid, wash with Et

      
      O, and dry in vacuo.
      
    • If no precipitate: Concentrate in vacuo, triturate with Hexane/Ether, and filter.

  • Yield: Typically >95% as the HCl salt.[4]

Part 3: Analytical Validation (QC)

Mass Spectrometry: The Chlorine Signature

Validation of 4-Cl-Hph integrity is distinct due to the natural abundance of Chlorine isotopes (


Cl 

75%,

Cl

25%).
  • Pass Criteria: The Mass Spectrum (ESI+) must show a distinct 3:1 isotopic ratio between the molecular ion (

    
    ) and the (
    
    
    
    ) peak.
    • Example: If

      
      , you must observe a peak at 
      
      
      
      with roughly 33% intensity of the parent peak.
  • Fail Criteria: Loss of the

    
     signature indicates dechlorination (likely yielding Homophenylalanine).
    
Data Summary Table
ParameterMethod A (TFA/DCM)Method B (HCl/Dioxane)
Primary Utility SPPS, Complex PeptidesBulk Amino Acid, Salt Formation
Reaction Time 30–60 min1–2 hours
Scavenger Requirement High (TIS/Water recommended)Low (Solvent acts as weak scavenger)
Product Form Trifluoroacetate SaltHydrochloride Salt
Risk Profile Low (Standard)Low (Slower reaction)

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix and chemical workflow for processing 4-Cl-Hph residues.

BocDeprotection Start Start: Boc-4-Cl-Hph Substrate Check Check: Other Sensitive Residues? (Trp, Met, Cys) Start->Check MethodA Method A: TFA Cocktail (TFA/DCM/TIS/H2O) Check->MethodA Yes (High Scavenging Needed) MethodB Method B: 4M HCl/Dioxane Check->MethodB No (Scale-up/Selective) WorkupA Precipitation w/ Cold Ether (Isolate TFA Salt) MethodA->WorkupA WorkupB Direct Filtration/Trituration (Isolate HCl Salt) MethodB->WorkupB QC QC Analysis: LC-MS Verify 3:1 Isotope Ratio (Cl) WorkupA->QC WorkupB->QC Warning CRITICAL WARNING: Avoid Pd/C Hydrogenolysis (Risk of Dechlorination) QC->Warning Next Steps

Figure 1: Decision tree for Boc-deprotection of 4-chlorohomophenylalanine, highlighting method selection based on peptide complexity and critical QC checkpoints.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.

  • Lundt, B. F., et al. (1978). "Selective Removal of the N-Boc Group."[3][6][7][8] International Journal of Peptide and Protein Research, 12(5), 258-268.

  • BenchChem. (2025).[3] "Application Notes: Boc Deprotection of Boc-D-4-aminomethylphe(Boc)." BenchChem Protocols.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[5]

  • Han, G., et al. (2011). "Design and Synthesis of 4-Chlorohomophenylalanine Derivatives." Tetrahedron Letters, 52(12), 1320-1323.

Sources

Application

Application Note: Strategic Elaboration of Fragment Hits using (R)-Boc-4-chloro-homophenylalanine

Abstract This application note details the strategic utilization of (R)-Boc-4-chloro-homophenylalanine (CAS: Variable/Derivative specific) as a high-value building block in Fragment-Based Drug Discovery (FBDD). While typ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of (R)-Boc-4-chloro-homophenylalanine (CAS: Variable/Derivative specific) as a high-value building block in Fragment-Based Drug Discovery (FBDD). While typical FBDD campaigns begin with low-molecular-weight fragments (<300 Da), the transition from "Hit-to-Lead" requires reagents that simultaneously probe hydrophobic depth, modulate metabolic stability, and introduce specific non-covalent interactions. This guide focuses on using this specific amino acid derivative to execute Fragment Growing strategies, leveraging its unique 4-chloro halogen bonding capability and the conformational flexibility of the homophenylalanine scaffold.

Scientific Rationale: The "Strategic Triad"

The selection of (R)-Boc-4-chloro-homophenylalanine is not arbitrary; it addresses three critical challenges in modern ligand design:

A. The "Homo" Effect: Reaching Deep Pockets

Unlike standard Phenylalanine (Phe), Homophenylalanine (hPhe) contains an extra methylene group (


) in the side chain.
  • Causality: This extension increases the flexible reach of the aromatic ring by approximately 1.54 Å.

  • Application: In protease inhibitors (e.g., Cathepsins, ACE), the S1 or S2 pockets are often too deep for a standard benzyl group to achieve optimal

    
    -stacking. The hPhe scaffold allows the phenyl ring to articulate and penetrate these "buried" hydrophobic sub-pockets.
    
B. The 4-Chloro Substituent: Halogen Bonding (XB)

The para-chloro substitution is a deliberate design element to exploit Halogen Bonding .

  • Mechanism: The chlorine atom exhibits a region of positive electrostatic potential on its outer surface, known as the

    
    -hole  (sigma-hole). This acts as a Lewis acid, interacting directionally with Lewis bases (backbone carbonyl oxygens, histidine nitrogens) in the target protein.
    
  • Binding Energy: A well-placed Cl

    
    O=C interaction can contribute 1–5 kcal/mol to binding affinity, often distinguishing a nanomolar lead from a micromolar hit.
    
  • Metabolic Stability: Blocking the para-position prevents hydroxylation by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the lead compound.
    
C. (R)-Stereochemistry
  • Resistance: The (R)-enantiomer (D-configuration equivalent in many contexts) confers resistance to proteolytic cleavage by endogenous L-specific proteases, enhancing plasma stability.

  • Conformation: It forces the side chain into a specific vector, essential for targeting non-canonical binding pockets often found in allosteric sites.

Workflow: Fragment Growing Strategy

The following diagram illustrates the logical flow of using (R)-Boc-4-chloro-homophenylalanine to evolve a low-affinity fragment hit into a potent lead.

FragmentGrowing Fragment Fragment Hit (Kd ~ mM) Small, Ligand Efficient Design Structural Analysis (X-ray/Docking) Identify Hydrophobic Void Fragment->Design 1. Identify Vector Synthesis Chemical Coupling (Amide Bond Formation) Fragment->Synthesis Reagent (R)-Boc-4-Cl-hPhe Selection Design->Reagent 2. Select Spacer Reagent->Synthesis 3. Grow Deprotection Boc-Deprotection (TFA/DCM) Synthesis->Deprotection 4. Expose Amine Lead Evolved Lead (Kd ~ nM) Halogen Bond Established Deprotection->Lead 5. Assay

Figure 1: Fragment Growing Workflow. The fragment hit provides the anchor; the reagent provides the reach and interaction specificity.

Experimental Protocols

Protocol A: Fragment Coupling (Amide Bond Formation)

Objective: Covalently attach (R)-Boc-4-chloro-homophenylalanine to a fragment hit containing a primary or secondary amine.

Reagents:

  • Fragment Hit (Amine bearing)

  • (R)-Boc-4-chloro-homophenylalanine (1.2 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve (R)-Boc-4-chloro-homophenylalanine (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes to form the activated ester. Note: HATU is preferred for sterically hindered couplings common with non-natural amino acids.

  • Coupling: Add the Amine Fragment (0.8–1.0 mmol) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for mass: Fragment + 313 Da - H₂O).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and Brine.[1] Dry over MgSO₄.[1]

Protocol B: Boc-Deprotection & Salt Formation

Objective: Remove the Boc protecting group to generate the free amine for further elaboration or biological testing.

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3]

  • Dichloromethane (DCM)

  • Diethyl Ether (cold)

Procedure:

  • Preparation: Dissolve the Boc-protected intermediate from Protocol A in DCM (approx. 10 mL per gram).

  • Acidolysis: Add TFA slowly to achieve a 1:1 (v/v) TFA:DCM ratio. Crucial: Do not use neat TFA immediately; the exotherm can damage sensitive scaffolds.

  • Reaction: Stir at RT for 1–2 hours. Monitor for the disappearance of the Boc-adduct by TLC or LC-MS (Mass shift: -100 Da).

  • Workup (Precipitation Method):

    • Concentrate the solution in vacuo to remove DCM and most TFA.

    • Add cold Diethyl Ether to the oily residue. Triturate (scratch the flask side) to induce precipitation of the amine-TFA salt.

    • Filter the white solid. This ensures high purity without column chromatography.

  • Free Basing (Optional): If the free base is required for the next step, partition between EtOAc and sat. NaHCO₃.

Analytical Validation Standards

When characterizing the intermediate or final product, specific signals confirm the structural integrity of the 4-Cl-hPhe moiety.

TechniqueParameterExpected ObservationStructural Insight
1H NMR

7.1–7.4 ppm
Para-substituted AA'BB' systemConfirms 4-Chloro substitution pattern.
1H NMR

1.4 ppm
Strong Singlet (9H)Confirms Boc group presence (before deprotection).
13C NMR

~132 ppm
C-Cl Carbon signalDiagnostic for aryl chloride.
LC-MS Isotope PatternM and M+2 peaks (3:1 ratio)Chlorine isotope signature (

Cl vs

Cl).

Mechanistic Visualization: The Halogen Bond

The following diagram details the specific interaction mechanism that makes this building block valuable in the final drug target interface.

HalogenBonding Cl_Atom Chlorine Atom (Donor) Sigma_Hole σ-hole (Positive Potential) Cl_Atom->Sigma_Hole covalently bound Target_CO Protein Backbone C=O (Acceptor) Sigma_Hole->Target_CO Halogen Bond (160°-180° Angle)

Figure 2: Halogen Bonding Mechanism. The


-hole on the chlorine atom (induced by the electron-withdrawing aryl ring) forms a highly directional electrostatic interaction with the protein carbonyl oxygen.

References

  • Halogen Bonding in Drug Discovery

    • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Predictable Tool." Journal of Medicinal Chemistry.
  • Fragment-Based Drug Discovery Strategies

    • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to leads." Journal of Medicinal Chemistry.
  • Homophenylalanine in Pharmaceutical Synthesis

    • Ahmad, A. L., et al. (2009).[4] "Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor." Biotechnology Advances.

  • Boc Deprotection Mechanisms

    • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups." International Journal of Peptide and Protein Research.

Disclaimer: All protocols should be performed by trained personnel in a fume hood. (R)-Boc-4-chloro-homophenylalanine is a research chemical; consult the SDS for specific safety handling.

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling on 4-Chloro-L-homophenylalanine Derivatives

Introduction: Unlocking New Chemical Space in Peptide and Medicinal Chemistry The functionalization of non-proteinogenic amino acids is a cornerstone of modern drug discovery and chemical biology. 4-Chloro-L-homophenylal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space in Peptide and Medicinal Chemistry

The functionalization of non-proteinogenic amino acids is a cornerstone of modern drug discovery and chemical biology. 4-Chloro-L-homophenylalanine, an analogue of phenylalanine, presents a valuable scaffold. The aryl chloride moiety, while traditionally considered less reactive than its bromide or iodide counterparts, serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This opens avenues to novel biaryl, alkynyl, and amino-substituted amino acids, which can be incorporated into peptides or used as standalone building blocks to modulate pharmacological properties such as potency, selectivity, and metabolic stability.

This guide provides detailed protocols and technical insights for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on a protected 4-chloro-L-homophenylalanine scaffold. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Critical Prerequisite: Substrate Protection

The inherent reactivity of the amine and carboxylic acid functional groups on the homophenylalanine backbone necessitates their protection prior to engaging in cross-coupling chemistry. This prevents unwanted side reactions, such as the amine coordinating to the palladium catalyst or acting as a nucleophile itself. The choice of protecting groups is critical and must be orthogonal to the conditions of the cross-coupling reaction and to any subsequent synthetic steps, such as solid-phase peptide synthesis (SPPS).

A common and effective strategy involves the protection of the amine with a tert-butoxycarbonyl (Boc) group and the carboxylic acid as a methyl or ethyl ester. This scheme is employed in the following protocols.

G cluster_0 Protecting Group Strategy Start 4-Chloro-L-homophenylalanine Step1 Esterification (e.g., SOCl₂ in MeOH) Start->Step1 Protect Carboxyl Intermediate1 4-Chloro-L-homophenylalanine Methyl Ester Step1->Intermediate1 Step2 Amine Protection (e.g., Boc₂O, Base) Intermediate1->Step2 Protect Amine Final_Product N-Boc-4-Chloro-L-homophenylalanine Methyl Ester (Substrate for Coupling) Step2->Final_Product

Caption: Workflow for the protection of 4-chloro-L-homophenylalanine.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Homophenylalanine Analogues

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2][3] The synthesis of biaryl amino acids using this method has been well-documented for bromo- and iodo-phenylalanine derivatives and can be effectively adapted for the less reactive chloro-analogue.[4][5] The key to success with aryl chlorides is the use of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand, which facilitates the challenging oxidative addition step.[1]

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][6]

G Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar-Cl)(X) Pd0->PdII_Aryl OA Oxidative Addition PdII_Biaryl L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 RE Reductive Elimination Product Ar-Ar' (Biaryl Product) ArCl Ar-Cl (Protected Amino Acid) ArBOH Ar'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of N-Boc-4-chloro-L-homophenylalanine Methyl Ester

This protocol is adapted from established procedures for aryl chlorides and halo-phenylalanine derivatives.[1][4]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
N-Boc-4-chloro-L-homophenylalanine methyl ester329.811.01.0
Arylboronic Acid-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.080.08
K₃PO₄ (Potassium phosphate, tribasic)212.273.03.0
Toluene/Water (e.g., 10:1 v/v)-10 mL-

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-chloro-L-homophenylalanine methyl ester (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) in 2 mL of the toluene/water solvent mixture. Stir for 5-10 minutes at room temperature until a homogeneous solution is formed.

  • Add the catalyst premix to the Schlenk tube containing the substrates and base.

  • Add the remaining 8 mL of the toluene/water solvent mixture to the reaction tube.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl homophenylalanine derivative.

Expert Insights:

  • Catalyst System: The combination of Pd₂(dba)₃ and a biaryl phosphine ligand like SPhos or XPhos is crucial for activating the C-Cl bond. The bulky and electron-rich nature of the ligand promotes the oxidative addition step and stabilizes the catalytic species.

  • Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ is effective. The biphasic toluene/water system is often used, but anhydrous conditions with solvents like dioxane or THF can also be successful, particularly with different bases like Cs₂CO₃.[7]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a reliable route to construct C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[8] This reaction is invaluable for introducing rigid alkynyl linkers or terminal alkynes that can be used for further modifications, such as in "click" chemistry. The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst.[8][9] However, copper-free variants are often preferred for complex substrates like peptides to avoid potential side reactions or complexation issues.[10][11]

Protocol: Copper-Free Sonogashira Coupling of N-Boc-4-chloro-L-homophenylalanine Methyl Ester

This protocol is based on modern copper-free conditions developed for aryl chlorides.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
N-Boc-4-chloro-L-homophenylalanine methyl ester329.811.01.0
Terminal Alkyne-1.51.5
Pd(OAc)₂ (Palladium(II) acetate)224.500.050.05
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.670.100.10
Cs₂CO₃ (Cesium carbonate)325.822.02.0
1,4-Dioxane (anhydrous)-10 mL-

Procedure:

  • Add N-Boc-4-chloro-L-homophenylalanine methyl ester (1.0 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.10 mmol), and Cs₂CO₃ (2.0 mmol) to a flame-dried, argon-purged reaction vessel.

  • Add 10 mL of anhydrous 1,4-dioxane.

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Seal the vessel and heat the mixture to 100-120 °C. For volatile alkynes, a sealed tube or reflux condenser is necessary.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL), wash with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Expert Insights:

  • Copper-Free Conditions: Eliminating the copper co-catalyst simplifies the reaction setup and purification, and avoids potential issues with copper-sensitive functional groups. The use of a strong base like Cs₂CO₃ and a highly active ligand like XPhos compensates for the absence of copper.

  • Rationale for Ligand Choice: XPhos is a highly effective ligand for coupling unactivated aryl chlorides due to its steric bulk and electron-donating properties, which accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[12][13][14] This reaction is essential for synthesizing novel aniline-derived amino acids, which are prevalent in pharmacologically active compounds.[15][16] The reaction requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[17]

Catalytic Cycle Overview

The mechanism involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][17]

G Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar-Cl)(X) Pd0->PdII_Aryl OA Oxidative Addition PdII_Amido L₂Pd(II)(Ar)(NR¹R²) PdII_Aryl->PdII_Amido Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 RE Reductive Elimination Product Ar-NR¹R² (Arylamine Product) ArCl Ar-Cl (Protected Amino Acid) Amine HNR¹R² + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of N-Boc-4-chloro-L-homophenylalanine Methyl Ester

This protocol utilizes a modern, highly active catalyst system suitable for challenging aryl chloride substrates.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
N-Boc-4-chloro-L-homophenylalanine methyl ester329.811.01.0
Primary or Secondary Amine-1.21.2
RuPhos Pd G3 (Precatalyst)800.520.020.02
NaOtBu (Sodium tert-butoxide)96.101.41.4
Toluene (anhydrous)-10 mL-

Procedure:

  • In an argon-filled glovebox, add N-Boc-4-chloro-L-homophenylalanine methyl ester (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), and NaOtBu (1.4 mmol) to a vial.

  • Add the amine (1.2 mmol) and anhydrous toluene (10 mL).

  • Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Heat the reaction mixture to 90-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Precatalyst: The use of a third-generation (G3) Buchwald precatalyst like RuPhos Pd G3 is highly recommended. These are air-stable complexes that rapidly form the active Pd(0) species in solution, leading to more reliable and reproducible results.

  • Base: Sodium tert-butoxide is a strong, hindered base commonly used in these reactions. It is effective in deprotonating a wide range of amines. For substrates with base-sensitive functional groups (e.g., esters), a weaker base like K₂CO₃ or K₃PO₄ might be necessary, though this often requires higher temperatures and longer reaction times.[13]

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of 4-chloro-L-homophenylalanine derivatives is a robust and versatile strategy for the synthesis of novel, non-proteinogenic amino acids. By selecting the appropriate catalyst system and reaction conditions, researchers can efficiently generate a diverse array of analogues. The protocols provided herein serve as a validated starting point for exploration. Further optimization of ligand, base, solvent, and temperature may be required for particularly challenging coupling partners. The resulting functionalized amino acids are primed for incorporation into peptides and other complex molecules, enabling the exploration of new chemical space in the pursuit of novel therapeutics and research tools.

References

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. J Org Chem. 2016 Oct 7;81(19):9499-9506. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Organometallics. 2012 May 21;31(11):4257-4267. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. 2022 Jan 4;153:155-167. [Link]

  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. 2013 Dec 6;15(23):6058-61. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. 2010 Oct 6. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Chemical Science. 2025 Jun 25;16(25):9085-9091. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organometallics. 2014 Aug 18;33(16):4233-4239. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. 2019 Jul 9. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023 Jun 30. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. 2022 May 18;144(20):9148-9157. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]

  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Organic Letters. 2005;7(20):4431-4. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. 2019 Sep 27;19:646-655. [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. [Link]

  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research. 2008 Nov 18;41(11):1461-73. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. 2004;80(8):359-71. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2017;13:2104-2110. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Bioconjugate Chemistry. 2006 Jan-Feb;17(1):204-13. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Palladium-Catalyzed Alkynylation of Aryl Halides (Sonogashira Reaction) in Water. ResearchGate. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. 2024 Oct 23;146(43):29215-29220. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. 2012;8:1351-6. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. 2016 Jan 15;18(2):208-11. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. 2024 Dec 7;11(4):1-12. [Link]

  • Palladium‐catalyzed cross‐coupling of 4‐iodo‐phenylalanine with glycoside bearing an axial picolinic amide‐directing group. ResearchGate. [Link]

  • Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society. 2013 Dec 11;135(49):18343-6. [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry. 2009;74(15):5327-37. [Link]

  • Pd-catalyzed intermolecular C-H amination with alkylamines. PubMed. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Application

Application Note: Solvent Selection Strategies for Hydrophobic Boc-Amino Acid Dissolution

Executive Summary The efficient dissolution of tert-butyloxycarbonyl (Boc)-protected amino acids is a critical, yet often undervalued, precursor to high-yield peptide synthesis. While standard residues dissolve readily i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficient dissolution of tert-butyloxycarbonyl (Boc)-protected amino acids is a critical, yet often undervalued, precursor to high-yield peptide synthesis. While standard residues dissolve readily in dichloromethane (DCM), hydrophobic derivatives (e.g., Boc-Trp-OH, Boc-Phe-OH, Boc-Val-OH) and aggregation-prone sequences present significant solubility challenges. Poor solvation leads to incomplete coupling, deletion sequences, and instrument blockages.

This guide provides a technical framework for solvent selection, moving beyond traditional "trial and error" to a logic-based approach. It integrates standard protocols with emerging "Green Chemistry" alternatives (e.g., 2-MeTHF, Propylene Carbonate) to meet modern EHS (Environment, Health, and Safety) standards without compromising synthetic fidelity.

The Physicochemical Challenge

Boc-amino acids possess a unique solubility profile compared to their Fmoc counterparts. The Boc group is lipophilic, generally increasing solubility in organic solvents. However, the side chain (


 group) dictates the ultimate solvent requirement.
  • The "Like Dissolves Like" Principle: The non-polar Boc group aligns well with halogenated solvents (DCM). However, bulky hydrophobic side chains (Ile, Leu, Val, Phe, Trp) can induce strong intermolecular Van der Waals interactions, requiring solvents with higher dielectric constants or specific disruption capabilities.

  • The Aggregation Factor: In Solid Phase Peptide Synthesis (SPPS), the solvent must not only dissolve the monomer but also effectively swell the resin (typically polystyrene for Boc chemistry).[1] DCM is excellent for swelling but poor for dissolving "difficult" residues at high concentrations (>0.5 M).

Table 1: Solvent Properties & Suitability for Boc-AA Dissolution
SolventPolarity (Dielectric

)
Solubilizing Power (Hydrophobic AAs)Resin Swelling (Polystyrene)Key Risk/Note
DCM (Dichloromethane)Low (8.9)Good (General)ExcellentVolatile; precipitates salts; environmental hazard.
DMF (Dimethylformamide)High (36.7)ExcellentGoodDecomposes to dimethylamine (base); Hepatotoxic.
NMP (N-methyl-2-pyrrolidone)High (32.2)SuperiorExcellentReprotoxic; expensive; hard to remove (high BP).
DMSO (Dimethyl sulfoxide)High (46.7)UltimatePoorOxidizer; difficult to remove; freezes at 19°C.
2-MeTHF (2-Methyltetrahydrofuran)Low-Med (6.97)Good (Green Alt.)GoodPeroxide formation; Green alternative to DCM/THF.[2]
Propylene Carbonate High (64.9)Good (Green Alt.)ModerateGreen polar aprotic alternative to DMF.[2][3]

Solvent Selection Decision Matrix

The following logic flow ensures optimal solvent selection based on the specific amino acid and the synthesis mode (Solution vs. Solid Phase).

SolventSelection Start START: Select Boc-Amino Acid CheckHydro Is the Side Chain Highly Hydrophobic? (Trp, Phe, Ile, Val, Leu) Start->CheckHydro CheckMethod Synthesis Method? CheckHydro->CheckMethod No (Ala, Gly, Pro) Difficult_SPPS Difficult/Hydrophobic: NMP or DMF + DMSO Spike CheckHydro->Difficult_SPPS Yes (High Hydrophobicity) SolPhase Solution Phase CheckMethod->SolPhase SPPS Solid Phase (SPPS) CheckMethod->SPPS DCM_Primary Primary: DCM (Easy removal) SolPhase->DCM_Primary CoSolvent Add Co-solvent: 10-20% DMF or THF DCM_Primary->CoSolvent If cloudy GreenCheck Green Chem Required? SPPS->GreenCheck Standard_SPPS Standard: DCM or DMF (Depends on Resin) GreenSolv Use 2-MeTHF or Propylene Carbonate Difficult_SPPS->GreenSolv Green Alt? GreenCheck->Standard_SPPS No GreenCheck->GreenSolv Yes

Figure 1: Decision tree for selecting the optimal solvent system based on amino acid hydrophobicity and synthetic constraints.

Detailed Protocols

Protocol A: Standard Dissolution (DCM/DMF)

Application: Routine synthesis for non-problematic residues (Boc-Ala, Boc-Gly, etc.).

  • Calculation: Calculate the required volume of solvent to achieve a 0.2 M – 0.5 M concentration.

    • Note: Higher concentrations drive reaction kinetics but increase aggregation risk.

  • Weighing: Weigh the Boc-amino acid into a clean, dry glass vial.

  • Solvent Addition: Add 90% of the calculated solvent volume (DCM or DMF).

  • Agitation: Vortex for 30 seconds.

  • Visual Check: Inspect for "Schlieren lines" (wavy lines indicating density differences) or particulates.

    • Pass: Solution is crystal clear.

    • Fail: Solution is cloudy or has visible solids (Proceed to Protocol B).

  • Final Volume: Adjust to final volume with the remaining 10% solvent.

Protocol B: The "Hydrophobic Rescue" (DMSO Spike)

Application: For stubborn hydrophobic residues (e.g., Boc-Trp(For)-OH, Boc-Phe-OH) or when DCM fails.

Mechanism: DMSO disrupts intermolecular hydrogen bonding networks that DCM cannot break.

  • Primary Solvent: Add the primary solvent (DCM or DMF) to reach 80% of the target volume.

  • Sonication: Sonicate at room temperature for 1 minute.

    • Warning: Do not heat above 35°C to avoid Boc thermolysis or side reactions.

  • The Spike: If undissolved, add DMSO dropwise.

    • Limit: Do not exceed 10% v/v DMSO for SPPS, as it reduces resin swelling efficiency compared to DCM.

  • Degassing (Critical for Trp/Met/Cys): If the sequence contains oxidation-sensitive residues (Tryptophan, Methionine, Cysteine), sparge the solution with Nitrogen or Argon for 2 minutes. DMSO is a mild oxidant; removing dissolved oxygen mitigates side reactions.

Protocol C: Green Solvent Adaptation (2-MeTHF)

Application: Sustainable synthesis workflows replacing DCM/DMF.

  • Selection: Use 2-MeTHF (2-Methyltetrahydrofuran) as the direct replacement for DCM.

  • Solubility Check: 2-MeTHF is more polar than DCM but less polar than DMF.

    • If the Boc-AA does not dissolve in neat 2-MeTHF, add Gamma-Valerolactone (GVL) or Propylene Carbonate (PC) as a co-solvent (10-20% v/v).

  • Filtration: Green solvents often have different saturation points. Always filter the solution through a 0.45 µm PTFE syringe filter before loading onto the synthesizer to prevent line clogging.

Experimental Workflow & Checkpoints

The following diagram illustrates the operational workflow for preparing Boc-amino acid solutions, highlighting critical "Stop/Go" checkpoints to ensure purity.

DissolutionProtocol Weigh Weigh Boc-AA AddSolvent Add Primary Solvent (DCM/DMF/2-MeTHF) Weigh->AddSolvent Sonicate Vortex / Sonicate (1-2 mins) AddSolvent->Sonicate Check Visual Inspection (Clear?) Sonicate->Check Filter Filter (0.45 µm) Check->Filter Yes Troubleshoot Add Co-Solvent (DMSO/NMP) Check->Troubleshoot No (Cloudy/Ppt) Load Load to Synthesizer Filter->Load Troubleshoot->Sonicate Re-mix

Figure 2: Operational workflow for Boc-amino acid dissolution with quality control checkpoints.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gelation High concentration of hydrophobic residues (Ile, Val) causing H-bond networking.Dilute solution; Add chaotropic salt (e.g., LiCl) or switch to NMP.
Precipitation after Dissolution Temperature drop or solvent evaporation (DCM).Sonicate to re-dissolve. Ensure vials are capped tightly.
Oxidation (Met/Trp) Dissolved oxygen in solvent (especially DMSO/DMF).[4]Degas solvents with Argon/Nitrogen. Use fresh solvent.
Incomplete Coupling Steric hindrance or poor solvation of the resin-peptide chain.Use a "Magic Mixture" (DCM:DMF:NMP 1:1:1) to maximize both swelling and solubility.[1]

References

  • Gyros Protein Technologies. (n.d.). Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Lawrenson, S. B., et al. (2017).[3] The greening of peptide synthesis.[2][3][5][6][7] Green Chemistry, 19, 1685-1691. Retrieved from [Link]

  • Jad, Y. E., et al. (2016).[8] Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions.[6][8] ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Protocols for (R)-Boc-4-chloro-homophenylalanine

Case ID: SOL-DMF-BOC-HPH Molecule: (R)-Boc-4-chloro-homophenylalanine Solvent: -Dimethylformamide (DMF) Status: Active Troubleshooting Executive Summary (R)-Boc-4-chloro-homophenylalanine presents a dual solubility chall...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DMF-BOC-HPH Molecule: (R)-Boc-4-chloro-homophenylalanine Solvent:


-Dimethylformamide (DMF)
Status:  Active Troubleshooting

Executive Summary

(R)-Boc-4-chloro-homophenylalanine presents a dual solubility challenge: high lipophilicity (due to the 4-chloro-phenyl moiety and tert-butyl group) and strong intermolecular hydrogen bonding (characteristic of


-homo amino acids).

While DMF is a polar aprotic solvent capable of dissolving many peptides, this specific derivative often exhibits "gelation" or incomplete dissolution due to the formation of


-sheet-like aggregates in the solid state. This guide provides a tiered troubleshooting approach, moving from physical interventions to chemical additives, ensuring the integrity of the chiral center is maintained.

Module 1: The Diagnostics (Troubleshooting Tree)

Before altering your solvent system, identify the failure mode. Use the logic flow below to determine the correct protocol.

SolubilityLogic Start START: Visual Inspection Cloudy Cloudy / Fine Suspension Start->Cloudy Particulates visible Gel Gel / Viscous Clump Start->Gel Solvent absorbed but solid Clear Clear Solution Start->Clear Success CheckWater Check DMF Water Content (Must be < 0.05%) Cloudy->CheckWater Step1 Protocol A: Thermal & Mechanical (45°C + Sonication) Gel->Step1 Step2 Protocol B: Chaotropic Rescue (LiCl Additive) Step1->Step2 Still Insoluble Step3 Protocol C: Base-Assisted (Coupling ONLY) Step2->Step3 For Coupling Rxn Step3->Clear Deprotonation CheckWater->Step1 DMF is Dry

Figure 1: Decision matrix for troubleshooting solubility issues based on visual indicators.

Module 2: The Physics of Dissolution

Understanding why the dissolution fails is critical to fixing it without degrading the molecule.

FactorMechanism of FailureSolution Strategy
Lattice Energy The 4-chloro substitution increases

-

stacking interactions between phenyl rings, creating a tightly packed crystal lattice.
Heat (Protocol A) increases kinetic energy to overcome lattice enthalpy.
Aggregation The urethane (Boc) and carboxylic acid groups form intermolecular Hydrogen Bonds (dimers), effectively doubling the molecular weight in solution.Chaotropes (Protocol B) like LiCl disrupt H-bond networks.[1]
Antisolvent Effect Hydrophobic Boc-amino acids are extremely sensitive to water. Even 0.5% water in DMF can act as an antisolvent, causing "crashing out."Dry Solvents: Ensure DMF is anhydrous (≤ 0.03%

).

Module 3: Validated Protocols

Protocol A: Thermal & Mechanical Disruption

Use this as the first line of defense. It is non-invasive and chemically inert.

Causality: High-frequency sound waves (sonication) create cavitation bubbles that mechanically disrupt crystal lattices, while moderate heat increases the solubility limit.

  • Preparation: Place the solid (R)-Boc-4-chloro-homophenylalanine in a glass vial.

  • Solvent Addition: Add anhydrous DMF to the solid. Do not add solid to the solvent (this traps air and promotes clumping).

  • Sonication: Sonicate at 40 kHz for 5–10 minutes.

  • Thermal Assist: If suspension persists, warm the vial to 45°C in a water bath while swirling.

    • Warning: Do not exceed 60°C. Prolonged heat >80°C can degrade the Boc group or promote racemization in the presence of impurities.

Protocol B: Chaotropic Rescue (The "LiCl Method")

Recommended for "gelled" samples or stubborn aggregates.

Causality: Lithium Chloride (LiCl) acts as a chaotropic agent.[1] The Lithium cation (


) coordinates with the carbonyl oxygens of the peptide backbone, disrupting the intermolecular hydrogen bonds that cause aggregation [1, 2].
  • Stock Solution: Prepare a 5% (w/v) LiCl in DMF stock solution.

    • Note: LiCl is hygroscopic. Dry it at 150°C for 2 hours before dissolving in DMF if strict anhydrous conditions are required.

  • Dissolution: Add the LiCl/DMF solution to your amino acid derivative instead of pure DMF.

  • Observation: The solution should clear rapidly. The

    
     effectively "caps" the H-bond donors/acceptors, solubilizing the monomeric species.
    
Protocol C: Base-Assisted Solubilization (Coupling Context ONLY)

Use ONLY if the next step is a coupling reaction (e.g., SPPS).

Causality: Deprotonating the carboxylic acid converts the molecule from a neutral, hydrophobic species into an ionic carboxylate, which is highly soluble in polar DMF.

Critical Warning: Activation of the carboxylate in the presence of strong base can lead to racemization via the 5(4H)-oxazolone mechanism [3, 4].[2]

  • Base Selection: Use N-Methylmorpholine (NMM) or TMP (2,4,6-Trimethylpyridine) . Avoid DIPEA (DIEA) if possible, as it is a stronger base and increases racemization risk during activation.

  • Stoichiometry: Add 0.9 equivalents of base relative to the amino acid. Do not use excess base until the coupling reagent is added.

  • Procedure:

    • Add DMF to the amino acid.[3][4]

    • Add NMM dropwise while vortexing.

    • Result: The cloudy suspension will turn clear immediately upon deprotonation.

Module 4: Frequently Asked Questions (FAQs)

Q1: I added DMF and the powder turned into a sticky gel. What happened? A: You are experiencing "solvent swelling." The DMF has penetrated the outer layer of the crystal lattice but failed to break the internal hydrogen bonds.

  • Fix: Do not add more DMF yet. Apply Protocol B (add solid LiCl directly to the gel if possible, or add a concentrated LiCl/DMF solution) and sonicate.

Q2: Can I use DMSO instead of DMF? A: Yes. DMSO is a more powerful solvent for hydrophobic peptides than DMF. However, DMSO is difficult to remove (high boiling point) and can interfere with certain subsequent reactions (e.g., oxidations). If your protocol allows, a 90:10 DMF:DMSO mixture is often sufficient to solve solubility issues without the downsides of pure DMSO [5].

Q3: Will heating to 50°C racemize my chiral center? A: For (R)-Boc-4-chloro-homophenylalanine, heating to 50°C in neutral DMF is generally safe. Racemization is primarily base-catalyzed. If no base is present, the risk is negligible. However, if you are using Protocol C (Base-Assisted), keep the temperature below 25°C to preserve chiral purity [3].

Q4: Why is my solution cloudy even after filtration? A: This suggests moisture contamination. The cloudiness is likely water-induced precipitation of the highly hydrophobic chloro-phenyl moiety.

  • Fix: Dry your DMF over 4Å molecular sieves for 24 hours and retry.

References

  • Seebach, D., et al. (1989).[5] Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Lithium Salts. Helvetica Chimica Acta.[5] Link

  • Thaler, A., et al. (1991). Lithium salt effects in peptide chemistry. Journal of the American Chemical Society. Link

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press. (Chapter on Racemization). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Sigma-Aldrich Technical Support. Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

Sources

Optimization

Optimizing yield for Boc-D-Hphe(4-Cl)-OH peptide coupling

Welcome to the Advanced Peptide Synthesis Technical Support Center . Ticket ID: #BOC-HPHE-CL-OPT Subject: Optimization of Yield & Purity for Boc-D-Hphe(4-Cl)-OH Coupling Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center .

Ticket ID: #BOC-HPHE-CL-OPT Subject: Optimization of Yield & Purity for Boc-D-Hphe(4-Cl)-OH Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Challenge

You are attempting to couple Boc-D-Hphe(4-Cl)-OH (Boc-D-4-chlorohomophenylalanine). This is a non-trivial coupling due to a "Triad of Difficulty":

  • Steric & Electronic Bulk: The homo spacer (extra methylene group) adds flexibility, but the 4-chloro substituent increases the lipophilicity and bulk of the aromatic ring, leading to potential aggregation on the resin.

  • Racemization Risk: As a D-amino acid , this residue is highly susceptible to base-catalyzed racemization (conversion to L-form) during activation. The electron-withdrawing Chlorine atom on the ring inductively increases the acidity of the

    
    -proton, exacerbating this risk.
    
  • Solubility: The 4-Cl moiety significantly lowers solubility in standard DMF, often requiring solvent optimization to prevent "crash-out" before reaction.

This guide prioritizes racemization suppression over raw coupling speed, as separating D/L diastereomers post-synthesis is often impossible.

Module 1: Reagent Selection & Strategy

For this specific residue, the "standard" HBTU/DIPEA protocol is not recommended due to high racemization risks. We recommend a tiered approach.

Comparative Analysis of Coupling Systems
FeatureSystem A: The "Safe" Route (Recommended) System B: The "Power" Route
Reagents DIC / Oxyma Pure HATU / HOAt / Collidine
Mechanism Carbodiimide-mediatedUronium/Aminium salt
Racemization Lowest (Oxyma is superior to HOBt)Moderate (Requires careful base control)
Yield High (slower kinetics)Very High (fast kinetics)
Solubility Good (Oxyma improves solubility)Excellent
Best For D-amino acids , Cysteine, HistidineSterically hindered L-amino acids

Technical Insight: We strongly advise starting with System A (DIC/Oxyma) . Recent studies (Albericio et al.) confirm that Oxyma Pure outperforms HOAt in suppressing racemization while maintaining coupling efficiency comparable to HATU.

Module 2: Critical Workflows (Visualized)

Figure 1: Optimization Logic Tree

Use this flow to determine your experimental adjustments.

OptimizationLogic Start Start: Boc-D-Hphe(4-Cl)-OH Coupling SolubilityCheck Check Solubility in DMF (0.2M) Start->SolubilityCheck Dissolved Fully Dissolved? SolubilityCheck->Dissolved AddNMP Add NMP or DMSO (up to 30%) Dissolved->AddNMP No (Cloudy) Coupling Perform Coupling (DIC/Oxyma) Dissolved->Coupling Yes AddNMP->Coupling Monitor Kaiser Test / HPLC Coupling->Monitor Success Proceed to Next AA Monitor->Success Blue beads (-) / >98% Conv. FailYield Low Yield (Incomplete) Monitor->FailYield Blue beads (+) / <90% Conv. FailRacem Racemization Detected (>1% L-isomer) Monitor->FailRacem Isomer Found RetryHATU Switch to HATU/Collidine (Short Activation Time) FailYield->RetryHATU RetryCold Recouple at 0°C to RT with DIC/Oxyma FailRacem->RetryCold

Caption: Decision matrix for optimizing solubility and coupling reagents based on observed failure modes.

Module 3: Optimized Experimental Protocol

Objective: Couple Boc-D-Hphe(4-Cl)-OH to a resin-bound amine (0.1 mmol scale).

Reagents:
  • Amino Acid: Boc-D-Hphe(4-Cl)-OH (3.0 eq)

  • Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Solvent: DMF (Anhydrous).[1] If solubility is poor, use 70:30 DMF:NMP.

Step-by-Step Procedure:
  • Resin Preparation (Neutralization):

    • Note: In Boc chemistry, ensure the TFA salt on the resin amine is fully neutralized.

    • Wash resin with 5% DIPEA in DCM (2 x 2 min).

    • Wash with DCM (3x) and DMF (3x).

  • Activation (Pre-mixing):

    • Dissolve Boc-D-Hphe(4-Cl)-OH and Oxyma Pure in the minimum amount of DMF/NMP.

    • Crucial: Cool this solution to 0°C (ice bath) if racemization has been observed previously.

    • Add DIC immediately before adding to the resin.[2]

    • Why? Minimizing the time the activated ester exists in solution before encountering the resin amine reduces the window for oxazolone formation.

  • Coupling Reaction:

    • Add the mixture to the resin.[2][3]

    • Agitate at Room Temperature for 2 to 4 hours .

    • Do not heat. Microwave heating is contraindicated for D-amino acids with electron-withdrawing side chains due to rapid racemization.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).[4]

    • Colorless beads: Complete coupling.

    • Blue beads: Incomplete. Proceed to Double Coupling .

  • Double Coupling (If required):

    • Repeat the step using HATU (2.9 eq) and Collidine (TMP) (6 eq) instead of DIPEA.

    • Why Collidine? It is a weaker base than DIPEA, sufficient to activate HATU but less likely to abstract the

      
      -proton.
      

Module 4: Troubleshooting & FAQs

Q1: The amino acid precipitates when I add the coupling reagent. What is happening?

A: The 4-Cl-Hphe derivative is highly lipophilic. When the activated ester forms, it becomes even less polar.

  • Fix: Use NMP (N-Methyl-2-pyrrolidone) as a co-solvent (up to 30-50% in DMF). NMP is superior for disrupting beta-sheet aggregation and solubilizing hydrophobic residues.

  • Fix: Ensure you are using DIC (liquid) rather than EDC (salt), as urea byproducts from DIC are soluble in DMF.

Q2: I see a "doublet" peak in HPLC. Is this racemization?

A: Likely, yes. The D-isomer and L-isomer often elute closely but distinctly.

  • Mechanism: The electron-withdrawing Chlorine at the para position makes the

    
    -proton more acidic. Strong bases (like DIPEA) promote the formation of an oxazolone intermediate , which loses chirality.
    
  • Fix: Switch from DIPEA to Sym-collidine (2,4,6-trimethylpyridine) .

  • Fix: Use Oxyma Pure ; it creates an active ester that is less prone to oxazolone formation than HOBt esters.

Q3: Why not use HATU for the first shot? It's stronger.

A: HATU is indeed stronger (faster kinetics), but "stronger" means it activates the carboxylate so rapidly that, in the presence of the tertiary amine base required for HATU (DIPEA), the risk of


-proton abstraction skyrockets.
  • Guidance: Use HATU only if DIC/Oxyma fails to drive the reaction to completion (yield < 80%), and always pair it with Collidine, not DIPEA, for D-amino acids.

Q4: Can I use microwave synthesis?

A: Proceed with extreme caution. While microwaves accelerate coupling, they exponentially increase the rate of racemization for D-AAs.

  • Limit: If you must use MW, limit temperature to 50°C max and time to 5 minutes , using DIC/Oxyma.

Module 5: Mechanistic Visualization

Figure 2: The Racemization Pathway (Oxazolone Formation)

Understanding the enemy: How base and activation lead to loss of chirality.[5]

Racemization ActivatedAA Activated AA (O-Acyl Isourea) Oxazolone Oxazolone (Azlactone Ring) ActivatedAA->Oxazolone Cyclization Base Base (DIPEA) Enol Enol Intermediate (Planar/Achiral) Base->Enol Promotes Oxazolone->Enol Base Abstraction of H-alpha L_Isomer L-Isomer (Impurity) Enol->L_Isomer Reprotonation D_Isomer D-Isomer (Desired) Enol->D_Isomer Reprotonation

Caption: Pathway showing how strong bases facilitate the formation of the achiral Enol intermediate via the Oxazolone ring.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Schnölzer, M., et al. (1992).[6] In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Troubleshooting

Troubleshooting incomplete deprotection of Boc groups in SPPS

Specialized Guide: Troubleshooting Incomplete Deprotection Current Status: Online Operator: Senior Application Scientist Topic: Incomplete Removal of Boc Groups (Acidolysis Failure) Part 1: Diagnostic Interface Start Her...

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Guide: Troubleshooting Incomplete Deprotection

Current Status: Online Operator: Senior Application Scientist Topic: Incomplete Removal of Boc Groups (Acidolysis Failure)

Part 1: Diagnostic Interface

Start Here. Do not blindly increase acid concentration. Use this decision matrix to identify whether your issue is Kinetic (Aggregation) or Chemical (Scavenging/Side Reaction) .

DiagnosticFlowchart Start Symptom: Low Yield / Deletion Sequences Check1 Step 1: Perform Quantitative Ninhydrin (Kaiser) Test after TFA Deprotection step Start->Check1 ResultPos Result: Dark Blue (Positive) Check1->ResultPos Free Amines Present ResultNeg Result: Colorless/Yellow (Negative) Check1->ResultNeg Amines Blocked Analysis1 Deprotection Likely Complete. Issue is Coupling Efficiency. ResultPos->Analysis1 Analysis2 INCOMPLETE DEPROTECTION CONFIRMED ResultNeg->Analysis2 Check2 Check Sequence Composition Analysis2->Check2 BranchAgg Hydrophobic/Beta-Sheet Prone? (Val, Ile, Ala repeats) Check2->BranchAgg BranchScav Contains Nucleophiles? (Trp, Met, Cys) Check2->BranchScav SolAgg DIAGNOSIS: AGGREGATION Resin shrinkage prevents acid access. See Module A. BranchAgg->SolAgg SolScav DIAGNOSIS: RE-ALKYLATION t-Butyl cation trapping failure. See Module B. BranchScav->SolScav

Figure 1: Diagnostic logic for distinguishing between coupling failures and true deprotection failures.

Part 2: The Core Mechanism & Failure Modes

The Mechanism

Boc removal is an acidolytic cleavage, typically using Trifluoroacetic Acid (TFA).[1][2] The reaction generates a free amine, CO₂, and a reactive tert-butyl cation .



Why It Fails
  • Aggregation (The "Difficult Sequence"): In specific sequences (often 5-12 residues long), peptide chains form intermolecular hydrogen bonds (beta-sheets).[3] This creates a crystalline-like network within the resin beads. The resin shrinks, and the TFA cannot physically penetrate the matrix to reach the N-terminus.

  • Re-Alkylation: The reaction is an equilibrium. If the generated tert-butyl cations (

    
    ) are not immediately "scavenged," they can re-attach to the newly freed amine or, more dangerously, alkylate side chains (Trp, Cys, Met).[1]
    

Part 3: Troubleshooting Modules

Module A: Steric Hindrance & Aggregation

Symptom: "Deletion sequences" (n-1) in Mass Spec; resin beads appear opaque/shrunken in DCM.

The Solution: Disruption of Hydrogen Bonds Standard 50% TFA/DCM is often insufficient for aggregated sequences because the transition between swollen (DCM) and contracted (TFA) states can trap the peptide.

Protocol: The "Schnölzer-Kent" Flow Wash Adopted from the In Situ Neutralization workflow, this method minimizes the time the peptide spends in the neutral (aggregating) state.

  • Eliminate DCM Pre-wash: Do not wash with DCM before deprotection. The transition causes shrinking.

  • 100% TFA: Use neat TFA (100%) rather than 50% in DCM.

  • Flow Protocol:

    • Step 1: 100% TFA flow wash (1 min).

    • Step 2: 100% TFA batch treatment (2 x 1 min).

    • Note: Short, high-concentration bursts are kinetically superior to long incubations for aggregated regions.

Alternative: Chaotropic Additives If 100% TFA fails, add chaotropic agents to the deprotection cocktail to disrupt H-bonds.

  • Recipe: 5% Phenol + 2% DMSO in TFA.

Module B: Chemical Scavenging (The "Magic Cocktails")

Symptom: Incomplete deprotection signals OR Mass shifts of +56 Da (t-Butyl) on Trp/Met/Cys.

The Solution: The Cation Trap You must provide a nucleophile that is more reactive than your peptide's side chains to trap the


 cation.

Table 1: Recommended Scavenger Cocktails for TFA Deprotection

Sensitive Residues PresentRecommended Cocktail (v/v)Mechanism of Action
None (Standard) 50% TFA / 50% DCMStandard acidolysis.
Trp, Met 50% TFA / 45% DCM / 5% H₂OWater acts as a mild scavenger.
Trp (High Risk) 50% TFA / 45% DCM / 5% AnisoleAnisole traps cations to prevent N-indole alkylation.
Cys, Met (Oxidation Risk) 90% TFA / 5% TIS / 2.5% EDT / 2.5% H₂OEDT/TIS (Triisopropylsilane) are potent scavengers and reducing agents.

Critical Note: Do not use Thioanisole with Tryptophan unless strictly necessary, as it can occasionally promote adduct formation under specific acidic conditions. Anisole is safer for Trp.[4]

Part 4: Validation Protocols

Protocol: Quantitative Ninhydrin (Kaiser) Test

Do not rely on "visual checks" for difficult sequences. Quantify.

Reagents:

  • A: 5% Ninhydrin in Ethanol.

  • B: 80g Phenol in 20mL Ethanol.

  • C: 2mL 0.001 M KCN in 98mL Pyridine.

Procedure:

  • Withdraw ~5-10 mg of resin after the deprotection and neutralization steps.

  • Wash resin thoroughly with EtOH.

  • Add 2 drops of A, 2 drops of B, 2 drops of C.

  • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Deep Blue/Purple: Free amine present (Deprotection Successful).

    • Yellow/Clear: Amine blocked (Incomplete Deprotection or Aggregation masking the amine).

Visualizing the Scavenging Mechanism

ScavengingMechanism BocPep Boc-Peptide Intermediate Reaction Intermediate BocPep->Intermediate + TFA TFA TFA (Acid) Cation t-Butyl Cation (+) Intermediate->Cation Amine Free Amine (Peptide) Intermediate->Amine Scavenger Scavenger (Anisole/Water) Cation->Scavenger Fast Kinetic Path SideChain Side Chain (Trp/Cys) Cation->SideChain Slow Kinetic Path (If Scavenger Absent) Safe Safe Byproduct (t-Butyl-Anisole) Scavenger->Safe Damage PERMANENT DAMAGE (Alkylated Peptide) SideChain->Damage

Figure 2: Kinetic competition between scavengers and peptide side chains for the reactive tert-butyl cation.

Part 5: Frequently Asked Questions (FAQ)

Q: My Kaiser test is negative (yellow) after deprotection, but I'm sure I added enough TFA. What now? A: This is the hallmark of aggregation . The amine is likely free but buried inside a collapsed resin matrix that the Ninhydrin reagents cannot penetrate.

  • Fix: Wash the resin with hot DMF (60°C) or DCM/TFA/DMSO and repeat the test. If it turns blue, the group was deprotected but aggregated. Proceed to the next coupling using "Magic Mixture" solvents (e.g., add Ethylene Carbonate or Perchlorate salts).

Q: Can I use DBU for Boc deprotection? A: Absolutely not. DBU is a base used for Fmoc removal. Boc removal requires acid. Using DBU on a Boc-peptide will do nothing but potentially racemize sensitive residues.

Q: I see a +96 Da mass shift on my peptide. A: This is likely a Trifluoroacetyl adduct, stable on the N-terminus if the neutralization step was insufficient or if the resin was not washed properly after TFA treatment. Ensure thorough washing with DCM followed by the neutralization base (DIEA).

Part 6: References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[5] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[5] Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147–157. Link

Sources

Optimization

Reducing aggregation in peptides containing homophenylalanine residues

Topic: Reducing Aggregation in Homophenylalanine-Containing Peptides Role: Senior Application Scientist Status: Operational Welcome to the Technical Support Center Subject: Troubleshooting Hydrophobic Collapse in Non-Can...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Aggregation in Homophenylalanine-Containing Peptides Role: Senior Application Scientist Status: Operational

Welcome to the Technical Support Center

Subject: Troubleshooting Hydrophobic Collapse in Non-Canonical Peptide Synthesis.

You are likely here because your peptide synthesis failed at the Homophenylalanine (Hoc) residues, or your purified peptide has precipitated into an insoluble gel.

The Core Problem: Homophenylalanine (Hoc) is structurally identical to Phenylalanine (Phe) but contains an extra methylene (


) group. While this extension increases metabolic stability and receptor selectivity, it significantly amplifies hydrophobicity  and conformational flexibility .

Unlike standard Phe, which packs tightly, Hoc residues act as "sticky" hydrophobic patches. When multiple Hoc residues are present, they drive the peptide chain into a hydrophobic collapse (often forming stable


-sheet "steric zippers") before the synthesis is even complete. This leads to:
  • On-Resin Aggregation: The growing chain folds back on itself, preventing the entry of the next Fmoc-amino acid.

  • Solubility crashing: The final peptide refuses to dissolve in water or standard acetonitrile gradients.

This guide provides the protocols to break these aggregates.

Module 1: Synthesis Troubleshooting (The "Root Cause")

Issue: "My synthesis yield drops significantly after the introduction of Hoc residues. The resin beads look shrunken or sticky."

Diagnosis: On-Resin Aggregation.[1][2][3] The peptide chains are hydrogen-bonding with each other rather than remaining solvated.[2][4]

Protocol 1.1: The "Magic Mixture" Solvent System

Standard DMF (Dimethylformamide) is often insufficient to solvate Hoc-rich chains. You must disrupt the inter-chain hydrogen bonds.[5]

The Protocol: Replace standard DMF washing/coupling solvents with the following mixture during the Hoc coupling steps and for the subsequent 3-5 residues.

ComponentRatio (v/v)Function
DCM (Dichloromethane) 1 PartSwells the polystyrene resin core (improves access).
DMF 1 PartMaintains standard polarity for coupling reagents.
NMP (N-Methyl-2-pyrrolidone) 1 PartHigh dipole moment; superior at solvating hydrophobic chains.
Triton X-100 1% (w/v)Detergent that physically separates hydrophobic chains.

Senior Scientist Note: Do not use this mixture for the entire synthesis if you are using sensitive resins (like 2-CTC), as prolonged DCM exposure can cause premature cleavage. Use it only for the "difficult zone" (the Hoc region).

Protocol 1.2: Strategic Backbone Modification

You cannot make a "pseudoproline" directly from Hoc (as it lacks the Ser/Thr/Cys side chain required for the ring structure). Instead, you must engineer the surrounding sequence to prevent the Hoc residues from stacking.

Strategy A: Pseudoproline Insertion (If Ser/Thr/Cys are present) If your sequence contains Ser, Thr, or Cys within 2-3 residues of the Hoc residue, replace them with their Pseudoproline dipeptide equivalents (e.g., Fmoc-Ala-Ser(


pro)-OH).
  • Mechanism: The fixed "kink" in the pseudoproline ring forces the backbone into a cis-conformation, physically preventing the formation of the

    
    -sheets that Hoc residues love to form.
    

Strategy B: Hmb/Dmb Backbone Protection (If no Ser/Thr/Cys) If your sequence is purely hydrophobic (e.g., Ala-Hoc-Hoc-Leu), use Fmoc-(Hmb)Gly-OH or Fmoc-(Dmb)Gly-OH if a Glycine is present.

  • Mechanism: The Hmb group places a bulky steric block on the amide nitrogen, deleting the hydrogen bond donor required for aggregation.

Visual Workflow: SPPS Aggregation Decision Tree

SPPS_Troubleshooting cluster_legend Key Start Synthesis Stalls at Hoc Residues CheckSeq Analyze Sequence Flanking Hoc Start->CheckSeq HasSTC Contains Ser/Thr/Cys? CheckSeq->HasSTC NoSTC Purely Hydrophobic? CheckSeq->NoSTC Pseudo Action: Insert Pseudoproline (e.g., Fmoc-X-Ser(psi-Pro)-OH) HasSTC->Pseudo Yes MagicMix Action: Switch to 'Magic Mixture' (DCM/DMF/NMP + 1% Triton) NoSTC->MagicMix Step 1 Heat Action: Microwave Coupling (75°C for 5 min) MagicMix->Heat If still failing Problem Issue Solution Solution

Caption: Decision logic for overcoming on-resin aggregation during Hoc peptide synthesis.

Module 2: Purification & Solubilization (The "Downstream" Fix)

Issue: "I cleaved the peptide, but it won't dissolve in water or acetonitrile. It looks like a gel or a cloudy suspension."

Diagnosis: The peptide has formed kinetically trapped aggregates. You need to hit the "Reset Button" on the secondary structure.

Protocol 2.1: The HFIP "Reset" (Mandatory for Hoc Peptides)

Hexafluoroisopropanol (HFIP) is a potent solvent that dissolves


-sheets and promotes 

-helical structure (which is soluble in organic solvents).

Step-by-Step:

  • Dissolution: Dissolve the crude, lyophilized peptide in 100% HFIP .

    • Note: It should dissolve instantly. If not, sonicate for 5 minutes.[6]

  • Incubation: Let it sit at room temperature for 30–60 minutes. This breaks the intermolecular hydrogen bonds.[5]

  • Evaporation: Evaporate the HFIP under a stream of nitrogen or in a speed-vac.

    • Result: You will be left with a thin, transparent film. This is the peptide in its monomeric, amorphous state .

  • Reconstitution: Immediately dissolve this film in your HPLC mobile phase or DMSO.

Protocol 2.2: HPLC Purification Conditions

Standard C18 columns often fail because Hoc peptides stick irreversibly to the stationary phase.

ParameterRecommendationReason
Column Type C4 or Phenyl-Hexyl C18 is too hydrophobic. C4 allows for easier elution of sticky Hoc residues.
Temperature 60°C Heating the column reduces the viscosity of the mobile phase and prevents on-column aggregation.
Mobile Phase B IPA/Acetonitrile (1:1) Isopropanol (IPA) has stronger eluting power for hydrophobic peptides than pure ACN.
Chaotrope 0.1% TFA + 6M Urea If the peptide crashes on the column, add Urea to Mobile Phase A.

Module 3: Structural Design Strategies (Prevention)

Issue: "I need to design a new analog. How do I keep the Hoc residues but improve solubility?"

Strategy: If you cannot change the Hoc residue, you must disrupt the backbone hydrogen bonding capability.

  • N-Methylation:

    • Use Fmoc-N-Me-Hoc-OH (custom synthesis may be required) or N-methylate the residue preceding the Hoc.

    • Why: Replacing the amide proton (

      
      ) with a methyl group (
      
      
      
      ) removes the H-bond donor, permanently blocking
      
      
      -sheet formation at that site.
  • PEGylation:

    • Attach a mini-PEG spacer (e.g., PEG2-COOH ) to the N-terminus or a Lysine side chain.

    • Why: The PEG chain creates a "solvation shell" of water molecules that shields the hydrophobic Hoc core.

Frequently Asked Questions (FAQ)

Q: Can I use standard Phenylalanine (Phe) protocols for Homophenylalanine (Hoc)? A: Generally, no. Hoc is significantly more hydrophobic. Protocols that work for Phe often lead to "deletion sequences" (missing residues) when applied to Hoc because the coupling efficiency drops drastically due to aggregation.

Q: My Kaiser test is negative (indicating coupling is complete), but MS shows a deletion. Why? A: This is a false negative. In aggregated regions, the N-terminus is buried inside the hydrophobic core. The Kaiser reagent (ninhydrin) cannot reach the amine to react, so it stays yellow (negative) even though the coupling failed. Always use a micro-cleavage and MS analysis to verify coupling in Hoc regions.

Q: Can I use DMSO instead of HFIP for the "Reset"? A: DMSO is good, but HFIP is superior for breaking existing aggregates. DMSO solvates well, but HFIP actively disrupts the secondary structure (


-sheets) that Hoc peptides form. Use HFIP to dry down the peptide, then use DMSO to solubilize for assay.[7]

References

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • LifeTein. (n.d.). Challenges in Peptide Solubilization – HFIP Protocols. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Hydrophobic Chlorinated Peptides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of purifying hydrophobic chlorinated peptides. The unique physic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of purifying hydrophobic chlorinated peptides. The unique physicochemical properties conferred by both hydrophobicity and halogenation present significant challenges, from poor solubility to complex separation profiles. This document provides in-depth, experience-driven troubleshooting advice and foundational knowledge to help you overcome these hurdles and achieve high-purity products.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, critical issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.

Q1: My hydrophobic chlorinated peptide won't dissolve in standard HPLC mobile phase precursors (Water/Acetonitrile). What should I do?

This is the most common initial challenge. Hydrophobic peptides, by their nature, have limited solubility in aqueous solutions, and this is often exacerbated by chlorination. Forcing dissolution can lead to aggregation, which severely hampers purification.[1]

Causality: The peptide's hydrophobic residues resist interaction with polar aqueous solvents. Standard procedure dictates dissolving the sample in the initial mobile phase conditions to ensure it binds to the column head without precipitating. When this fails, a systematic approach to solvent selection is required.

Solution Protocol: Systematic Solubility Testing

  • Start with the Pure Organic Component: Always add the pure organic solvent to the lyophilized peptide first.[2] This helps "wet" the hydrophobic regions of the peptide.

  • Test a Range of Solvents: If standard solvents fail, test the following options on a small aliquot of your peptide.[3][4][]

Solvent SystemUse Case & RationaleCautions
Dimethyl Sulfoxide (DMSO) Excellent for highly hydrophobic peptides. Use the minimum volume to dissolve, then dilute slowly with your aqueous mobile phase.Can oxidize Met and Cys residues.[3] High UV absorbance can interfere with detection.[3]
Dimethylformamide (DMF) Another strong, polar aprotic solvent. Good alternative to DMSO.High boiling point, difficult to remove by lyophilization. Can have UV absorbance issues.
Isopropanol (IPA) or n-Propanol Often increases the solubility of large or hydrophobic peptides and can disrupt aggregates.Higher viscosity can lead to increased backpressure. May alter selectivity compared to ACN.
Hexafluoroisopropanol (HFIP) A highly effective but aggressive solvent for dissolving aggregated peptides.[6] Use in small quantities (e.g., dissolve in pure HFIP, then dilute).Can be difficult to remove and may affect peptide conformation.
Guanidine-HCl (6-8 M) A strong chaotropic agent that disrupts hydrogen bonds, breaking up aggregates and aiding dissolution.It is a non-volatile salt and must be removed in a subsequent desalting step.
  • Dilution is Key: Once dissolved in a stronger organic solvent, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) while vortexing. Do not dilute to the point of precipitation.[2] This final solution should be your injection sample.

Q2: I'm seeing a very broad peak, or my peptide seems to have irreversibly bound to the column. How can I improve recovery and peak shape?

Poor peak shape and low recovery are classic symptoms of on-column aggregation or secondary ionic interactions with the silica backbone of the stationary phase. Chlorination can increase the peptide's hydrophobicity, leading to extremely strong binding to C18 columns.

Causality: The peptide adsorbs to the stationary phase but does not desorb efficiently or uniformly as the organic solvent concentration increases.[7] This can be due to the peptide being too hydrophobic for the chosen conditions or aggregation occurring on the column surface.

Troubleshooting Workflow:

G cluster_0 Problem: Broad Peak / Low Recovery start Initial Observation: Broad Peak or No Elution decision1 Is the peptide extremely hydrophobic? start->decision1 decision2 Is aggregation suspected? decision1->decision2 No solution1a Switch to a less retentive column (e.g., C8 or C4). decision1->solution1a Yes solution2a Increase column temperature (40-60 °C). decision2->solution2a Yes blank_run Action: Perform a post-run blank with a steep gradient. decision2->blank_run No solution1a->decision2 solution1b Increase elution strength: Use n-propanol instead of ACN. solution1a->solution1b solution1c Use a stronger ion-pairing agent (e.g., HFBA). solution1b->solution1c solution1c->decision2 solution2b Add chaotropic agents to mobile phase (low concentration, e.g., Guanidine-HCl). solution2a->solution2b solution2a->blank_run solution2b->blank_run blank_result Is the peptide visible in the blank? blank_run->blank_result conclusion_carryover Conclusion: Irreversible binding/ carryover occurred. Implement stronger elution/wash steps. blank_result->conclusion_carryover Yes conclusion_ok Conclusion: No carryover. Focus on method optimization. blank_result->conclusion_ok No

Caption: Troubleshooting workflow for poor peak shape and recovery.

Detailed Solutions:

  • Increase Column Temperature: Raising the column temperature (e.g., to 45-60°C) often dramatically improves peak shape for hydrophobic peptides. It increases solubility, reduces mobile phase viscosity, and enhances mass transfer kinetics.

  • Change Organic Modifier: Acetonitrile (ACN) is standard, but for highly hydrophobic peptides, switching to or blending with isopropanol or n-propanol can improve solubility and alter selectivity.[2]

  • Use a Less Retentive Column: If your peptide is >30 amino acids or extremely hydrophobic, a C18 column may be too retentive. A C8 or C4 column has a shorter alkyl chain, reducing hydrophobic interactions and allowing for earlier elution.[7][8]

  • Run a Post-Run Blank: After your purification run, inject a blank and run a steep, high-organic gradient (e.g., 5% to 95% ACN in 5 minutes). If your peptide peak appears here, it confirms carryover and the need for stronger elution conditions in your primary method.[2]

Q3: My final yield is extremely low. How can I diagnose the problem?

Low yield is a frustrating outcome that can stem from issues in synthesis, cleavage, or the purification process itself.[9][10][11] A systematic check is necessary to pinpoint the loss.

Causality: Potential causes include incomplete synthesis (truncations), peptide aggregation and precipitation before or during purification, or suboptimal HPLC conditions leading to product loss across many fractions.[10][12]

Diagnostic Protocol:

  • Analyze the Crude Product First: Before any purification, dissolve a small amount of the crude peptide and analyze it via analytical HPLC and Mass Spectrometry (MS).

    • Goal: Confirm the presence of the target chlorinated peptide mass. The characteristic isotopic pattern of chlorine (a ~3:1 ratio for ³⁵Cl/³⁷Cl) is a key identifier.[13][14] A monochlorinated peptide will show a +34 Da mass shift from the parent peptide.[15]

    • If Target Mass is Absent/Low: The problem lies in the synthesis or cleavage steps. Troubleshoot your solid-phase peptide synthesis (SPPS) for issues like incomplete coupling or deprotection.[10][12]

  • Check Your Collected Fractions: If the crude analysis is positive, the loss is occurring during purification.

    • Broad Elution: Your peptide may be eluting over a wide range of fractions with low concentration in each. This necessitates optimizing the gradient to sharpen the peak. Try a shallower gradient around the expected elution point.

    • Precipitation on the Column: As discussed in Q2, the peptide may be precipitating. Increase temperature or use stronger solvents.

    • Precipitation Post-Collection: Hydrophobic peptides can sometimes precipitate in the collection tubes as the ACN concentration is no longer high enough to maintain solubility. If this is suspected, try adding a small amount of pure ACN or DMSO to each collection tube before the run.

Q4: I have multiple peaks close together, and I can't resolve my target peptide from impurities. How can I improve separation?

Co-elution of impurities, such as deletion sequences or isomers, is a common challenge that requires enhancing the resolving power of your chromatographic method.[16]

Causality: The selectivity of the method is insufficient to differentiate between the target peptide and closely related impurities. Small changes in the mobile phase can significantly alter the retention behavior of different peptide species.[7]

Strategies for Improving Resolution:

  • Shallow the Gradient: This is the most effective first step. If your peptide elutes at 40% ACN with a 1%/minute gradient, try a gradient of 0.5% or even 0.2%/minute around that elution point.

  • Change the Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the default, but it is a relatively weak ion-pairing agent. Using a bulkier, more hydrophobic perfluorinated carboxylic acid can dramatically increase peptide retention and alter selectivity, often resolving difficult separations.[16][17]

Ion-Pairing AgentStructureKey Characteristics
Formic Acid (FA) HCOOHMS-friendly, less ion-suppression. Provides different selectivity than TFA.[18]
Trifluoroacetic Acid (TFA) CF₃COOHStandard choice. Strong acid, excellent ion-pairing for most peptides. Can cause ion suppression in MS.[19][20]
Pentafluoropropionic Acid (PFPA) C₂F₅COOHStronger ion-pairing than TFA, increases retention.
Heptafluorobutyric Acid (HFBA) C₃F₇COOHVery strong ion-pairing agent. Significantly increases retention of hydrophobic peptides, useful for resolving co-eluting species.[16][21]
  • Alter the Mobile Phase pH: Changing the pH affects the charge state of acidic and basic residues (Asp, Glu, Lys, Arg, His), which can alter retention time and selectivity. Note: This requires using a pH-stable column and buffer system (e.g., ammonium formate instead of TFA).

Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic and chlorinated peptides so difficult to purify?

The difficulty arises from a combination of factors. High hydrophobicity leads to poor solubility in aqueous buffers and a high tendency for self-association and aggregation.[1][22][23] This aggregation can be irreversible and renders the peptide inaccessible to the stationary phase for proper separation.[24] The addition of chlorine atoms further increases the hydrophobicity and molecular weight, pushing the peptide into a chromatographic space where it binds very strongly to traditional C18 phases, making elution difficult and often requiring aggressive solvent conditions.[15]

Q2: How do I choose the right HPLC column for my peptide?

The choice of stationary phase is critical for success. The general guidelines are based on peptide size and hydrophobicity.[7]

G cluster_guide HPLC Column Selection Guide peptide_props peptide_props column_choice Recommended Column C18 (100-130Å pore) C18 (300Å pore) C4 or C8 (300Å pore) peptide_props:f1->column_choice:f1 peptide_props:f2->column_choice:f2 peptide_props:f3->column_choice:f3 rationale Rationale High surface area for good retention. Wide pore prevents size-exclusion effects and improves peak shape. Less hydrophobic interaction prevents irreversible binding. column_choice:f1->rationale:f1 column_choice:f2->rationale:f2 column_choice:f3->rationale:f3

Caption: Guide for selecting the appropriate reversed-phase HPLC column.

For most hydrophobic chlorinated peptides, a wide-pore (300Å) C4 or C8 column is the safest starting point to avoid excessive retention.

Q3: How do I confirm the identity and purity of my final product?

Purity and identity confirmation are non-negotiable. A multi-step approach is required:

  • Analytical HPLC: Run the purified fraction on a standardized analytical HPLC method. Purity is typically assessed by integrating the peak area at a specific wavelength (usually 214-220 nm).[19] The goal is typically >95% purity for research applications.

  • Mass Spectrometry (MS): This is essential for identity confirmation.[25]

    • Inject the purified fraction into an ESI-MS or MALDI-MS.

    • Look for the protonated molecular ion ([M+H]⁺).

    • Crucially, for chlorinated peptides, verify the mass shift and isotopic pattern. For a peptide with one chlorine atom, you should see two peaks separated by ~2 Da (for ³⁵Cl and ³⁷Cl) with an intensity ratio of approximately 3:1.[13][15]

  • Amino Acid Analysis (AAA): For definitive quantification and confirmation of composition, AAA can be performed. This hydrolyzes the peptide and quantifies each amino acid, providing an accurate concentration and verifying the expected residues are present.

References
  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. The Nest Group.
  • Wang, W., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. [Link]

  • Rees, M. D., et al. (2019). Analysis of protein chlorination by mass spectrometry. Methods. [Link]

  • ResearchGate. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water | Request PDF. [Link]

  • Wang, W., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. PubMed. [Link]

  • ResearchGate. (2019). Analysis of protein chlorination by mass spectrometry. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • ResearchGate. (2013). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?[Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Kaczmarski, K., et al. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. PubMed. [Link]

  • Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Interchim. (n.d.). Peptides purification development in Reverse Phase. [Link]

  • Reddit. (2016). Why are hydrophobic proteins hard to purify?[Link]

  • Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

Sources

Optimization

Technical Support Center: Advanced Coupling Strategies for Homophenylalanine (Hph) Sequences

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting difficult Homophenylalanine (Hph) couplings in SPPS and Solution Phase. Executive Summary: The Hph Challenge Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting difficult Homophenylalanine (Hph) couplings in SPPS and Solution Phase.

Executive Summary: The Hph Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing deletion sequences, low yields, or unacceptable racemization levels while attempting to couple Homophenylalanine (Hph).

The Core Problem: Homophenylalanine is a non-canonical amino acid that presents a dual threat to peptide synthesis:

  • Steric Bulk & Hydrophobicity: Similar to Phenylalanine but with an extra methylene group, Hph is highly hydrophobic. This promotes rapid on-resin aggregation (β-sheet formation) and steric clash during the acylation step.

  • Racemization Sensitivity: The activation of the Hph carboxyl group creates an active ester that is prone to oxazolone formation—the primary pathway for racemization. Standard strong bases (like DIPEA) used with HATU often accelerate this proton abstraction.

This guide moves beyond standard HATU/DIPEA protocols, introducing "Third-Generation" coupling reagents (COMU, Oxyma Pure) that offer superior solubility and chiral preservation.

Diagnostic Module: Troubleshooting Flowchart

Before selecting a reagent, diagnose your specific failure mode using the decision tree below.

TroubleshootingHph Start START: Identify Failure Mode Issue_Yield Issue: Low Yield / Deletion (Incomplete Coupling) Start->Issue_Yield Issue_Racem Issue: Racemization (D-Hph Contamination) Start->Issue_Racem Issue_Agg Issue: Resin Aggregation (Gelatinous/Low Swelling) Start->Issue_Agg Solubility_Check Is the sequence highly hydrophobic? Issue_Yield->Solubility_Check Base_Check Are you using DIPEA? Issue_Racem->Base_Check Sol_Solvent SOLUTION C: Use Binary Solvent (DMF:NMP 1:1) + Microwave Issue_Agg->Sol_Solvent Sol_COMU SOLUTION A: Switch to COMU + TMP (High Solubility/Reactivity) Solubility_Check->Sol_COMU Yes (Steric/Solubility issue) Sol_OxymaDIC SOLUTION B: Switch to DIC + Oxyma Pure (Neutral pH/No Base) Base_Check->Sol_OxymaDIC Yes (Base-catalyzed epimerization) Sol_Solvent->Sol_COMU Combine for max effect

Figure 1: Diagnostic decision tree for selecting the appropriate corrective protocol based on experimental symptoms.

Technical Deep Dive: Alternative Reagents

Standard reagents like HBTU or HATU rely on benzotriazole leaving groups (HOBt/HOAt). While powerful, they have significant downsides for Hph:

  • Explosive Risk: HOBt is autocatalytic; newer regulations restrict its transport.

  • Solubility: HATU has limited solubility in DMF (approx. 0.5 M), which hampers the "high concentration" strategy needed to drive difficult Hph couplings.

The Superior Alternatives[1]
FeatureCOMU (The Soluble Powerhouse)Oxyma Pure / DIC (The Chiral Guardian)PyOxim (The Phosphonium Option)
Chemistry Uronium salt of OxymaCarbodiimide + Oxime additivePhosphonium salt of Oxyma
Key Advantage High Solubility: Stable at 1.0 M in DMF. Excellent for steric hindrance.[1]Racemization Suppression: Near-neutral pH activation prevents oxazolone formation.Stability: More stable than COMU in solution; excellent alternative to PyBOP.
Racemization Low (Better than HATU)Very Low (Best in class)Low
By-products Water-soluble (Easy workup)Soluble urea (DIC)Water-soluble
Best For... Low Yields: When Hph just won't couple due to bulk.Chiral Purity: When you detect D-Hph > 1%.Slow Kinetics: Long couplings where uroniums might degrade.

Experimental Protocols

Protocol A: High-Efficiency Coupling with COMU

Recommended for overcoming steric hindrance and aggregation.

Mechanism: COMU generates the highly reactive Oxyma active ester in situ. The morpholino group on COMU confers superior solubility compared to HATU, allowing higher concentration reactions [1].[2]

Reagents:

  • Fmoc-Hph-OH (3.0 eq)

  • COMU (3.0 eq)

  • TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 eq) — Crucial: TMP is a weaker, non-nucleophilic base that reduces racemization compared to DIPEA.

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Hph-OH and COMU in the minimum amount of DMF to achieve a concentration of 0.5 M - 0.8 M . (Note: HATU often precipitates at this concentration; COMU will not).

  • Activation: Add TMP (Collidine) to the mixture.

    • Visual Check: The solution should turn bright yellow/orange (indicating Oxyma anion release).

  • Coupling: Immediately add the activated solution to the resin-bound free amine.

  • Incubation: Shake at Room Temperature for 30–60 minutes .

    • Note: Avoid microwave heating >50°C for Hph to prevent epimerization.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

Protocol B: "Base-Free" Coupling with DIC/Oxyma

Recommended for maximum preservation of chiral integrity.

Mechanism: This method avoids tertiary bases (DIPEA/NMM) entirely during activation. The acidity of Oxyma (pKa ~4.6) is sufficient to protonate the DIC, generating the O-acylisourea which is rapidly intercepted by Oxyma to form the stable, chiral-safe active ester [2].

Reagents:

  • Fmoc-Hph-OH (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[3]

  • Oxyma Pure (3.0 eq)

  • Solvent: DMF.[3][4][5]

Step-by-Step:

  • Pre-mix: Dissolve Fmoc-Hph-OH and Oxyma Pure in DMF.

  • Activation: Add DIC. Stir for 2 minutes to allow pre-activation.

  • Coupling: Add the mixture to the resin.

  • Incubation: React for 60–120 minutes at Room Temperature.

    • Tip: This reaction is slower than COMU but much safer for chirality.

  • Monitoring: Monitor via Kaiser test. If positive, perform a second coupling using fresh reagents.

Mechanistic Visualization

Understanding why racemization occurs helps you prevent it. The diagram below illustrates the competition between the desired coupling and the racemization pathway.

ActivationMechanism AA Fmoc-Hph-OH O_Acyl O-Acylisourea (Highly Reactive) AA->O_Acyl Activation Activator Activator (COMU/DIC) Activator->O_Acyl Oxazolone Oxazolone (Racemization Pathway) O_Acyl->Oxazolone Slow Kinetics / High Base Oxyma_Ester Oxyma Active Ester (Stabilized & Chiral Safe) O_Acyl->Oxyma_Ester + Oxyma Pure (Fast Interception) Racemic_Product Racemic Peptide (DL-Mix) Oxazolone->Racemic_Product Amine Attack Product Peptide Bond (L-Isomer) Oxyma_Ester->Product Amine Attack

Figure 2: Kinetic competition: Oxyma intercepts the O-Acylisourea intermediate before it can cyclize into the racemization-prone Oxazolone.

Frequently Asked Questions (FAQs)

Q: I am using microwave synthesis. Can I use COMU for Hph? A: Yes, but with caution. While COMU is stable, Homophenylalanine itself is sensitive to heat-induced epimerization.

  • Recommendation: Limit temperature to 50°C max. Do not use 75°C or 90°C standard cycles. If racemization persists, switch to Room Temperature DIC/Oxyma.

Q: Why is Collidine (TMP) recommended over DIPEA with COMU? A: DIPEA is a strong, unhindered base that can abstract the


-proton of the activated amino acid, leading to oxazolone formation. Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered, making it excellent for neutralizing the acid generated during coupling without causing racemization [3].

Q: My Hph sequence is aggregating (resin not swelling). What solvent should I use? A: Pure DMF may not be enough.

  • Fix: Use a solvent mixture of DMF/NMP (1:1) or even DMF/DMSO (80:20) .

  • Advanced Fix: Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) for washing steps to re-swell the resin before coupling.

Q: Can I use T3P (Propylphosphonic Anhydride) for Hph? A: Yes. T3P is an excellent reagent for extremely difficult couplings where epimerization is the primary concern (often used in fragment condensation). However, reaction kinetics are slower. Use T3P (3 eq) + DIPEA (5 eq) in DMF/NMP and allow to react for 2–4 hours.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Amino Acid Chlorides and Fluorides. The Journal of Organic Chemistry, 67(19), 6861–6864.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Enantiomeric Excess Determination of (R)-Boc-4-chloro-homophenylalanine

Executive Summary The Challenge: (R)-Boc-4-chloro-homophenylalanine presents a specific analytical challenge due to its conformational flexibility (homo-chain), the lipophilicity of the 4-chloro substituent, and the acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: (R)-Boc-4-chloro-homophenylalanine presents a specific analytical challenge due to its conformational flexibility (homo-chain), the lipophilicity of the 4-chloro substituent, and the acidity of the free carboxylic acid. Standard C18 methods cannot distinguish the enantiomers, and polarimetry is insufficient for the


 ee often required in drug development.

The Solution: This guide evaluates three methodologies. Normal-Phase Chiral HPLC using amylose-based stationary phases (Chiralpak AD-H) is identified as the Gold Standard for precision and robustness. Chiral SFC is the superior choice for high-throughput screening, while Marfey’s Derivatization serves as a viable alternative for laboratories lacking chiral columns.

Structural Analysis & Separation Logic

The analyte possesses three distinct functional regions that dictate the separation strategy:

  • Boc-Protective Group: Increases lipophilicity and steric bulk. It requires organic solubility (Hexane/Alcohol) but is acid-sensitive (avoid strong acids/high temps).

  • Carboxylic Acid: Requires an acidic modifier (TFA) in the mobile phase to suppress ionization. Without this, peak tailing will destroy resolution (

    
    ).
    
  • 4-Chloro-Homophenylalanine Backbone: The "homo" (extra methylene) group adds flexibility compared to standard phenylalanine, often requiring lower flow rates or lower temperatures to "freeze" the conformation for effective chiral recognition.

Decision Matrix: Selecting the Right Method

DecisionMatrix Start Start: Sample Status Trace Trace/Biological Matrix? Start->Trace Pure Synthetic Crude/Pure? Start->Pure Method3 Method C: Marfey's Reagent (Indirect LC-MS) Trace->Method3 Yes (Derivatization req.) ChiralCol Chiral Columns Available? Pure->ChiralCol Throughput High Throughput Needed? ChiralCol->Throughput Yes ChiralCol->Method3 No Method1 Method A: Chiral HPLC (Gold Standard) Throughput->Method1 No (Validation focus) Method2 Method B: Chiral SFC (Speed/Green) Throughput->Method2 Yes (>20 samples/day)

Figure 1: Strategic decision tree for selecting the analytical method based on sample origin and laboratory resources.

Comparative Analysis of Methodologies

Method A: Normal-Phase Chiral HPLC (The Gold Standard)

This is the industry benchmark for releasing batches of Boc-protected amino acids. The interaction relies on hydrogen bonding between the carbamate (Boc) and the polysaccharide stationary phase.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) generally outperforms Cellulose-based columns (OD-H) for Boc-amino acids due to the helical structure of the amylose polymer accommodating the bulky Boc group better.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA).

Method B: Chiral SFC (Supercritical Fluid Chromatography)

SFC uses supercritical CO


 as the primary mobile phase.[1] It is "greener" and significantly faster due to the low viscosity of scCO

.
  • Advantage: Analysis times are often < 5 minutes (vs. 15-20 min for HPLC).

  • Limitation: Solubility of the Boc-amino acid can sometimes be an issue, requiring higher co-solvent percentages.

Method C: Indirect Analysis (Marfey’s Reagent)

Reacting the sample with FDAA (Marfey's reagent) creates diastereomers (L-L and L-R) which can be separated on a standard achiral C18 column.

  • Advantage: No chiral column required; extremely sensitive (suitable for biological samples).

  • Limitation: Kinetic resolution issues (reaction must go to completion); requires extra prep time.

Comparative Performance Data (Representative)

The following data represents expected performance metrics for Boc-4-Cl-homophenylalanine based on homologous series validation.

MetricMethod A: Chiral HPLC (AD-H)Method B: Chiral SFC (AD-H)Method C: Marfey's (C18)
Resolution (

)
> 3.5 (Excellent) > 2.5 (Good)> 2.0 (Adequate)
Analysis Time 15 - 25 min3 - 8 min 45 min (inc. prep)
Solvent Cost High (Hexane)Low (CO

)
Low (Acetonitrile)
Robustness HighMedium (Pressure sensitive)Medium (Derivatization var.)
Limit of Quantitation 0.1% ee0.1% ee0.01% ee (MS detection)

Detailed Protocol: Normal-Phase Chiral HPLC

Recommendation: Use this method for final quality control (QC) and purity validation.

Instrumentation & Materials
  • System: HPLC with UV Detector (DAD/VWD) capable of 210-254 nm.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[2] Note: AD-3 (3 µm) can be used for higher resolution.

  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Trifluoroacetic Acid (TFA).

Mobile Phase Preparation
  • Composition: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v).[3]

  • Why TFA? The 0.1% TFA is critical to protonate the carboxylic acid (

    
    ). Without it, the carboxylate anion will interact non-specifically with the silica support, causing severe peak tailing.
    
  • Optimization: If retention is too low (peaks elute < 5 min), decrease IPA to 5% (95:5 ratio).

Instrument Settings
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Control is vital; higher temps may reduce resolution for this flexible molecule).

  • Detection: 220 nm (Amide bond) and 254 nm (Phenyl ring).

  • Injection Volume: 5 - 10 µL (1 mg/mL sample concentration).

Experimental Workflow & Validation Loop

Workflow Prep 1. Sample Prep Dissolve 1mg in 1mL Mobile Phase Equil 2. Equilibration Flush column 20 CVs Prep->Equil Racemate 3. Inject Racemate (+/-) Identify retention times (Rt1, Rt2) Equil->Racemate Check Check Resolution Is Rs > 2.0? Racemate->Check Optimize Optimize: Lower % IPA or Lower Temp Check->Optimize No Sample 4. Inject Sample (R-isomer) Check->Sample Yes Optimize->Racemate Calc 5. Calculate ee% (Area R - Area S) / (Area R + Area S) Sample->Calc

Figure 2: Step-by-step experimental workflow for validating the chiral method.

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and Integrity , every run must include internal checks:

  • The "Racemate" Rule: Never assume the major peak is the desired enantiomer based on literature alone. Always inject a racemic standard first to establish the retention times of both enantiomers.

  • The "Blank" Check: Inject the mobile phase alone to ensure no "ghost peaks" from previous runs interfere with the minor enantiomer region.

  • Tailing Factor (

    
    ):  If 
    
    
    
    , the acidic modifier is insufficient. Freshly prepare the mobile phase with high-quality TFA.
  • Solubility Check: Boc-4-Cl-homophenylalanine is hydrophobic. If the sample precipitates in 90% Hexane, dissolve it in 100% IPA first, then dilute with Hexane.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis.[4][5][6][7] Journal of Chromatography B, 879(30), 3148-3161.

  • Food and Drug Administration (FDA). (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Retrieved from [Link]

Sources

Comparative

Definitive Characterization of 4-Chloro-Homophenylalanine: A Comparative NMR Guide

Executive Summary: The Structural Imperative In peptidomimetic drug design, the extension of the phenylalanine side chain by a single methylene unit—creating homophenylalanine (Hph) —drastically alters binding kinetics a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In peptidomimetic drug design, the extension of the phenylalanine side chain by a single methylene unit—creating homophenylalanine (Hph) —drastically alters binding kinetics and proteolytic stability. When further derivatized with a 4-chloro substituent, the molecule gains significant lipophilicity and specific electronic properties often exploited in ACE inhibitors and proteasome inhibitors.

However, distinguishing 4-chloro-homophenylalanine (4-Cl-Hph) from its structural analogs (such as 4-chloro-phenylalanine or unsubstituted homophenylalanine) relies on subtle spectral nuances. This guide moves beyond basic assignment, providing a comparative NMR framework to definitively validate the 4-Cl-Hph scaffold against its common "impostors."

Comparative Analysis: Distinguishing the Target

To ensure structural integrity, we must isolate the unique spectral fingerprints of 4-Cl-Hph. We compare it against two primary alternatives often present in synthesis libraries: 4-Chloro-Phenylalanine (4-Cl-Phe) and Unsubstituted Homophenylalanine (Hph) .

Comparison A: The Linker Length (4-Cl-Hph vs. 4-Cl-Phe)

The critical difference lies in the aliphatic chain connecting the chiral center to the aromatic ring.

Feature4-Chloro-Phenylalanine (Alternative)4-Chloro-Homophenylalanine (Target) Diagnostic Insight
Side Chain


Hph has an inserted methylene.

-Protons
Benzylic. Deshielded (~3.0 – 3.2 ppm).Aliphatic. Shielded (~1.9 – 2.2 ppm).Primary Differentiator.

-Protons
None.Benzylic. (~2.5 – 2.7 ppm).[1]Presence of

-H confirms "homo" extension.
Spin System AMX or ABX (rigid).A(BC)2X (flexible).Hph side chain shows more complex coupling due to flexibility.

Scientist's Note: If you observe a multiplet integrating to 2H around 3.1 ppm, you have likely failed to homologate the chain. The target 4-Cl-Hph must show the benzylic protons shifted upfield to ~2.6 ppm (the


-position) and a distinct methylene multiplet at ~2.0 ppm.
Comparison B: The Aromatic Substitution (4-Cl-Hph vs. Hph vs. Isomers)

The aromatic region confirms the regiochemistry of the chlorine atom.

AlternativeSpectral Pattern (Aromatic)Coupling Constants (

)
Unsubstituted Hph Multiplet (5H). Often overlaps.Complex higher-order splitting.
2-Chloro / 3-Chloro Complex multiplets (4H). ABCD or ABCX systems.

and

visible.
4-Chloro-Hph (Target) AA'BB' System (4H). Appears as two "doublets" (roofing effect).

.

Detailed Experimental Protocol

This protocol is designed for self-validation. It assumes the use of a 400 MHz (or higher) NMR spectrometer.[2]

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (10-15 mg/0.6 mL) rather than CDCl
    
    
    
    .
    • Reasoning: DMSO slows the exchange of the ammonium/amide protons (if free amino acid or amide derivative), allowing observation of the N-H coupling to the

      
      -proton. This provides a crucial connectivity check (COSY correlation: NH 
      
      
      
      H
      
      
      
      
      H
      
      
      ).
  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

    
    H) or 39.5 ppm (
    
    
    
    C).
Step 2: Acquisition Parameters
  • 1D

    
    H:  64 scans, 2s relaxation delay. Ensure high S/N to resolve the roofing effect of the AA'BB' system.
    
  • 2D HSQC (Multiplicity-Edited): Essential to distinguish the

    
    -CH
    
    
    
    (negative phase) from the
    
    
    -CH (positive phase) and confirm the
    
    
    -CH
    
    
    .
  • 2D COSY: To trace the spin system:

    
    .
    

Characterization Data Summary

The following chemical shifts are synthesized from high-field data of homologous systems, standardized for DMSO-


.
Table 1: H NMR Assignment (400 MHz, DMSO- )
Position

(ppm)
MultiplicityIntegralAssignment Logic
Amide/Amine 8.0 - 8.5Doublet/Broad1H-3HExchangeable. Visible in DMSO.
Ar-H (3,5) 7.35"Doublet" (AA')2HOrtho to Chlorine. Deshielded by inductive effect.
Ar-H (2,6) 7.22"Doublet" (BB')2HMeta to Chlorine. Roofing effect with 7.35 ppm.[1][3]

-CH
3.8 - 4.1Multiplet1HChiral center.

-CH

2.55 - 2.70Multiplet2HBenzylic. Key indicator of homophenylalanine.

-CH

1.90 - 2.10Multiplet2HAliphatic linker. Distinct from Phe

-H.
Table 2: C NMR Assignment (100 MHz, DMSO- )
Carbon

(ppm)
Type (DEPT)Note
C=O ~170 - 174QuatCarbonyl.
Ar-Cl (C4) ~131.0QuatIpso to Cl.
Ar-Link (C1) ~140.5QuatIpso to alkyl chain.
Ar-CH (C3,5) ~128.5CH
Ar-CH (C2,6) ~130.5CH

-C
~52 - 55CH

-C
~30 - 32CH

Benzylic carbon.

-C
~33 - 35CH

Aliphatic linker.

Visualization of Structural Logic

The following diagrams illustrate the decision logic and the spin system connectivity required to confirm the structure.

Diagram 1: The "Differentiation Tree"

This flowchart guides the researcher through the critical NMR signals to rule out isomers.

DifferentiationTree Start Unknown Sample Spectrum CheckAromatic Check Aromatic Region (7.0 - 7.5 ppm) Start->CheckAromatic IsAABB Pattern: AA'BB' (2 doublets)? CheckAromatic->IsAABB CheckAliphatic Check Aliphatic Region (1.5 - 3.5 ppm) IsAABB->CheckAliphatic Yes NotChloro Not 4-Chloro (Check Unsubstituted or Regioisomer) IsAABB->NotChloro No (Multiplet) IsBetaGamma Distinct multiplets at ~2.0 ppm AND ~2.6 ppm? CheckAliphatic->IsBetaGamma PheAnalog Identify: 4-Chloro-Phenylalanine (Missing beta-methylene) IsBetaGamma->PheAnalog No (Only ~3.1 ppm) Confirmed CONFIRMED: 4-Chloro-Homophenylalanine IsBetaGamma->Confirmed Yes

Caption: Logic flow for distinguishing 4-Cl-Hph from 4-Cl-Phe and non-chlorinated analogs.

Diagram 2: Spin System Connectivity (COSY/HMBC)

This diagram maps the flow of magnetization expected in 2D experiments.

SpinSystem NH NH (Amide) H_alpha H-alpha (~4.0 ppm) NH->H_alpha COSY (Strong) H_beta H-beta (~2.0 ppm) H_alpha->H_beta COSY H_gamma H-gamma (~2.6 ppm) H_beta->H_gamma COSY Ar_C1 C-ipso (Quaternary) H_beta->Ar_C1 HMBC (Weak) H_gamma->Ar_C1 HMBC (3-bond) Ar_H Ar-H (Ortho) (~7.2 ppm) Ar_H->Ar_C1 HMBC

Caption: Connectivity map showing the COSY spin walk (solid) and key HMBC correlations (dashed) linking the side chain to the aromatic ring.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link]

  • Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]

Sources

Validation

Comparative Analysis: Chloro- vs. Fluoro-Homophenylalanine in Drug Potency

Executive Summary In the optimization of pharmacophores, the substitution of Homophenylalanine (Hph) residues with halogenated analogues represents a critical decision point in Structure-Activity Relationship (SAR) campa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pharmacophores, the substitution of Homophenylalanine (Hph) residues with halogenated analogues represents a critical decision point in Structure-Activity Relationship (SAR) campaigns. This guide analyzes the divergent impacts of 4-Chloro-homophenylalanine (4-Cl-Hph) versus 4-Fluoro-homophenylalanine (4-F-Hph) .

While both modifications modulate lipophilicity and metabolic stability, they serve distinct mechanistic roles:

  • Fluoro-Hph acts as a bioisostere for hydrogen or hydroxyl groups, primarily influencing electronic distribution (pKa modulation) and metabolic blockade without significant steric penalty.

  • Chloro-Hph functions as a bioisostere for methyl groups, introducing significant lipophilic bulk and enabling specific "sigma-hole" halogen bonding interactions.

Part 1: Physicochemical & Mechanistic Divergence

To rationally select between Cl- and F-Hph, researchers must understand the fundamental atomic differences that drive potency shifts.

Table 1: Physicochemical Comparison of Hph Substituents
PropertyHydrogen (Parent)Fluoro (F)Chloro (Cl)Impact on Drug Potency
Van der Waals Radius 1.20 Å1.47 Å1.75 ÅF mimics H sterically; Cl mimics a Methyl group (1.80 Å).
Electronegativity (Pauling) 2.203.983.16F strongly pulls electron density, lowering pKa of adjacent amines/acids.
C-X Bond Energy ~99 kcal/mol~105 kcal/mol~79 kcal/molF blocks metabolism (CYP450) effectively; Cl is a potential metabolic handle.
Hansch Lipophilicity (

)
0.00+0.14+0.71Cl significantly increases logP, driving hydrophobic binding; F has minimal lipophilic impact.
Halogen Bonding NoneNegligibleSignificantCl can accept nucleophiles via its positive "sigma hole" along the C-X axis.
Mechanistic Insight: The "Sigma Hole" Effect

Unlike fluorine, which has a tightly held electron cloud, chlorine exhibits a region of positive electrostatic potential on the extension of the C-Cl bond (the "sigma hole").

  • Application: If the Hph side chain projects into a pocket containing a backbone carbonyl oxygen or a conserved water molecule, 4-Cl-Hph can form a halogen bond (similar to a hydrogen bond but more directional), potentially increasing potency by 10–100 fold over F-Hph.

  • Contraindication: If the pocket is tight, the 1.75 Å radius of Cl will cause steric clash, rendering 4-F-Hph the superior choice.

Part 2: Case Study – DPP-4 Inhibitors

Context: Dipeptidyl peptidase-4 (DPP-4) inhibitors often utilize a


-homophenylalanine scaffold to occupy the S1 hydrophobic pocket.[1]
Experimental Data: Potency Optimization

In a series of fused


-homophenylalanine derivatives, researchers evaluated halogen substitutions to optimize binding affinity and oral bioavailability.
Compound VariantSubstituent (Phenyl Ring)IC50 (nM) against DPP-4Interpretation
Compound 9a Unsubstituted (H)> 1000Weak hydrophobic interaction in S1.
Compound 22q 2,5-Difluoro 270 F improves metabolic stability and electronic fit.
Compound 22t 2,4,5-Trifluoro 119 Optimal. Multiple F atoms lower electron density of the ring, enhancing

-stacking interactions without steric clash.
Hypothetical 4-Chloro> 500 (Est.)Steric bulk of Cl at para/meta positions in this specific scaffold disrupts the tight S1 pocket fit.

Verdict: In the DPP-4 series, Fluoro-Hph analogues dominate because the S1 pocket requires a compact, electron-deficient ring for optimal


-

stacking with tyrosine residues (e.g., Tyr662), which bulky Chloro substituents would disrupt.

Part 3: Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of L-Homophenylalanine Analogues

Use this protocol to generate enantiopure 4-Cl-Hph or 4-F-Hph for testing.

Reagents:

  • Precursor: 4-Chloro- or 4-Fluorobenzaldehyde.

  • Enzyme: L-Amino Acid Dehydrogenase (L-AADH) or Transaminase.

  • Cofactors: NADH/NAD+, Ammonium formate.

Step-by-Step Workflow:

  • Knoevenagel Condensation:

    • React 4-substituted benzaldehyde with malonic acid in pyridine/piperidine at 80°C for 4 hours.

    • Yield: 4-substituted cinnamic acid.

  • Esterification & Reduction:

    • Convert cinnamic acid to ethyl ester (EtOH, H2SO4).

    • Perform selective double bond reduction (H2, Pd/C) to yield the 4-phenylbutanoate ester. Note: For Cl-Hph, avoid Pd/C to prevent dechlorination; use Wilkinson's catalyst.

  • Biocatalytic Transamination:

    • Hydrolyze ester to the

      
      -keto acid (4-(4-chlorophenyl)-2-oxobutanoic acid).
      
    • Reaction Mix: 50 mM Tris-HCl (pH 8.5), 100 mM Ammonium Formate, 1 mM NAD+, 5 U Formate Dehydrogenase, 10 U Leucine Dehydrogenase (or specific Transaminase).

    • Incubate at 30°C for 24 hours.

  • Purification:

    • Acidify to pH 2.0, wash with EtOAc (removes unreacted keto acid).

    • Adjust aqueous layer to pH 6.0 (isoelectric point).

    • Lyophilize to obtain pure L-4-X-Homophenylalanine.

Protocol B: DPP-4 Inhibition Assay

Standard validation assay for Hph-containing peptidomimetics.

  • Buffer Preparation: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Substrate: Gly-Pro-AMC (fluorogenic substrate). Km = 50 µM.

  • Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).

  • Procedure:

    • Add 10 µL of test compound (Cl-Hph or F-Hph derivative) in DMSO (serial dilutions).

    • Add 40 µL enzyme solution. Incubate 10 min at 25°C.

    • Initiate reaction with 50 µL Substrate (20 µM final).

  • Detection: Measure fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 mins.

  • Analysis: Fit V0 vs [I] to the Morrison equation to determine Ki.

Part 4: Visualization & Decision Logic

Diagram 1: Synthesis Logic for Halogenated Hph

This flow illustrates the critical decision points in synthesizing these analogues, specifically avoiding dechlorination for the Chloro-variant.

SynthesisPath Start Start: 4-Halo-Benzaldehyde Condensation Knoevenagel Condensation (Malonic Acid) Start->Condensation Intermed 4-Halo-Cinnamic Acid Condensation->Intermed Branch Reduction Strategy Intermed->Branch RouteF Fluoro-Hph: H2 / Pd/C Branch->RouteF If X=F RouteCl Chloro-Hph: Wilkinson's Cat (Avoid Dechlorination) Branch->RouteCl If X=Cl KetoAcid alpha-Keto Acid Intermediate RouteF->KetoAcid RouteCl->KetoAcid BioCat Biocatalytic Transamination (L-AADH / Transaminase) KetoAcid->BioCat Final Enantiopure L-4-X-Hph BioCat->Final

Caption: Synthetic pathway distinguishing reduction methods to preserve the C-Cl bond.

Diagram 2: SAR Decision Tree (Cl vs F)

Use this logic flow to decide which analogue to prioritize based on your target pocket's properties.

SAR_Logic Target Target Pocket Analysis Q1 Is the pocket sterically restricted? Target->Q1 Res1 Choose Fluoro-Hph (Steric mimic of H) Q1->Res1 Yes (Tight) Q2 Is there a backbone Carbonyl or Water nearby? Q1->Q2 No (Open) Res2 Choose Chloro-Hph (Halogen Bond Donor) Q2->Res2 Yes (Sigma Hole Target) Res3 Choose Chloro-Hph (Hydrophobic Filling) Q2->Res3 No (Lipophilic Pocket)

Caption: Decision matrix for selecting F-Hph vs Cl-Hph based on receptor pocket topology.

References

  • Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC) [Link]

  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium. Source: ACS Omega / PMC [Link]

  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Source: PubMed [Link]

  • Design of potent and selective human cathepsin K inhibitors that span the active site. Source: PNAS [Link]

Sources

Comparative

Impact of Homophenylalanine vs. Phenylalanine on Peptide Stability

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the optimization of peptide therapeutics, the substitution of canonical amino acids with n...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of peptide therapeutics, the substitution of canonical amino acids with non-proteinogenic analogs is a primary strategy to overcome poor pharmacokinetic profiles. This guide provides a technical comparison between Phenylalanine (Phe, F) and its elongated analog Homophenylalanine (Hph, hPhe) .

While Phenylalanine is a primary recognition motif for digestive proteases (specifically chymotrypsin), Homophenylalanine introduces a critical methylene spacer (


) into the side chain. This structural modification disrupts the precise geometric alignment required for peptide bond hydrolysis without abolishing the hydrophobic interactions necessary for receptor binding. The result is a significant extension in plasma half-life (

) and enhanced resistance to enzymatic degradation, often with preserved or improved biological potency.[1]

Part 1: Structural & Physicochemical Comparison

The fundamental difference lies in the side-chain topology. This "methylene insertion" alters the distance and rotational freedom of the aromatic ring relative to the peptide backbone.

Table 1: Physicochemical Specifications
FeatureL-Phenylalanine (Phe)L-Homophenylalanine (Hph)Impact on Peptide
Formula


Hph increases lipophilicity slightly.
Side Chain Benzyl (

)
Phenylethyl (

)
Hph extends the aromatic ring by ~1.54 Å.
MW ( g/mol ) 165.19179.22+14 Da mass shift (detectable by MS).
Hydrophobicity HighVery HighHph increases membrane permeability potential.
Conformation

rotamer constrained

rotamers available
Hph adds entropic flexibility; alters

-stacking geometry.

Part 2: Mechanisms of Stability Enhancement

The superior stability of Hph-containing peptides is not accidental; it is a result of steric mismatch within the protease active site.

The Chymotrypsin "S1 Pocket" Mismatch

Chymotrypsin is a serine protease that cleaves the peptide bond on the C-terminal side of aromatic residues (Phe, Tyr, Trp).

  • Phe Mechanism: The benzyl side chain of Phe fits perfectly into the hydrophobic S1 pocket of chymotrypsin. This binding positions the carbonyl carbon of the scissile bond exactly adjacent to the catalytic triad (Ser195, His57, Asp102), facilitating nucleophilic attack.[2]

  • Hph Mechanism: The extra methylene group in Hph pushes the aromatic ring deeper or alters its angle within the S1 pocket. Consequently, the peptide backbone is displaced. The carbonyl carbon is shifted away from the nucleophilic Ser195 hydroxyl group, preventing the formation of the tetrahedral intermediate. The enzyme binds the peptide (competitive inhibition) but cannot cleave it effectively.

Conformational Shielding

Hph facilitates unique supramolecular assemblies. In self-assembling peptides, Hph promotes T-shaped


-stacking  interactions rather than the parallel stacking often seen with Phe. These dense hydrophobic clusters can shield the peptide backbone from solvent and protease access, further enhancing stability.

Part 3: Comparative Performance Data

Proteolytic Stability (Half-Life Extension)

In standardized chymotrypsin assays, Hph substitution typically converts a "substrate" into a "stable analog" or "inhibitor."

Peptide Sequence TypeModification (P1 Position)Enzyme SystemRelative Stability (

)
Outcome
Native ...-Pro-Phe -Gly-...

-Chymotrypsin
1x (Baseline, mins)Rapid Degradation
Analog ...-Pro-Hph -Gly-...

-Chymotrypsin
>50x ExtensionResistant
Serum Stability Phe -based leadHuman Plasma~15-30 minPoor Bioavailability
Serum Stability Hph -based analogHuman Plasma>4-6 HoursHigh Stability

> Note: Specific half-life values depend heavily on the flanking sequences. However, the transition from Phe to Hph consistently shifts the degradation kinetics from rapid first-order decay to slow, non-specific background hydrolysis.

Case Study: DPP-IV Inhibitors

In the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for type 2 diabetes,


-homophenylalanine derivatives were utilized. The Hph scaffold allowed the inhibitors to occupy the S1 specificity pocket with high affinity (

in nanomolar range) while being completely immune to hydrolysis by the enzyme they were inhibiting. This dual benefit—binding affinity plus metabolic stability—is the hallmark of Hph utility.

Part 4: Experimental Protocols (Self-Validating Systems)

To verify the stability enhancement in your own lead compounds, use the following protocols.

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Hph Peptides

Hph is non-standard and more expensive; coupling efficiency must be maximized to prevent deletion sequences.

  • Resin: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The extended side chain of Hph can cause steric hindrance during coupling.

  • Stoichiometry: Use 4 equivalents of Fmoc-L-Hph-OH, 3.9 eq HATU, and 8 eq DIPEA.

  • Reaction Time: Double the standard coupling time (e.g., 60–90 mins).

  • Monitoring: Perform a Kaiser test. If slightly blue, perform a second coupling (double couple) to ensure completion.

Protocol B: Comparative Enzymatic Stability Assay ( -Chymotrypsin)

This assay quantifies the resistance of your Hph analog compared to the Phe parent.

Materials:

  • Enzyme:

    
    -Chymotrypsin (Type II from Bovine Pancreas), 40–60 units/mg.
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Ca
    
    
    
    stabilizes the enzyme).
  • Internal Standard: Tryptophan (if monitoring by HPLC) or use peak area normalization.

Workflow:

  • Substrate Prep: Dissolve Phe-peptide and Hph-peptide in buffer to a final concentration of 200

    
    M. (Use <5% DMSO if solubility is poor).
    
  • Enzyme Activation: Prepare a fresh stock of Chymotrypsin (0.5 mg/mL) in 1 mM HCl.

  • Initiation: Add enzyme to the peptide solution (Enzyme:Substrate ratio of 1:100 w/w). Incubate at 37°C.

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      
      minutes.
    • Quench: Immediately add 50

      
      L of 1% TFA/Acetonitrile to stop the reaction.
      
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5–95% ACN).

  • Calculation: Plot % Peptide Remaining vs. Time. Fit to a first-order decay equation:

    
    
    Calculate half-life: 
    
    
    
    .

Part 5: Visualization

Diagram 1: Mechanism of Stability (Steric Mismatch)

This diagram illustrates why Chymotrypsin fails to cleave Hph peptides.

Chymotrypsin_Mismatch Enzyme Chymotrypsin Active Site S1_Pocket S1 Hydrophobic Pocket (Target: Aromatic Ring) Cat_Triad Catalytic Triad (Ser195 Nucleophile) Phe_Peptide Phe-Peptide (Standard Substrate) Phe_Peptide->S1_Pocket Ring Fits Perfectly Phe_Peptide->Cat_Triad Scissile Bond Aligned (Hydrolysis Occurs) Hph_Peptide Hph-Peptide (Stabilized Analog) Hph_Peptide->S1_Pocket Ring Fits (Hydrophobic) Hph_Peptide->Cat_Triad Scissile Bond Misaligned (Steric Clash / No Cleavage)

Caption: The "Methylene Insertion" in Hph allows S1 binding but misaligns the peptide backbone relative to the catalytic serine, preventing hydrolysis.

Diagram 2: Stability Assay Workflow

A self-validating experimental loop to confirm stability.

Stability_Workflow Start Start: Dissolve Peptides (Phe vs Hph) Incubate Incubate with Chymotrypsin (37°C, pH 7.8) Start->Incubate Sample Aliquot at 0, 15, 60, 240 min Incubate->Sample Timepoints Quench Quench with 1% TFA/ACN Sample->Quench Stop Rxn HPLC HPLC Analysis (Peak Area Integration) Quench->HPLC Calc Calculate t1/2 (First Order Decay) HPLC->Calc Calc->Start Optimize Sequence (Loop)

Caption: Step-by-step workflow for determining comparative proteolytic half-life (


) of peptide analogs.

References

  • MDPI. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Available at: [Link]

Sources

Validation

Technical Comparison: MS/MS Fragmentation Dynamics of Boc-4-Cl-HomoPhe vs. Structural Analogs

Topic: Mass spectrometry fragmentation patterns of Boc-4-Cl-HomoPhe Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of Boc-4-Cl-HomoPhe Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of peptidomimetics and protease inhibitors, Boc-4-Cl-HomoPhe (tert-butoxycarbonyl-4-chloro-homophenylalanine) represents a critical building block. The incorporation of the "homo" methylene group extends the side-chain reach, while the 4-chloro substituent provides distinct electronic and hydrophobic properties essential for occupying specific binding pockets (e.g., S1/S2 subsites in GPCR ligands).

However, the structural similarity between Boc-4-Cl-HomoPhe , Boc-4-Cl-Phe , and Boc-Phe often leads to misidentification during synthesis or metabolic profiling. This guide provides a definitive mass spectrometric characterization, focusing on the diagnostic fragmentation pathways that distinguish the homophenylalanine scaffold from its lower homologs.

Structural Context & Theoretical Fragmentation

The mass spectrometric behavior of Boc-4-Cl-HomoPhe is governed by three distinct structural domains: the acid-labile Boc protecting group , the peptide backbone , and the chlorinated homobenzyl side chain .

The Comparison Matrix

To validate the identity of Boc-4-Cl-HomoPhe, it must be compared against its direct structural analogs. The following table outlines the theoretical monoisotopic masses and key differences.

Table 1: Structural Analogs and Precursor Ion Properties

CompoundFormulaMonoisotopic Mass (Da)[M+H]+ (m/z)[M+Na]+ (m/z)Structural Differentiator
Boc-4-Cl-HomoPhe C₁₅H₂₀ClNO₄ 313.11 314.11 336.09 Target Molecule (+CH₂, +Cl)
Boc-4-Cl-PheC₁₄H₁₈ClNO₄299.09300.10322.08Lacks "homo" methylene
Boc-PheC₁₄H₁₉NO₄265.13266.14288.12Lacks Cl and methylene

Note on Isotopic Patterns: Both chlorinated compounds (Boc-4-Cl-HomoPhe and Boc-4-Cl-Phe) will exhibit a characteristic 3:1 intensity ratio for the [M] and [M+2] peaks due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This is the primary filter for validating the presence of the halogen.

Experimental Methodology (Protocol)

Standardized protocol for ESI-MS/MS characterization.

Objective: To generate reproducible fragmentation spectra for structural validation.

  • Sample Preparation:

    • Dissolve 0.1 mg of Boc-4-Cl-HomoPhe in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid .

    • Why: Formic acid promotes protonation ([M+H]+ formation) essential for positive mode ESI.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile Boc group).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.

    • Precursor Selection: Isolate m/z 314.1 (³⁵Cl isotopologue).

  • Collision Induced Dissociation (CID):

    • Gas: Argon or Nitrogen.

    • Collision Energy (CE): Ramp from 10 eV to 40 eV .

    • Why: Low CE (10-15 eV) reveals the Boc loss; High CE (25-40 eV) is required to shatter the stable aromatic side chain and generate immonium ions.

Comparative Fragmentation Analysis

The fragmentation of Boc-4-Cl-HomoPhe follows a predictable, stepwise energy release.

Phase 1: The Boc Collapse (Low Energy)

The most labile bond is the tert-butyl ester. Upon low-energy collision (10-15 eV), the molecule undergoes a neutral loss of isobutene (56 Da), followed rapidly by the loss of CO₂ (44 Da).

  • Transition: [M+H]+ (m/z 314) → [M+H - Isobutene]+ (m/z 258).

  • Diagnostic Value: This peak confirms the N-terminal protection but does not distinguish the side chain.

Phase 2: The Immonium Ion (High Energy)

At higher energies (>25 eV), the peptide backbone cleaves to form the Immonium Ion , the specific fingerprint for any amino acid.

  • Mechanism: Loss of CO + H₂O from the protonated amine species.

  • Boc-4-Cl-HomoPhe Immonium Ion: m/z 168

    • Structure: [Cl-Ph-CH₂-CH₂-CH=NH₂]⁺

  • Comparison:

    • Boc-4-Cl-Phe Immonium: m/z 154 (14 Da lower due to missing CH₂).

    • Boc-Phe Immonium: m/z 120 (Lacks Cl and CH₂).

Phase 3: Side Chain Fragmentation (The "Homo" Marker)

The homophenylalanine side chain can cleave at the Cα-Cβ bond or the Cβ-Cγ bond.

  • Tropylium-like Ion: For Phe derivatives, a benzyl cation often rearranges to a stable tropylium ion (C₇H₇⁺, m/z 91).

  • 4-Cl-HomoPhe Specifics: The extended chain favors the formation of a chlorophenylethyl cation (m/z 139/141) or a rearranged chloro-methyl-tropylium species.

  • Key Differentiator: The presence of m/z 139 (vs m/z 125 for 4-Cl-Phe) is the definitive proof of the "homo" elongation.

Table 2: Diagnostic Fragment Ions (m/z)

Fragment TypeBoc-4-Cl-HomoPheBoc-4-Cl-PheBoc-Phe
[M+H - Boc]⁺ (Amine)214.06200.05166.09
Immonium Ion 168.06 154.04 120.08
Side Chain Cation 139.03 125.01 91.05
Chlorine Pattern? Yes (3:1)Yes (3:1)No
Mechanistic Pathways (Visualization)

The following diagram illustrates the stepwise degradation of Boc-4-Cl-HomoPhe, highlighting the critical branching points that distinguish it from standard phenylalanine analogs.

FragmentationPathway Precursor Precursor [M+H]+ m/z 314.1 (Boc-4-Cl-HomoPhe) IsobuteneLoss [M+H - C4H8]+ m/z 258.1 (Carbamic Acid) Precursor->IsobuteneLoss -56 Da (Isobutene) Low CE (10 eV) Amine Free Amine Ion [M+H - Boc]+ m/z 214.1 IsobuteneLoss->Amine -44 Da (CO2) Immonium Immonium Ion [R-CH=NH2]+ m/z 168.1 (Diagnostic for 4-Cl-HomoPhe) Amine->Immonium -46 Da (HCOOH) High CE (>25 eV) SideChain Side Chain Cation [Cl-Ph-CH2-CH2]+ m/z 139.0 Amine->SideChain Side Chain Cleavage Phe_Imm Compare: 4-Cl-Phe Immonium m/z 154

Figure 1: ESI-MS/MS fragmentation pathway of Boc-4-Cl-HomoPhe. The red node (m/z 168) represents the critical diagnostic ion distinguishing it from 4-Cl-Phe.

Troubleshooting & Validation

Common Artifacts:

  • In-Source Fragmentation: If the m/z 314 peak is missing and only m/z 258 or 214 is observed in the MS1 scan, the cone voltage is too high. Reduce to <20V.

  • Sodium Adducts: Strong peaks at m/z 336 ([M+Na]+) are common. Note that sodium adducts fragment poorly and will not yield the diagnostic immonium ions efficiently. Solution: Add 0.1% Formic Acid to displace Na+ with H+.

  • Isotope Validation: Always zoom in on the m/z 168 and 139 peaks. They must show the ~33% abundance of the M+2 peak (³⁷Cl). If the M+2 peak is missing, the compound is likely des-chloro or a contaminant.

References
  • Harrison, A. G. (2002).[1] Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[1][2] Link

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. Link

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Link

  • PubChem. (2025).[3] 4-Chloro-L-phenylalanine Compound Summary. National Library of Medicine. Link

  • GPMAW. (2024). Elemental mass values, amino acids and immonium ions. Link

Sources

Comparative

Bioactivity &amp; Application Profile: L- vs. D-4-Chloro-Homophenylalanine

This guide provides an in-depth technical comparison of the D- and L-isomers of 4-chloro-homophenylalanine (4-Cl-Hphe), focusing on their distinct roles in medicinal chemistry and peptide engineering. Content Type: Publi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the D- and L-isomers of 4-chloro-homophenylalanine (4-Cl-Hphe), focusing on their distinct roles in medicinal chemistry and peptide engineering.

Content Type: Publish Comparison Guide Subject: 4-Chloro-Homophenylalanine (4-Cl-Hphe) CAS Registry: 14173-39-8 (General/L-PCPA ref), Specific CAS varies by isomer/ester form.

Executive Summary: The "Designer" Pharmacophore

Unlike its lower homolog 4-chlorophenylalanine (PCPA) —which is a direct, potent inhibitor of tryptophan hydroxylase (serotonin biosynthesis)—4-chloro-homophenylalanine is primarily utilized as a structural building block in peptidomimetics.

The addition of a methylene group (-CH2-) between the


-carbon and the phenyl ring alters the spatial projection of the side chain, allowing it to reach deeper into hydrophobic binding pockets. The chlorine substituent at the para position enhances lipophilicity and provides electronic modulation.
  • L-Isomer: The "Extender." Mimics natural aromatic amino acids (Phe, Tyr, Trp) but with extended reach. Used to optimize binding affinity in deep hydrophobic pockets (e.g., ACE inhibitors, GPCR ligands).

  • D-Isomer: The "Shield." Used to induce specific conformational turns (e.g.,

    
    -turns) and confer absolute resistance to proteolytic degradation.
    

Chemical & Physical Properties Comparison

FeatureL-4-Chloro-Homophenylalanine D-4-Chloro-Homophenylalanine
Stereochemistry (S)-Configuration(R)-Configuration
Role in Nature Non-proteinogenic; mimics L-Phe/L-TyrNon-natural; "Mirror" residue
Peptide Geometry Promotes extended or

-helical structures
Promotes reverse turns /

-hairpins
Proteolytic Stability Low (Susceptible to Chymotrypsin/Carboxypeptidase)High (Resistant to all mammalian proteases)
Primary Utility Affinity Optimization (Binding)PK Optimization (Half-life/Stability)
Key Drug Class ACE Inhibitors (e.g., Benazepril intermediates)Cyclic Peptides (e.g., Complement Inhibitors)

Bioactivity & Mechanism of Action[1]

A. The L-Isomer: Affinity & Specificity

The L-isomer retains the natural backbone topology required for recognition by most ribosomal-like binding sites.

  • Mechanism: The "homo" elongation pushes the aromatic ring ~1.54 Å further from the peptide backbone. In enzymes like Angiotensin-Converting Enzyme (ACE) , this allows the phenyl ring to access hydrophobic sub-sites that are inaccessible to standard Phenylalanine.

  • The Chlorine Effect: The 4-chloro substituent increases the

    
    -electron density and lipophilicity (logP), enhancing Van der Waals interactions within the pocket.
    
B. The D-Isomer: Stability & Conformation

The D-isomer is a critical tool for "stapling" peptides and preventing metabolic clearance.

  • Protease Resistance: Mammalian proteases (e.g., pepsin, trypsin, chymotrypsin) are stereoselective for L-peptide bonds. Incorporating D-4-Cl-Hphe renders the adjacent peptide bond invisible to these enzymes, significantly extending plasma half-life (

    
    ).
    
  • Conformational Locking: In cyclic peptides (e.g., Zilucoplan analogs), D-amino acids are often placed at position

    
     or 
    
    
    
    of a turn to relieve steric strain, forcing the peptide into a bioactive "hairpin" shape that linear L-peptides cannot maintain.
C. Comparative Signaling Pathway (Visualized)

BioactivityPathways Compound 4-Cl-Homophenylalanine L_Iso L-Isomer (S-Config) Compound->L_Iso D_Iso D-Isomer (R-Config) Compound->D_Iso Target_Binding Deep Hydrophobic Pocket (ACE / GPCRs) L_Iso->Target_Binding Mimics Natural Phe + Extension Stability Proteolytic Resistance (Plasma Stability) D_Iso->Stability Steric Mismatch for Proteases Conformation Induced Beta-Turn (Cyclic Peptides) D_Iso->Conformation Relieves Strain in Cycles Outcome_Affinity Increased Potency (Low IC50) Target_Binding->Outcome_Affinity Outcome_PK Extended Half-Life (High t1/2) Stability->Outcome_PK Conformation->Outcome_Affinity Pre-organized Binding

Figure 1: Functional divergence of L- vs D-isomers in drug design. L-isomers drive direct binding affinity, while D-isomers drive stability and structural organization.

Experimental Protocols

Protocol A: Enzymatic Resolution (Synthesis)

Objective: To separate enantiomers from a racemic mixture of N-acetyl-4-chloro-homophenylalanine.

  • Substrate Preparation: Dissolve racemic N-acetyl-4-chloro-homophenylalanine in 0.1 M phosphate buffer (pH 7.5).

  • Enzyme Addition: Add Acylase I (Aspergillus melleus) . This enzyme is L-specific.

  • Incubation: Stir at 37°C for 24 hours. The enzyme will deacetylate only the L-isomer.

  • Separation:

    • Acidify to pH 5.0.

    • Extract the unreacted N-acetyl-D-isomer into ethyl acetate (Organic Phase).

    • The free L-amino acid remains in the aqueous phase.

  • Purification: Collect the aqueous phase and pass through an ion-exchange column (Dowex 50) to isolate pure L-4-Cl-Hphe.

Protocol B: Solid Phase Peptide Synthesis (Incorporation)

Objective: Incorporation of 4-Cl-Hphe into a bioactive peptide sequence.

  • Coupling Reagents: Use HATU/HOAt rather than HBTU. The bulky "homo" side chain and the chlorine atom create steric hindrance. HATU is a more powerful coupling agent that reduces deletion sequences.

  • Base: DIPEA (Diisopropylethylamine), 2.0 equivalents.

  • Reaction Time: Double the standard coupling time (e.g., 2 hours vs 1 hour) compared to standard Phenylalanine.

  • Monitoring: Use the Kaiser Test (ninhydrin) to ensure complete coupling. If the test is slightly positive, perform a "double coupling" step before moving to the next residue.

Comparative Data: Peptide Stability

The following table illustrates the stability of a hypothetical tripeptide model (Ala-X-Ala) in human plasma, where X is the variable residue.

Residue (X)Half-Life (

) in Plasma
Main Degradation Pathway
L-Phenylalanine (Phe)~20 minChymotrypsin cleavage
L-4-Cl-Homophenylalanine ~35 min Slower cleavage (Steric bulk)
D-4-Cl-Homophenylalanine > 24 hours Negligible cleavage

Note: Data extrapolated from general peptidomimetic stability studies involving non-natural amino acids.

Synthesis Workflow Visualization

SynthesisWorkflow Start Racemic N-Acetyl 4-Cl-Homophenylalanine Enzyme Add Acylase I (L-Specific Deacetylase) Start->Enzyme Reaction Hydrolysis Reaction (pH 7.5, 37°C) Enzyme->Reaction Separation Phase Separation (Ethyl Acetate / Water) Reaction->Separation Aqueous Aqueous Phase (Free L-Amino Acid) Separation->Aqueous Deacetylated Organic Organic Phase (N-Acetyl D-Amino Acid) Separation->Organic Protected Final_L Purified L-4-Cl-Hphe Aqueous->Final_L Ion Exchange Final_D Acid Hydrolysis -> Purified D-4-Cl-Hphe Organic->Final_D Chemical Deprotection

Figure 2: Chemo-enzymatic resolution pathway for isolating high-purity L- and D-isomers.

References

  • Application in ACE Inhibitors

    • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2025).[1] ResearchGate. Link

  • Peptidomimetic Design & Stability

    • Peptidomimetic therapeutics: scientific approaches and opportunities.[2] (2016).[2] PMC. Link

  • Cyclic Peptide Engineering

    • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.[1] (2025).[1] PMC. Link

  • Tryptophan Hydroxylase Inhibition (Contextual Reference)

    • Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors. (2010).[3] PMC. Link(Clarifies PCPA vs Hphe activity).

  • Chemical Properties

    • L-Homophenylalanine PubChem Entry. NIH. Link

Sources

Validation

Validating Chiral Purity of Boc-D-4-chlorohomophenylalanine: A Comparative Technical Guide

Executive Summary Boc-D-4-chlorohomophenylalanine is a critical non-canonical amino acid scaffold used in the synthesis of protease inhibitors and peptidomimetics. Its structural complexity—featuring a bulky tert-butylox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-4-chlorohomophenylalanine is a critical non-canonical amino acid scaffold used in the synthesis of protease inhibitors and peptidomimetics. Its structural complexity—featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a hydrophobic 4-chlorophenyl moiety, and an extended "homo" alkyl chain—presents unique analytical challenges.

Ensuring the enantiomeric purity of the D-isomer is paramount; even trace amounts (<0.5%) of the L-enantiomer can catastrophically alter the folding and binding affinity of the final peptide therapeutic. This guide objectively compares the three primary validation methodologies: Direct Chiral HPLC , Marfey’s Method (Indirect Derivatization) , and Polarimetry , providing evidence-based recommendations for their deployment in a regulated environment.

Technical Context & Structural Challenges

The target molecule, Boc-D-4-chlorohomophenylalanine , possesses specific physicochemical traits that dictate analytical strategy:

  • Boc-Group Labillity: The acid-labile nature of the Boc group limits the use of strong acidic mobile phases or high-temperature conditions often used in standard amino acid analysis.

  • Hydrophobicity: The 4-chloro substitution and the extra methylene group (homo-analog) significantly increase retention on reversed-phase columns compared to standard phenylalanine.

  • Detection: The aromatic ring provides a strong UV chromophore (254 nm), making UV detection viable without derivatization, unlike aliphatic amino acids.

Comparative Analysis of Validation Methods

Method A: Direct Chiral HPLC (The Gold Standard)

Recommended for: Final Release Testing, QC, and Quantitative Impurity Profiling.

This method utilizes Chiral Stationary Phases (CSPs) to separate enantiomers without prior chemical modification.

  • Mechanism: Relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (typically amylose or cellulose derivatives) via hydrogen bonding,

    
    -
    
    
    
    interactions, and steric inclusion.
  • Best Column Choice: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)). The immobilized phase allows for the use of "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which are excellent for solubilizing protected amino acids.

  • Pros: Non-destructive, high precision (RSD < 1%), simple sample prep, scalable to preparative purification.

  • Cons: High column cost ($1,000+), requires method development optimization.

Method B: Marfey’s Method (Indirect Derivatization)

Recommended for: Trace Analysis (<0.1% L-isomer), Biological Matrices, or LC-MS workflows.

This method involves reacting the amino acid with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers, which are then separated on a standard achiral C18 column.

  • Mechanism: The L-DAA reagent reacts with the amine (requires Boc-deprotection first) to create stable diastereomers with distinct hydrophobicities.

  • Pros: Extremely high sensitivity (femtomole levels with MS), separates on cheap C18 columns, elution order is predictable.

  • Cons: Destructive (requires Boc removal), labor-intensive (1-2 hour prep), kinetic resolution issues if reaction isn't 100% complete.

Method C: Polarimetry (Specific Optical Rotation)

Recommended for: Raw Material ID, Quick Screening.

  • Mechanism: Measures the rotation of plane-polarized light.

  • Pros: Fast (<5 mins), inexpensive.

  • Cons: Not specific ; cannot distinguish between 99% purity and 95% purity reliably due to the "flat" response curve at high purities. Strongly affected by chemical impurities (e.g., residual solvents). Unsuitable for quantitative validation.

Data Summary: Method Performance Matrix

FeatureDirect Chiral HPLCMarfey's Method (LC-MS)Polarimetry
Primary Utility QC Release / Purity ValidationTrace Impurity / BioanalysisIdentification / Screening
Limit of Quantitation (LOQ) ~0.05%< 0.01%N/A (Qualitative)
Sample Preparation Simple DissolutionComplex (Deprotection + Derivatization)Simple Dissolution
Analysis Time 15–30 mins60+ mins (Prep + Run)5 mins
Resolution (

)
Typically > 2.0Typically > 4.0N/A
Cost per Sample ModerateHigh (Labor + Reagents)Low

Experimental Protocols

Protocol 1: Direct Chiral HPLC (Recommended)

Objective: Quantify L-isomer impurity in Boc-D-4-chlorohomophenylalanine raw material.

  • Column: Chiralpak IA or Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

    • Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (or Ethanol if solubility is poor).

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between D and L peaks.
  • Tailing Factor:

    
    .
    
  • Precision: RSD of peak area

    
     (n=5 injections).
    
Protocol 2: Marfey’s Method (Alternative for Trace Analysis)

Objective: Detect trace L-isomer if Chiral HPLC resolution is insufficient.

  • Deprotection: Dissolve 1 mg sample in 100

    
    L 4M HCl in Dioxane. Incubate 30 mins. Evaporate to dryness (
    
    
    
    stream).
  • Derivatization: Re-dissolve residue in 100

    
    L water. Add 200 
    
    
    
    L 1% FDAA in acetone + 40
    
    
    L 1M
    
    
    .
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 40

    
    L 1M HCl to stop reaction. Dilute with mobile phase.
    
  • Analysis: Inject on C18 column. Gradient: 10% to 60% Acetonitrile in 0.1% Formic Acid over 45 mins.

Visualizations

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Validate Chiral Purity IsBocIntact Must Boc group remain intact? Start->IsBocIntact TraceAnalysis Is detection limit < 0.05% required? IsBocIntact->TraceAnalysis No (R&D/Characterization) DirectHPLC METHOD A: Direct Chiral HPLC (Chiralpak IA/AD-H) IsBocIntact->DirectHPLC Yes (QC Release) TraceAnalysis->DirectHPLC No (Standard Purity) Marfeys METHOD B: Marfey's Method (Deprotect -> Derivatize -> C18) TraceAnalysis->Marfeys Yes (High Sensitivity) Polarimetry METHOD C: Polarimetry (Identity Check Only)

Caption: Decision matrix for selecting the appropriate chiral validation method based on sensitivity needs and sample stability.

Diagram 2: Chiral HPLC Validation Workflow (ICH Q2)

ValidationWorkflow Step1 Specificity (Inject Racemate) Step2 LOD/LOQ (S/N > 3 & > 10) Step1->Step2 Step3 Linearity (R² > 0.999) Step2->Step3 Step4 Accuracy (Spike Recovery) Step3->Step4 Step5 Robustness (Flow/Temp/MP Var) Step4->Step5

Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines for analytical procedures.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (R)-Boc-4-chloro-homophenylalanine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] (R)-Boc-4-chloro-homophenylalanine is a high-value chiral building block primarily used in the synthesis of peptidomimetics and pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

(R)-Boc-4-chloro-homophenylalanine is a high-value chiral building block primarily used in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike standard amino acids, the presence of the 4-chloro substituent and the homophenylalanine backbone introduces specific physical handling challenges (static charge) and strict disposal requirements (halogenated waste streams).

This guide moves beyond generic safety data sheets (SDS) to provide a field-proven operational workflow. It addresses the two most common failure points in handling this compound: electrostatic dispersion during weighing and incompatible glove selection during solvation.

Chemical Profile
PropertyDetailOperational Implication
Physical State White to off-white powderHigh static potential; dust inhalation risk.
Hazards Irritant (Skin/Eye/Respiratory)Standard barrier protection required.
Solubility Soluble in DCM, DMF, DMSOCRITICAL: Solvent choice dictates PPE, not the solid itself.
Waste Class Halogenated Organic Must be segregated from non-halogenated solvents.[1][2][3]

Risk Assessment & PPE Matrix

Effective protection requires adapting to the state of the matter. A common error is assuming one pair of gloves protects against both the solid powder and the reaction solvent.

The "Solvent Switch" Rule
  • Solid State: Nitrile gloves are sufficient.

  • Solution State: The solvent drives the risk. If dissolved in Dichloromethane (DCM) —standard for Boc chemistry—standard nitrile gloves degrade in <1 minute.

PPE Decision Logic (Graphviz)

PPE_Decision_Tree Start Start: Handling (R)-Boc-4-Cl-hPhe State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Solid_PPE PPE: Nitrile Gloves + Lab Coat Engineering: Fume Hood (Required) Solid->Solid_PPE Solvent_Check Check Solvent Liquid->Solvent_Check Static_Risk Risk: Static Dispersion Action: Use Ionizing Bar Solid_PPE->Static_Risk DCM Solvent: DCM (Dichloromethane) Solvent_Check->DCM DMF Solvent: DMF / DMSO Solvent_Check->DMF DCM_PPE PPE: PVA Gloves or Double-Gloved Nitrile (Splash Only) DCM->DCM_PPE DMF_PPE PPE: Butyl Rubber or Thick Nitrile DMF->DMF_PPE

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state and solvent system. Note the critical divergence for DCM handling.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (The Static Hazard)

Boc-protected amino acids are notoriously "fluffy" and prone to triboelectric charging. This causes the powder to "jump" from spatulas, contaminating the balance and increasing inhalation risk.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood. Airflow should be stable but not turbulent (approx. 100 fpm).

  • Static Mitigation:

    • Preferred: Use an anti-static gun or ionizing bar inside the balance chamber before opening the vial.

    • Alternative: Wipe the exterior of the receiving flask with a dryer sheet or anti-static cloth to discharge the glass.

  • Transfer: Use a long-neck anti-static funnel. Do not pour directly from the source container; use a spatula to control the rate and prevent dust clouds.

Phase 2: Reaction Setup (The Solvent Hazard)

Most coupling reactions for this compound utilize DCM or DMF.

  • Glove Check:

    • If using DCM : Wear Silver Shield/PVA gloves OR double-glove with nitrile (change outer pair immediately upon splash). DCM penetrates standard nitrile in seconds. [1]

    • If using DMF : Standard nitrile is acceptable for splash protection, but permeation can occur over long exposure.

  • Addition: Add solvent slowly to the powder. The Boc group is acid-labile; ensure no strong acids (like TFA) are present unless deprotection is intended.[4]

  • Deprotection Warning: If removing the Boc group (e.g., using TFA or HCl/Dioxane), the reaction will generate Isobutylene gas and CO2 . Ensure the vessel is vented to a scrubber or the back of the fume hood to prevent pressure buildup.

Disposal & Decontamination[4][5]

Proper disposal is legally and environmentally critical due to the chlorine atom on the phenyl ring.

Waste Segregation Protocol
Waste StreamContentsContainer Labeling
Solid Waste Contaminated paper towels, gloves, weigh boats"Hazardous Solid Waste - Halogenated Organic"
Liquid Waste A Reaction mixtures in DCM, Chloroform"Halogenated Organic Waste" (Green Label)
Liquid Waste B Reaction mixtures in DMF, DMSO, Methanol"Non-Halogenated Organic Waste" (Black/White Label)

Critical Rule: Never mix the "4-chloro" compound waste into a non-halogenated stream. Even small amounts of halogens can force the entire drum to require expensive high-temperature incineration rather than fuel blending. [2]

Decontamination of Spills[5][8]
  • Solid Spill: Do not dry sweep (generates dust). Cover with wet paper towels (water or ethanol), then wipe up. Place in Solid Waste.

  • Solution Spill: Cover with absorbent pads. If DCM is the solvent, work quickly due to high volatility and inhalation toxicity.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes.[5][6] The Boc-amino acid is a particulate irritant; mechanical abrasion is a risk.

  • Skin Contact: Wash with soap and water.[7][6][8] Do not use alcohol or solvents to wash skin, as this may increase absorption of the compound.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

Cradle-to-Grave Workflow Diagram

Workflow Storage Storage (4°C, Desiccated) Weighing Weighing (Hood + Ionizer) Storage->Weighing Acclimate to RT Reaction Reaction (Solvent Specific PPE) Weighing->Reaction Dissolve Quench Quench/Workup Reaction->Quench Complete Disposal Disposal (Halogenated Stream) Quench->Disposal Segregate

Figure 2: Complete lifecycle handling of (R)-Boc-4-chloro-homophenylalanine, emphasizing the critical segregation at the disposal stage.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

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